molecular formula C15H24 B12420136 (-)-alpha-Santalene CAS No. 27353-28-2

(-)-alpha-Santalene

Cat. No.: B12420136
CAS No.: 27353-28-2
M. Wt: 204.35 g/mol
InChI Key: KWFJIXPIFLVMPM-BSMMKNRVSA-N
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Description

(-)-alpha-Santalene is a naturally occurring bicyclic sesquiterpene that serves as a direct biosynthetic precursor to the valued sesquiterpene alcohols found in sandalwood oil, notably (-)-α-santalol . This compound is of significant research interest for its role in the study of sesquiterpene biosynthesis and for the development of sustainable biotechnological production platforms for sandalwood fragrances . In metabolic engineering, this compound is a target molecule itself, with studies achieving high-yield production in engineered microbial hosts like Saccharomyces cerevisiae and Escherichia coli through strategies such as optimizing the mevalonate pathway, enhancing farnesyl diphosphate (FPP) supply, and engineering santalene synthase enzymes . Its biosynthesis from FPP is catalyzed by santalene synthase (EC 4.2.3.82), an enzyme that can be product-specific or promiscuous, producing a profile of different santalenes . The catalytic mechanisms of these synthases are a key research area, as rational enzyme engineering can readjust the final product profile of a microbial fermentation to match the composition of natural sandalwood oil, which is defined by international standards . Beyond its importance in fragrance research, this compound and its derivatives are investigated for their potential biological activities, which include anticancer, antioxidant, and neuroprotective properties, opening avenues for future pharmaceutical applications . This product is intended for research purposes only to further these scientific explorations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27353-28-2

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(2R,6S,7S)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane

InChI

InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13+,14-,15?/m0/s1

InChI Key

KWFJIXPIFLVMPM-BSMMKNRVSA-N

Isomeric SMILES

CC(=CCC[C@]1(C2C[C@H]3C1([C@H]3C2)C)C)C

Canonical SMILES

CC(=CCCC1(C2CC3C1(C3C2)C)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of (-)-α-Santalene from Sandalwood

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of (-)-α-santalene, a key sesquiterpene hydrocarbon found in sandalwood oil. The document details the historical context, biosynthetic pathway, experimental protocols for extraction and isolation, and methods for structural elucidation, presented with clarity for a scientific audience.

Introduction and Historical Context

Sandalwood oil, derived primarily from the heartwood of Santalum album L., has been a prized commodity for centuries, valued for its distinctive fragrance and use in traditional medicine. The chemical constituents of this essential oil were subject to scientific investigation in the late 19th and early 20th centuries by firms such as Schimmel & Co. These early analyses laid the groundwork for identifying the major components of the oil, including the sesquiterpenoids that contribute to its characteristic aroma. Among these are the santalols and their corresponding hydrocarbon precursors, the santalenes.

(-)-α-Santalene is a tricyclic sesquiterpene that, along with β-santalene and epi-β-santalene, forms the hydrocarbon fraction of sandalwood oil. While not the primary odor contributor, it is a significant biosynthetic precursor to the more fragrant santalols and an important marker in the chemical profiling of sandalwood oil. Its isolation and characterization have been crucial for understanding the biosynthesis of sandalwood's key fragrance compounds and for the quality control of the essential oil.

Biosynthesis of (-)-α-Santalene

The biosynthesis of (-)-α-santalene in Santalum album begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP).[1][2] A specific enzyme, santalene synthase (SaSSy), catalyzes the cyclization of FPP to produce a mixture of sesquiterpene hydrocarbons, including α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene.[1][2] This enzymatic conversion is a critical step in the biosynthetic pathway leading to the principal aromatic components of sandalwood oil. The α-santalene produced can then be hydroxylated by cytochrome P450 enzymes to form α-santalol.[1]

Biosynthesis of (-)-alpha-Santalene FPP Farnesyl Pyrophosphate (FPP) SaSSy Santalene Synthase (SaSSy) FPP->SaSSy Substrate Santalenes Sesquiterpene Mixture (-)-α-Santalene β-Santalene epi-β-Santalene α-exo-Bergamotene SaSSy->Santalenes Catalysis P450 Cytochrome P450 Hydroxylase Santalenes->P450 Substrate Santalols α-Santalol & other Sesquiterpenols P450->Santalols Hydroxylation Isolation_Workflow cluster_extraction Oil Extraction cluster_separation Chromatographic Separation sandalwood Sandalwood Heartwood Powder extraction Steam Distillation or Soxhlet Extraction sandalwood->extraction crude_oil Crude Sandalwood Oil extraction->crude_oil column1 Silica Gel Column (Hexane Elution) crude_oil->column1 hydrocarbon_fraction Hydrocarbon Fraction (Santalenes) column1->hydrocarbon_fraction column2 AgNO3-Silica Gel Column (Hexane Elution) hydrocarbon_fraction->column2 isolated_santalene Isolated (-)-α-Santalene (Purity >96%) column2->isolated_santalene

References

biological activities of sesquiterpenes like (-)-alpha-Santalene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activities of Sesquiterpenes with a Focus on (-)-α-Santalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of sesquiterpenes, a diverse class of natural products, with a particular emphasis on (-)-α-Santalene and its derivatives. We delve into the anticancer, anti-inflammatory, and antimicrobial properties of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development efforts.

Introduction to Sesquiterpenes and (-)-α-Santalene

Sesquiterpenes are a major class of terpenes, which are secondary metabolites composed of three isoprene units, giving them a 15-carbon backbone.[1] Found predominantly in plants of the Asteraceae family, over 5,000 sesquiterpene structures have been identified.[1][2][3] These compounds are known to exhibit a wide array of biological activities, including antitumor, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[2][3][4] A key structural feature often responsible for the bioactivity of a subgroup called sesquiterpene lactones is the α-methylene-γ-lactone group, which can react with biological nucleophiles such as sulfhydryl groups in proteins.[2][5][6][7]

(-)-α-Santalene is a tricyclic sesquiterpene and a primary constituent of the essential oil of sandalwood (Santalum album).[8][9] It is a key precursor to the fragrant and biologically active α-santalol.[10][11] Beyond its significant role in the fragrance and cosmetics industries, α-santalene and its derivatives are gaining attention in the pharmaceutical sector for their therapeutic potential, particularly in anti-inflammatory and antimicrobial applications.[12][13] The biological effects of α-santalene are believed to stem from its interactions with cellular membranes and various biochemical signaling pathways.[12]

Anticancer Activity

An increasing body of evidence highlights the potential of sesquiterpenes as anticancer agents. Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.[14][15]

Mechanisms of Action & Signaling Pathways

Sesquiterpenes exert their anticancer effects through several key mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and prevention of metastasis.[5][6] These effects are mediated by the modulation of crucial signaling pathways that are often dysregulated in cancer.

  • Apoptosis Induction: Many sesquiterpenes, such as alantolactone and artemisinin, trigger apoptosis in cancer cells.[4] This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases, the executive enzymes of apoptosis.[4] α-Santalol, a hydroxylated derivative of α-santalene, has been shown to be a potent inducer of apoptosis in prostate and skin cancer cells through the activation of caspase-3.[16][17][18]

  • Signaling Pathway Modulation: Sesquiterpene lactones have been found to interfere with several key signaling pathways implicated in cancer development and drug resistance, including:

    • NF-κB Pathway: A critical regulator of inflammation and cell survival.[5][6]

    • MAPK/ERK Pathway: Involved in cell proliferation and differentiation.[5][14]

    • PI3K/Akt/mTOR Pathway: A central pathway controlling cell growth, proliferation, and survival.[14]

    • STAT3 Pathway: Plays a role in cytokine signaling, cell proliferation, and apoptosis.[14]

The diagram below illustrates the general biosynthetic pathway leading to (-)-α-Santalene and its subsequent conversion to the active anticancer agent α-santalol.

G cluster_MVA Mevalonate (MVA) Pathway cluster_Santalene Santalene Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP Multiple Steps FPP IPP->FPP Geranyl Diphosphate (GPP) IPP->FPP alpha_Santalene (-)-alpha-Santalene FPP->alpha_Santalene SaSSY (Santalene Synthase) alpha_Santalol alpha-Santalol alpha_Santalene->alpha_Santalol SaCYP736A167 (Cytochrome P450)

Caption: Biosynthesis of (-)-α-Santalene and α-Santalol.

The following diagram depicts how sesquiterpenes like α-santalol can induce apoptosis in cancer cells.

G alpha_Santalol α-Santalol Caspase89 Caspase-8 / Caspase-9 alpha_Santalol->Caspase89 Activates Caspase3 Caspase-3 (Executioner) Caspase89->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Induces CleavedPARP Cleaved PARP

Caption: α-Santalol-induced apoptotic pathway in cancer cells.

Quantitative Data: Anticancer Activity
CompoundCancer Cell LineActivityIC50 / ConcentrationCitation
α-SantalolPC-3 (Prostate)Decreased cell viability25-75 µM[18]
α-SantalolLNCaP (Prostate)Decreased cell viability25-75 µM[18]
Experimental Protocol: Apoptosis Assay via DAPI Staining

This protocol describes a method to visualize apoptotic nuclear changes in cancer cells treated with a sesquiterpene like α-santalol.

  • Cell Culture: Culture human prostate cancer cells (e.g., PC-3) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells on sterile glass coverslips in a 6-well plate. Once they reach 70-80% confluency, treat them with varying concentrations of α-santalol (e.g., 25, 50, 75 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).[18]

  • Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells again with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash the cells with PBS. Add a solution of DAPI (4′,6-diamidino-2-phenylindole) at a concentration of 1 µg/mL in PBS and incubate for 5 minutes in the dark.

  • Mounting and Visualization: Wash the coverslips thoroughly with PBS. Mount them onto glass slides using an anti-fade mounting medium.

  • Microscopy: Observe the slides under a fluorescence microscope. Healthy cells will show uniformly stained, round nuclei, whereas apoptotic cells will exhibit condensed chromatin and fragmented nuclei.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Sesquiterpenes have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[19][20][21]

Mechanisms of Action & Signaling Pathways

The anti-inflammatory effects of sesquiterpenes are primarily attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines (e.g., TNF-α, IL-6).[22][23] This is achieved by inhibiting key inflammatory signaling pathways.

  • NF-κB Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[19] Many sesquiterpenes, including dehydrocostus lactone and eupatolide, inhibit NF-κB activation, thereby preventing the transcription of numerous pro-inflammatory genes.[22][23]

  • MAPK Inhibition: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade (including ERK1/2, JNK, and p38) also plays a crucial role in inflammation. Sesquiterpenes can inhibit the phosphorylation and activation of these kinases, leading to a downstream reduction in inflammatory responses.[19][24]

  • JAK-STAT Inhibition: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another important target. Sesquiterpenes like dehydrocostuslactone can inhibit this pathway, reducing the expression of inflammatory mediators.[22][23]

G cluster_nuc LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Activates Transcription Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Genes->Mediators Expression Sesquiterpenes Sesquiterpenes Sesquiterpenes->MAPK Inhibits Sesquiterpenes->IKK Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by sesquiterpenes.

Quantitative Data: Anti-inflammatory Activity
CompoundAssayCell LineIC50 ValueCitation
Purpureaterpene ENO Production InhibitionRAW 264.713.27 µM[25]
Minocycline (Control)NO Production InhibitionRAW 264.734.81 µM[25]
Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Plating: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test sesquiterpene (e.g., Purpureaterpene E) for 1 hour.[25]

  • Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only control.

Antimicrobial Activity

Sesquiterpenes have long been recognized for their role in plant defense mechanisms, owing to their inherent antimicrobial properties.[15] This activity extends to human pathogens, making them a valuable source for new antimicrobial agents.

Spectrum of Activity

Sesquiterpenes exhibit a broad spectrum of activity against various microorganisms, including:

  • Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.[26][27]

  • Gram-negative bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.[26][28]

  • Fungi and Yeasts: Including species like Candida albicans.[29]

While the essential oil of Illigera rhodantha, rich in α-santalene, showed only weak inhibition against S. aureus and E. coli, its derivative α-santalol has demonstrated broad-spectrum activity.[29][30] Other sesquiterpenes, like those from Juniperus thurifera, have shown potent activity with very low minimum inhibitory concentrations.[27]

Quantitative Data: Antimicrobial Activity
Compound / OilMicroorganismActivity MetricValue (µg/mL)Citation
PolygodialEnterococcus aviumMIC16[31]
PolygodialKlebsiella pneumoniaeMIC32[31]
Drimane derivative 4K. pneumoniaeMIC16[31]
α- and β-cedrenesBacillus subtilisMIC3.06[27]
SesquithuriferolBacillus subtilisMIC3.06[27]
Sesquiterpene 6S. aureus (ATCC 29213)MIC4[26]
Sesquiterpene 7S. aureus (ATCC 29213)MIC8[26]
Sesquiterpene 6Clinical MRSA strainsMIC Range2-8[26]
L. egregia essential oilVarious bacteria/fungiMIC Range156-625[28]
E. sonchifolia essential oilVarious bacteria/fungiMIC Range156-625[28]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol outlines the standardized method for determining the MIC of a compound against bacteria.

G Prep Prepare Compound Stock Solution (in DMSO) SerialDilute Serial Dilution in 96-well Plate (Mueller-Hinton Broth) Prep->SerialDilute Inoculate Inoculate Wells with Standardized Bacterial Suspension (~10^5 CFU/mL) SerialDilute->Inoculate Incubate Incubate Plate (35±2 °C for 24h) Inoculate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read MIC Determine MIC: Lowest Concentration with No Visible Growth Read->MIC

Caption: Workflow for MIC determination by broth microdilution.

  • Preparation of Inoculum: From a fresh culture (18-24 hours) of the test bacterium on an agar plate, suspend a few colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 10^5 CFU/mL in the test wells.[31]

  • Compound Dilution: Dissolve the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using MHB to achieve a range of final concentrations (e.g., from 256 to 0.125 µg/mL).[31]

  • Inoculation: Add the standardized bacterial suspension to each well containing the diluted compound.

  • Controls: Include a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. If using a solvent like DMSO, include a solvent control to ensure it does not inhibit bacterial growth at the concentration used.

  • Incubation: Incubate the plate at 35 ± 2 °C for 18-24 hours.[31]

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[26][31]

Conclusion

Sesquiterpenes, including (-)-α-Santalene and its derivatives, represent a promising and structurally diverse class of natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, underpinned by the modulation of key cellular signaling pathways, make them compelling candidates for drug discovery and development. The data and protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and harness the pharmacological properties of these versatile compounds. Future research should focus on structure-activity relationship studies, optimization of lead compounds, and in vivo efficacy and safety profiling to translate these preclinical findings into clinical applications.

References

Technical Guide: (-)-α-Santalene as a Precursor for Santalol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of santalols, the principal constituents of sandalwood oil, with a specific focus on the pivotal role of (-)-α-santalene as a precursor. The document details the enzymatic pathways, presents quantitative data from key studies, outlines experimental protocols, and illustrates the complex biological processes involved.

Introduction to Santalol Biosynthesis

Sandalwood oil, highly valued in the fragrance and pharmaceutical industries, is primarily composed of sesquiterpenoid alcohols known as santalols. The characteristic woody fragrance and therapeutic properties of the oil are largely attributed to (Z)-α-santalol and (Z)-β-santalol.[1] The natural production of these compounds occurs in the heartwood of mature Santalum species, a slow process that has led to the over-exploitation of these trees.[1][2] Consequently, metabolic engineering and synthetic biology approaches are being actively explored to develop sustainable microbial platforms for santalol production.[1][3]

The biosynthesis of santalols is a multi-step process that begins with the universal precursor of all sesquiterpenes, farnesyl pyrophosphate (FPP).[4][5] The key steps involve the cyclization of FPP to form santalenes, followed by a specific hydroxylation to yield the final santalol products. This guide focuses on the conversion of (-)-α-santalene, a major product of the initial cyclization, into its corresponding α-santalol.

The Santalol Biosynthetic Pathway

The formation of santalols is a specialized branch of the broader terpenoid biosynthesis pathway. In plants and engineered microbes, this process originates from the mevalonate (MVA) pathway.[4][6]

  • Farnesyl Pyrophosphate (FPP) Synthesis : The MVA pathway produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4][6] Farnesyl pyrophosphate synthase (FPPS) then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, (E,E)-FPP.[4][6]

  • Santalene Formation : The first committed step in sandalwood oil biosynthesis is the cyclization of FPP, catalyzed by the enzyme santalene synthase (SSy).[5][7] In Santalum album, this enzyme (SaSSy) is multi-product, converting FPP into a mixture of sesquiterpenes, primarily (-)-α-santalene, (+)-β-santalene, (-)-epi-β-santalene, and (+)-α-exo-bergamotene.[5][8]

  • Hydroxylation to Santalols : The final and crucial step is the hydroxylation of the santalene hydrocarbon backbone. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce a hydroxyl group at the C-12 position of the santalene molecule to produce the corresponding santalols.[6][8] For instance, α-santalene is hydroxylated to form α-santalol.[9]

Visualizing the Core Pathway

The following diagram illustrates the central biosynthetic route from FPP to the santalols.

Santalol_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Santalenes α-Santalene β-Santalene epi-β-Santalene α-exo-Bergamotene FPP->Santalenes Santalene Synthase (SaSSy) Santalols α-Santalol β-Santalol epi-β-Santalol α-exo-Bergamotol Santalenes->Santalols Cytochrome P450s (CYPs) + CPR

Caption: Core biosynthetic pathway from FPP to santalols.

Key Enzymes in the Conversion of α-Santalene

The conversion of α-santalene to α-santalol is orchestrated by specific enzymes whose efficiency and selectivity are critical for the final product profile.

Santalene Synthases (STSs)

Santalene synthases are terpene cyclases that catalyze the complex carbocation rearrangement cascade of FPP to form the characteristic cyclic structures of santalenes. Several STSs have been identified from various plant species.

EnzymeSource OrganismSubstrateMajor ProductsReference
SaSSy Santalum album(E,E)-FPPα-santalene, β-santalene, epi-β-santalene, α-exo-bergamotene[5][6]
SanSyn Clausena lansium(E,E)-FPPα-santalene (predominantly), trace exo-α-bergamotene[6][10]
SBS Solanum habrochaites(Z,Z)-FPPα-santalene, epi-β-santalene, bergamotenes[6]

Table 1: Summary of characterized santalene synthases.

Cytochrome P450 Monooxygenases (CYPs)

The hydroxylation of santalenes is catalyzed by CYPs, a large family of heme-thiolate proteins. In S. album, several CYPs from the CYP76F and CYP736A subfamilies have been identified and shown to be responsible for santalol formation.[1][8] These enzymes require a partnering NADPH-cytochrome P450 reductase (CPR) to transfer electrons for catalysis.[11]

The stereochemistry of the final product is determined by the specific CYP enzyme. While many initially identified enzymes from the CYP76F family predominantly produce the (E)-isomers of santalols, the enzyme CYP736A167 has been shown to selectively synthesize the desired (Z)-isomers, which are the main contributors to the characteristic sandalwood aroma.[1][9]

EnzymeSource OrganismSubstratesMajor ProductsKey FindingsReference
SaCYP76F39v1 Santalum albumSantalenes, Bergamotene(Z)- and (E)-α-santalol, (Z)- and (E)-β-santalol, etc.Produces a mixture of Z and E isomers, with a higher ratio of E-isomers (approx. 1:5 for α-santalol).[5][8]
SaCYP76F37v1 Santalum albumSantalenes, Bergamotene(E)-α-santalol, (E)-β-santalol, etc.Produces almost exclusively E-isomers.[5]
SaCYP736A167 Santalum albumSantalenes, Bergamotene(Z)-α-santalol, (Z)-β-santalol, (Z)-α-exo-bergamotolSelectively produces the desired (Z)-isomers.[1][9]

Table 2: Characterized cytochrome P450s involved in santalol biosynthesis.

Metabolic Engineering for Enhanced Santalol Production

To overcome the limitations of natural sourcing, significant research has focused on engineering microorganisms like Saccharomyces cerevisiae to produce santalenes and santalols.

Core Strategies

Key metabolic engineering strategies include:

  • Increasing FPP Supply : This is achieved by overexpressing key enzymes in the native MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), and downregulating competing pathways.[9][11]

  • Diverting Carbon Flux : The gene ERG9, which encodes squalene synthase, is a major point of competition for FPP. Downregulating or replacing the promoter of ERG9 redirects FPP from sterol biosynthesis towards sesquiterpene production.[3][9]

  • Optimizing Enzyme Expression : The efficient expression and activity of the heterologous santalene synthase and CYP enzymes are critical. This often involves codon optimization of the genes for the microbial host and ensuring a balanced expression of the CYP and its corresponding CPR.[1][9]

  • Subcellular Engineering : Recent strategies involve targeting the biosynthetic enzymes to specific organelles, such as peroxisomes. This can sequester the pathway, reduce metabolic burden, and improve product titers.[12]

Quantitative Outcomes of Engineering Efforts

The following table summarizes the production titers achieved through various metabolic engineering approaches in S. cerevisiae.

Strain Engineering StrategyHostSantalene Titer (mg/L)Santalol Titer (mg/L)Reference
Integration of SaSSy cassettes, downregulation of ERG9S. cerevisiae164.7-[9]
Integration of SaSSy and optimized P450-CPR chimera, downregulation of ERG9S. cerevisiae-68.8[9]
Knockout of OYE2, OYE3, ATF1, ATF2 to reduce byproductsS. cerevisiae-Enhanced Z-α-santalol[3]
Peroxisomal surface display of SaCYP736A167-46tATR1S. cerevisiae-450[12]
Fed-batch fermentation with peroxisomally engineered strainS. cerevisiae-10,400 (10.4 g/L)[12]

Table 3: Titers of santalenes and santalols achieved through metabolic engineering in S. cerevisiae.

Workflow for Microbial Santalol Production

This diagram outlines a typical workflow for engineering a microbial host for santalol production.

Metabolic_Engineering_Workflow cluster_host Host Engineering cluster_pathway Pathway Introduction cluster_optimization Production & Optimization Host_Selection Select Host (e.g., S. cerevisiae) MVA_Upregulation Upregulate MVA Pathway (e.g., ↑ tHMG1) Host_Selection->MVA_Upregulation Competing_Downregulation Downregulate Competing Pathway (e.g., ↓ ERG9) MVA_Upregulation->Competing_Downregulation Gene_Cloning Clone Pathway Genes (SaSSy, CYP, CPR) Competing_Downregulation->Gene_Cloning Vector_Construction Construct Expression Vectors Gene_Cloning->Vector_Construction Transformation Transform Host Vector_Construction->Transformation Cultivation Fermentation / Cultivation Transformation->Cultivation Extraction Product Extraction Cultivation->Extraction Analysis Analysis (GC-MS) Extraction->Analysis

References

The Olfactory Contribution of (-)-α-Santalene to Sandalwood's Signature Scent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of the sesquiterpene (-)-α-santalene in the characteristic aroma of sandalwood essential oil. It covers the chemical properties, biosynthesis, and sensory perception of this key volatile compound, offering detailed experimental protocols and quantitative data for researchers in the fields of natural products, fragrance chemistry, and pharmacology.

Introduction: The Aromatic Heart of Sandalwood

Sandalwood essential oil, prized for centuries for its distinctive warm, woody, and sweet fragrance, is a complex mixture of volatile compounds. While the santalols (α- and β-santalol) are the most abundant and well-known constituents, other molecules play a crucial role in shaping the overall aroma profile. Among these, the sesquiterpene hydrocarbon (-)-α-santalene is a significant contributor to the characteristic woody notes of sandalwood.[1][2] This guide focuses on the multifaceted role of (-)-α-santalene, from its biochemical origins to its interaction with the human olfactory system.

Chemical and Physical Properties of (-)-α-Santalene

(-)-α-Santalene is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1][3] Its structure is foundational to its characteristic woody scent.

Table 1: Chemical and Physical Properties of (-)-α-Santalene

PropertyValueReference(s)
Molecular Formula C₁₅H₂₄[1][3]
Molecular Weight 204.35 g/mol [1][3]
CAS Number 512-61-8[3]
Appearance Colorless to pale yellow liquid[4]
Odor Description Woody[4]
Boiling Point 247.00 to 248.00 °C @ 760.00 mm Hg[4]
Specific Gravity 0.89500 to 0.90100 @ 25.00 °C[4]
Refractive Index 1.48000 to 1.48600 @ 20.00 °C[4]

Quantitative Analysis of (-)-α-Santalene in Sandalwood Essential Oil

The concentration of (-)-α-santalene varies depending on the Santalum species, geographical origin, age of the tree, and extraction method. While typically a minor component compared to the santalols, its presence is a key marker for authentic sandalwood oil.

Table 2: Concentration of α-Santalene in Essential Oils from Various Santalum Species

Santalum SpeciesConcentration of α-Santalene (%)Reference(s)
Santalum album (Indian Sandalwood)0.08 - 1.0[5]
Santalum paniculatum (Hawaiian Sandalwood)0.6[6]
Santalum spicatum (Australian Sandalwood)Not typically reported as a major component
Santalum austrocaledonicumNot typically reported as a major component

Biosynthesis of (-)-α-Santalene

(-)-α-Santalene is synthesized in sandalwood trees via the mevalonate (MVA) pathway.[1] The key precursor molecule is farnesyl diphosphate (FPP), which undergoes cyclization catalyzed by the enzyme santalene synthase (SaSSy). This enzymatic reaction produces a mixture of sesquiterpenes, including α-santalene, β-santalene, and epi-β-santalene. Subsequently, these santalenes can be hydroxylated by cytochrome P450 enzymes to form the corresponding santalols.

Biosynthesis of (-)-alpha-Santalene cluster_products Sesquiterpene Products Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Multiple Steps Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) Mevalonate Pathway->Farnesyl Diphosphate (FPP) This compound This compound Farnesyl Diphosphate (FPP)->this compound Santalene Synthase (SaSSy) (Z)-alpha-Santalol (Z)-alpha-Santalol This compound->(Z)-alpha-Santalol Cytochrome P450

Caption: Biosynthesis of (-)-α-Santalene from Acetyl-CoA.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and characterization of (-)-α-santalene.

Extraction of Sandalwood Essential Oil

A common and effective method for extracting sandalwood oil is steam distillation.

Protocol: Steam Distillation using a Clevenger Apparatus

  • Sample Preparation: Grind dried sandalwood heartwood into a fine powder to increase the surface area for extraction.

  • Apparatus Setup: Assemble a Clevenger-type apparatus with a round-bottom flask, condenser, and collection tube.

  • Distillation:

    • Place a known quantity (e.g., 100 g) of sandalwood powder into the round-bottom flask.

    • Add distilled water to the flask, ensuring the powder is fully submerged.

    • Heat the flask to boiling. The steam will pass through the sandalwood powder, carrying the volatile essential oil components.

  • Condensation and Collection:

    • The steam and essential oil vapor will travel to the condenser, where they will cool and return to a liquid state.

    • The condensed liquid will collect in the collection tube. As the essential oil is less dense than water, it will form a layer on top.

  • Separation: After the distillation is complete (typically several hours), carefully separate the essential oil layer from the aqueous layer using a separatory funnel.

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for identifying and quantifying the components of essential oils.

Protocol: GC-MS Analysis of Sesquiterpenes

  • Sample Preparation: Prepare a dilute solution of the extracted sandalwood essential oil in a suitable solvent (e.g., 1% in hexane).

  • GC-MS System:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sesquiterpenes.

  • Instrumental Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 3°C/min.

      • Hold: Maintain at 240°C for 10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: 40-400 amu.

      • Ion Source Temperature: 230°C.

  • Data Analysis:

    • Identification: Identify (-)-α-santalene by comparing its mass spectrum and retention index with those of a certified reference standard and with data from mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: Determine the relative percentage of (-)-α-santalene by peak area normalization from the FID chromatogram. For absolute quantification, use a calibration curve generated from a certified reference standard.

Experimental Workflow for this compound Analysis cluster_extraction Extraction cluster_analysis Analysis A Sandalwood Heartwood B Grinding A->B C Steam Distillation B->C D Essential Oil C->D E Sample Preparation (Dilution) D->E F GC-MS Analysis E->F G Data Processing F->G H Identification & Quantification G->H

Caption: Workflow for extraction and analysis of (-)-α-santalene.

Cloning and Functional Characterization of Santalene Synthase (SaSSy)

This protocol outlines the general steps for isolating and characterizing the gene responsible for (-)-α-santalene production.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from sandalwood heartwood tissue.

    • Synthesize first-strand cDNA using reverse transcriptase.

  • Gene Cloning:

    • Design degenerate primers based on conserved regions of known sesquiterpene synthase genes.

    • Amplify a partial fragment of the SaSSy gene using PCR.

    • Use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length gene sequence.

  • Heterologous Expression:

    • Clone the full-length SaSSy cDNA into an E. coli expression vector (e.g., pET vector).

    • Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG.

  • Enzyme Assay:

    • Lyse the E. coli cells and purify the recombinant SaSSy protein.

    • Incubate the purified enzyme with the substrate farnesyl diphosphate (FPP) in a suitable buffer containing Mg²⁺ ions.

    • Extract the reaction products with an organic solvent (e.g., hexane).

    • Analyze the products by GC-MS to confirm the production of (-)-α-santalene and other sesquiterpenes.

Sensory Perception and Olfactory Signaling

The perception of (-)-α-santalene's woody aroma begins with its interaction with specific olfactory receptors (ORs) in the nasal epithelium. While research on the specific receptors for many odorants is ongoing, studies have identified the olfactory receptor OR2AT4 as being activated by Sandalore, a synthetic sandalwood odorant.[5] Although direct binding of (-)-α-santalene to OR2AT4 has not been definitively demonstrated in the reviewed literature, the structural similarity suggests a potential interaction.

Upon binding of an odorant to an OR, a G-protein-coupled signaling cascade is initiated.

Olfactory Signaling Pathway cluster_cell Olfactory Sensory Neuron Odorant Molecule (e.g., this compound) Odorant Molecule (e.g., this compound) Olfactory Receptor (e.g., OR2AT4) Olfactory Receptor (e.g., OR2AT4) Odorant Molecule (e.g., this compound)->Olfactory Receptor (e.g., OR2AT4) G-protein (Golf) G-protein (Golf) Olfactory Receptor (e.g., OR2AT4)->G-protein (Golf) activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Golf)->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP ATP to Ion Channel Ion Channel cAMP->Ion Channel opens Depolarization Depolarization Ion Channel->Depolarization Ca2+/Na+ influx Action Potential Action Potential Depolarization->Action Potential Signal to Brain Signal to Brain Action Potential->Signal to Brain

Caption: General olfactory signaling cascade.

Sensory Analysis Protocol

A structured approach is necessary to evaluate the specific aroma contribution of (-)-α-santalene.

Protocol: Descriptive Sensory Analysis

  • Panelist Selection and Training:

    • Select panelists based on their ability to detect and describe woody aromas.

    • Train the panel to identify and rate the intensity of specific aroma attributes (e.g., woody, earthy, sweet, balsamic) using reference standards.

  • Sample Preparation:

    • Prepare solutions of (-)-α-santalene at various concentrations in an odorless solvent (e.g., mineral oil).

    • Prepare samples of sandalwood oil with known concentrations of (-)-α-santalene.

  • Evaluation Procedure:

    • Present the samples to the panelists in a controlled environment (odor-free, consistent temperature and humidity).

    • Use a randomized and blind presentation order.

    • Panelists evaluate the aroma of each sample using a standardized scoresheet, rating the intensity of each descriptor.

  • Data Analysis:

    • Analyze the sensory data using statistical methods (e.g., ANOVA) to determine the significance of differences in aroma profiles between samples.

    • Correlate the concentration of (-)-α-santalene with the perceived intensity of the "woody" attribute.

Conclusion

(-)-α-Santalene is a vital, albeit quantitatively minor, component of sandalwood essential oil, contributing significantly to its characteristic woody aroma. Understanding its biosynthesis, accurate quantification, and sensory perception is crucial for quality control of natural sandalwood oil and for the development of sustainable alternatives. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate role of this important sesquiterpene. Future research should focus on determining the odor threshold of (-)-α-santalene and definitively identifying its specific olfactory receptors to fully elucidate its contribution to the cherished fragrance of sandalwood.

References

Methodological & Application

Application Note: Quantification of (-)-α-Santalene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-α-Santalene is a key sesquiterpene hydrocarbon that, along with its derivatives like α-santalol, is a primary contributor to the characteristic aroma and therapeutic properties of East Indian sandalwood oil (from Santalum album L.).[1][2] Accurate quantification of (-)-α-santalene is crucial for the quality control of essential oils, authentication of sandalwood products, and in metabolic engineering research aimed at its biotechnological production.[3][4] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred analytical technique for the separation, identification, and quantification of volatile compounds like sesquiterpenes due to its high resolution, sensitivity, and specificity.[5]

This application note provides a detailed protocol for the quantification of (-)-α-santalene in a sample matrix (e.g., essential oil) using an internal standard method with GC-MS.

Experimental Protocol

Materials and Reagents
  • Solvents: n-Hexane (GC grade or higher), Dichloromethane (GC grade or higher), Pyridine (GC grade or higher).[4][6]

  • Standards:

    • (-)-α-Santalene (purity >95%)

    • Internal Standard (IS): (-)-trans-Caryophyllene (purity >98%) or Hexadecane. The IS should not be naturally present in the sample.[7][8]

  • Chemicals: Anhydrous Sodium Sulfate (Na₂SO₄).[2]

  • Consumables:

    • 2 mL amber glass autosampler vials with PTFE-lined caps.[6]

    • Micropipettes and tips.

    • Volumetric flasks (Class A).

    • Syringe filters (0.22 µm, PTFE).

Standard Solution Preparation
  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of (-)-trans-caryophyllene.

    • Dissolve in n-hexane in a 10 mL volumetric flask and make up to the mark. Store at 4°C.

  • (-)-α-Santalene Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of (-)-α-santalene.

    • Dissolve in n-hexane in a 10 mL volumetric flask and make up to the mark. Store at 4°C.

  • Calibration Standards:

    • Prepare a series of calibration standards by serially diluting the (-)-α-Santalene stock solution.

    • To each calibration standard, add the Internal Standard stock solution to achieve a constant final concentration (e.g., 10 µg/mL).

    • An example dilution series to create standards of 1, 5, 10, 25, 50, and 100 µg/mL is detailed in the table below.

Sample Preparation
  • Extraction/Dilution:

    • Accurately weigh approximately 20 mg of the essential oil or sample extract into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with n-hexane.

  • Internal Standard Addition:

    • Pipette 1 mL of the diluted sample into a 2 mL autosampler vial.

    • Add 100 µL of the 1 mg/mL Internal Standard stock solution. This results in a final IS concentration similar to what is used in the calibration standards, assuming further dilution. Adjust volumes as necessary to match the desired concentration range. The key is to have the same IS concentration in all samples and standards.[8]

  • Homogenization and Filtration:

    • Cap the vial and vortex for 30 seconds to ensure homogeneity.

    • If the sample contains particulate matter, filter through a 0.22 µm PTFE syringe filter into a clean autosampler vial.[6]

GC-MS Instrumentation and Analysis

The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following conditions are a robust starting point and can be optimized further.

  • Injection: 1 µL of the prepared sample is injected into the GC system.[9]

  • Data Acquisition: Data is acquired in both full scan mode (for identification) and Selected Ion Monitoring (SIM) mode (for quantification) to enhance sensitivity.[10]

    • (-)-α-Santalene (MW 204.35): Quantifier ion m/z 93, Qualifier ions m/z 161, 204.

    • (-)-trans-Caryophyllene (MW 204.35): Quantifier ion m/z 93, Qualifier ions m/z 133, 204.

Data Presentation and Results

GC-MS Instrument Parameters

The instrumental parameters for the analysis are summarized in the table below.

ParameterSettingReference(s)
Gas Chromatograph
ColumnTR-5MS (or equivalent non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min[9]
Injector Temperature250 °C[3][9]
Injection ModeSplit (50:1 ratio)[9]
Injection Volume1 µL[9]
Oven ProgramInitial: 70°C, hold for 2 min. Ramp: 5°C/min to 240°C. Hold: 5 min at 240°C.[3][9]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[9]
Ion Source Temperature230 °C[9]
Transfer Line Temp.280 °C[9]
Acquisition ModeFull Scan (m/z 40-450) and SIM[10]
Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of (-)-α-santalene to the peak area of the internal standard against the concentration of the (-)-α-santalene standards.

Standard Conc. (µg/mL)α-Santalene Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.015,5001,510,0000.010
5.078,0001,525,0000.051
10.0158,0001,530,0000.103
25.0401,0001,520,0000.264
50.0815,0001,540,0000.530
100.01,650,0001,535,0001.075
Linearity (R²) --> 0.998
Sample Quantification

The concentration of (-)-α-santalene in the unknown samples is determined using the generated calibration curve.

Sample IDα-Santalene Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (µg/mL)Original Sample Conc. (mg/g)
Sample A652,0001,532,0000.42640.120.05
Sample B21,3001,515,0000.0141.30.65

Visualized Workflow

The following diagram illustrates the complete experimental workflow from sample preparation to final data analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Weigh Sample (e.g., Essential Oil) Dilute_Sample Dissolve & Dilute Sample in n-Hexane Sample->Dilute_Sample Standard Prepare (-)-α-Santalene & IS Stock Solutions Create_Cal_Std Create Calibration Curve Working Standards Standard->Create_Cal_Std Add_IS_Sample Add Internal Standard to Diluted Sample Dilute_Sample->Add_IS_Sample Add_IS_Std Add Internal Standard to Cal. Standards Create_Cal_Std->Add_IS_Std Vortex Vortex & Homogenize Add_IS_Sample->Vortex Add_IS_Std->Vortex Filter Filter (if necessary) into Autosampler Vial Vortex->Filter GC_Inject Inject 1 µL into GC-MS Filter->GC_Inject Data_Acq Data Acquisition (Full Scan & SIM Mode) GC_Inject->Data_Acq Integrate Integrate Peak Areas (Analyte & IS) Data_Acq->Integrate Cal_Curve Generate Calibration Curve (Area Ratio vs. Conc.) Integrate->Cal_Curve Quantify Calculate Concentration in Unknown Samples Cal_Curve->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for the GC-MS quantification of (-)-α-Santalene.

This application note provides a comprehensive and robust GC-MS method for the quantification of (-)-α-santalene. The use of an internal standard corrects for potential variations in sample preparation and injection, ensuring high precision and accuracy.[8] The detailed protocol for sample preparation, instrument conditions, and data analysis is suitable for implementation in quality control laboratories and research settings focused on natural products and biotechnology.

References

Application Notes and Protocols for the Extraction of (-)-α-Santalene from Sandalwood Oil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-α-Santalene is a key sesquiterpene hydrocarbon found in sandalwood oil, contributing to its characteristic woody and warm aroma. As a precursor to the medicinally significant α-santalol, its efficient isolation is of great interest to researchers in natural products chemistry, pharmacology, and drug development.[1][2] The extraction and purification of (-)-α-Santalene from the complex matrix of sandalwood oil, which is predominantly composed of sesquiterpene alcohols like α- and β-santalol, presents a significant challenge.[3][4] This document provides detailed application notes and experimental protocols for a two-stage process: the initial extraction of crude sandalwood oil from heartwood and the subsequent chromatographic isolation of high-purity (-)-α-Santalene.

Application Note 1: Overview of the Extraction and Isolation Workflow

The isolation of (-)-α-Santalene is typically achieved in a multi-step process. First, crude essential oil is extracted from the heartwood of the sandalwood tree (Santalum album). Following this, the crude oil undergoes fractionation to separate the sesquiterpene hydrocarbon components, including α-santalene, from the more abundant sesquiterpene alcohols. Finally, high-purity (-)-α-Santalene is isolated from the hydrocarbon fraction using specialized chromatographic techniques.

G raw_material Sandalwood Heartwood Powder extraction Primary Extraction (e.g., SFE, Steam Distillation) raw_material->extraction crude_oil Crude Sandalwood Oil extraction->crude_oil fractionation Fractionation (e.g., Column Chromatography) crude_oil->fractionation hydrocarbon_fraction Sesquiterpene Hydrocarbon Fraction (contains α- & β-santalene) fractionation->hydrocarbon_fraction alcohol_fraction Sesquiterpene Alcohol Fraction (contains α- & β-santalol) fractionation->alcohol_fraction purification High-Resolution Purification (AgNO3-Impregnated MPLC) hydrocarbon_fraction->purification final_product High-Purity (-)-α-Santalene (>96%) purification->final_product

Fig. 1: General workflow for isolating (-)-α-Santalene.
Application Note 2: Primary Extraction of Crude Sandalwood Oil

Several methods can be employed to extract the essential oil from sandalwood heartwood. The choice of method impacts the overall yield and, to some extent, the chemical profile of the crude oil.[1] Traditional methods like steam distillation are common, but modern techniques like supercritical fluid extraction (SFE) offer advantages such as milder thermal conditions and the absence of solvent residues.[4][5]

Table 1: Comparison of Primary Extraction Methods for Sandalwood Oil

Extraction Method Typical Parameters Oil Yield (%) Advantages Disadvantages References
Steam Distillation High temperature steam (100°C+), long duration (40-70 hours)1.15 - 2.88Well-established, effective for volatile compounds.Thermal degradation of sensitive compounds, long extraction times.[4][6][7]
Solvent (Soxhlet) Extraction Refluxing solvent (e.g., Hexane, Ethanol) for several hours.VariableHigh extraction efficiency.Potential for solvent residue, can co-extract non-volatile compounds.[7][8]
Supercritical Fluid Extraction (SFE) Supercritical CO₂, 45-60°C, 90-200 bar~1.9 - 11.3Mild temperatures, no solvent residue, tunable selectivity.High initial equipment cost.[5][9][10]
Microwave-Assisted Hydrodistillation 600W power, ~120 min~1.2 - 1.3Significantly reduced extraction time, lower energy consumption.Scale-up can be challenging.[4][6]
Application Note 3: High-Purity Isolation of (-)-α-Santalene

The critical step for isolating (-)-α-Santalene from the hydrocarbon fraction of sandalwood oil is chromatography. Due to the structural similarity of sesquiterpene isomers like α-santalene, β-santalene, and α-exo-bergamotene, a highly selective stationary phase is required.[3][11] Argentation chromatography, which uses silver ions (Ag⁺) impregnated onto a silica gel support, is exceptionally effective. The silver ions form reversible π-complexes with the double bonds in the sesquiterpenes, allowing for their separation based on the number and steric accessibility of these bonds. Medium Pressure Liquid Chromatography (MPLC) is a suitable platform for this separation on a preparative scale.[3][12]

Table 2: Purification of (-)-α-Santalene via AgNO₃-MPLC

Parameter Value / Description References
Stationary Phase Silver nitrate (AgNO₃) impregnated silica gel[3][12]
Mobile Phase n-Hexane[3][12]
Technique Medium Pressure Liquid Chromatography (MPLC)[3][12]
Achieved Purity > 96%[3][12][13]
Key Outcome Successful separation of α-santalene from β-santalene and other isomers.[3]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of Sandalwood Oil

This protocol describes the extraction of crude sandalwood oil using supercritical carbon dioxide (SC-CO₂), a method known for yielding high-quality oil.[5]

Materials and Equipment:

  • Ground sandalwood heartwood (particle size ~0.25 mm)[10]

  • Supercritical fluid extractor system

  • High-purity carbon dioxide (CO₂)

  • Collection vessel

Procedure:

  • Preparation: Ensure the sandalwood heartwood is ground to a consistent, fine powder to maximize surface area for extraction.

  • Loading: Load a known quantity of the sandalwood powder into the extraction vessel of the SFE system.

  • System Configuration: Set the system parameters. Based on literature, effective conditions are a pressure of 200 bar and a temperature of 28-60°C.[5][10]

  • Extraction: Begin pumping CO₂ into the system. Pressurize and heat the CO₂ to bring it to a supercritical state.

  • CO₂ Flow: Introduce the supercritical CO₂ into the extraction vessel. The SC-CO₂ acts as a solvent, dissolving the essential oils from the wood matrix.[8]

  • Separation: The CO₂ laden with essential oil flows from the extraction vessel into a separator (or collection vessel) set at a lower pressure and temperature. This change in conditions causes the CO₂ to return to its gaseous state, releasing the extracted oil, which collects at the bottom of the separator.

  • Collection: Continue the process for a set duration (e.g., 1-2 hours) or until the yield diminishes. Collect the crude sandalwood oil from the separator.

  • Storage: Transfer the extracted oil to a dark, airtight glass vial and store at 4°C to prevent degradation.

G co2_tank CO₂ Tank pump High-Pressure Pump co2_tank->pump heater Heater pump->heater extractor Extraction Vessel (Sandalwood Powder) heater->extractor SC-CO₂ valve Back-Pressure Regulator extractor->valve Oil + SC-CO₂ separator Separator/ Collection Vessel valve->separator product Crude Sandalwood Oil separator->product

Fig. 2: Workflow for Supercritical Fluid Extraction (SFE).
Protocol 2: Isolation of (-)-α-Santalene via Silver Nitrate-Impregnated MPLC

This protocol details the preparative separation of (-)-α-Santalene from the sesquiterpene hydrocarbon fraction of sandalwood oil using argentation chromatography.[3][12]

Materials and Equipment:

  • Crude sandalwood oil (or its pre-fractionated hydrocarbon component)

  • Silica gel (for chromatography)

  • Silver nitrate (AgNO₃)

  • n-Hexane (HPLC grade)

  • Medium Pressure Liquid Chromatography (MPLC) system with a suitable column

  • Rotary evaporator

  • Fraction collector

  • GC-MS system for analysis

Procedure:

  • Preparation of Stationary Phase:

    • Prepare a solution of silver nitrate in a suitable solvent (e.g., acetonitrile or water).

    • Create a slurry of silica gel in the same solvent.

    • Combine the AgNO₃ solution with the silica slurry and mix thoroughly. The typical impregnation level is 10-20% (w/w) AgNO₃ to silica.

    • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Activate the AgNO₃-silica gel by heating it in an oven at ~110°C for 2-4 hours. Store in a desiccator.

  • Column Packing:

    • Prepare a slurry of the activated AgNO₃-silica gel in n-hexane.

    • Carefully pack the MPLC column with the slurry to ensure a homogenous and stable column bed.

  • Sample Preparation and Loading:

    • Dissolve a known quantity of the sandalwood oil's hydrocarbon fraction in a minimal amount of n-hexane.

    • Load the sample onto the packed column.

  • Elution and Fractionation:

    • Elute the column with 100% n-hexane as the mobile phase at a constant flow rate.[12]

    • The separation occurs as different sesquiterpenes interact with the silver ions to varying degrees. Compounds with more accessible double bonds will be retained longer.

    • Collect fractions of the eluent using an automated fraction collector.

  • Analysis and Pooling:

    • Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing (-)-α-Santalene.

    • Based on the GC-MS analysis, pool the fractions that contain high-purity (-)-α-Santalene (>96%).

  • Solvent Removal:

    • Combine the pure fractions and remove the n-hexane solvent using a rotary evaporator under reduced pressure and mild temperature to obtain the purified (-)-α-Santalene oil.

  • Final Product:

    • The resulting product is high-purity (-)-α-Santalene, which can be confirmed by spectroscopic analysis (GC-MS, NMR). Store the final product in an airtight vial at low temperature.

References

Application Notes and Protocols for Microbial Production of (-)-α-Santalene in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-α-Santalene, a sesquiterpene, is a key precursor to the valuable fragrance and pharmaceutical ingredient, sandalwood oil. Traditional extraction from the slow-growing sandalwood tree (Santalum album) is unsustainable. Microbial fermentation using engineered Escherichia coli offers a promising and scalable alternative for the production of (-)-α-santalene. This document provides detailed application notes and protocols based on successful metabolic engineering strategies for producing (-)-α-santalene in E. coli.

Metabolic Engineering Strategies

The biosynthesis of (-)-α-santalene in E. coli is achieved by introducing a heterologous metabolic pathway that converts central metabolites into the target molecule. The core of this strategy involves two key modules: a precursor supply pathway and a santalene synthesis pathway.

Key Engineering Targets:
  • Heterologous Mevalonate (MVA) Pathway: E. coli's native methylerythritol phosphate (MEP) pathway for isoprenoid precursor synthesis is often insufficient. The introduction of a heterologous MVA pathway from yeast is a common strategy to boost the supply of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

  • Farnesyl Pyrophosphate (FPP) Synthase (FPPS): This enzyme, encoded by the ispA gene in E. coli, condenses IPP and DMAPP to form FPP, the direct precursor to α-santalene.[1][2][3] Screening for and overexpressing efficient FPP synthases can significantly increase the flux towards FPP.[4][5]

  • α-Santalene Synthase (STS): A plant-derived santalene synthase is required to convert FPP to α-santalene. The gene from Clausena lansium (ClSS) is commonly used.[4][5] Engineering the synthase through site-directed mutagenesis can improve its expression and catalytic efficiency.[4][5]

  • Ribosome Binding Site (RBS) Optimization: Fine-tuning the expression levels of the genes in the synthetic pathway is crucial to balance the metabolic flux and avoid the accumulation of toxic intermediates.[1][2][3] Manipulating the RBS strength for ispA and the α-santalene synthase gene can optimize protein expression and increase product titers.[2][3]

  • Host Strain Engineering: Deletion of competing pathways can redirect carbon flux towards α-santalene production. For instance, deleting the tnaA gene, which is involved in indole biosynthesis, has been shown to increase α-santalene titers, suggesting a competition for metabolic resources.[2][3][6]

Data Presentation

The following table summarizes the quantitative data from various studies on the microbial production of (-)-α-santalene in engineered E. coli.

StrainKey Genetic ModificationsCultivation MethodTiter (mg/L)Reference
Initial StrainIntroduction of MVA pathway and Clausena lansium santalene synthase (ClSS)Shake Flask6.4[4][5]
NA-IS3DOptimized RBS for ispA and sts operon, MVA pathwayShake Flask412[2][3][6][7]
tnaA- NA-IS3DtnaA deletion in NA-IS3DShake Flask599[2][3][6]
Engineered ClSSSite-directed mutagenesis of ClSS, screened FPP synthaseShake Flask887.5[4][5]
Engineered ClSS with fusion tagAddition of a fusion tag to the engineered ClSSShake Flask1078.8[4][5]
Optimized StrainCombination of precursor flux amplification and mutant synthasesShake Flask1272[4]
Optimized StrainCombination of precursor flux amplification and mutant synthasesFed-batch Fermentation2916[4][5][8]

Signaling Pathways and Experimental Workflows

Microbial_Production_of_alpha_Santalene cluster_host_metabolism E. coli Central Metabolism cluster_mva_pathway Heterologous Mevalonate (MVA) Pathway cluster_santalene_synthesis α-Santalene Synthesis Pathway cluster_indole Competitive Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA MVA pathway enzymes Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate-5P Mevalonate-5P Mevalonate->Mevalonate-5P Mevalonate-5PP Mevalonate-5PP Mevalonate-5P->Mevalonate-5PP IPP IPP Mevalonate-5PP->IPP DMAPP DMAPP IPP->DMAPP IDI IPP_DMAPP_pool IPP + DMAPP IPP->IPP_DMAPP_pool DMAPP->IPP_DMAPP_pool FPP FPP (-)-α-Santalene (-)-α-Santalene FPP->(-)-α-Santalene α-Santalene Synthase (STS) IPP_DMAPP_pool->FPP FPPS (IspA) Tryptophan Tryptophan Indole Indole Tryptophan->Indole tnaA

Caption: Engineered metabolic pathway for (-)-α-santalene production in E. coli.

Experimental_Workflow cluster_strain_construction Strain Construction cluster_cultivation Cultivation and Production cluster_analysis Analysis Gene_Amplification Gene Amplification (ispA, sts, MVA pathway genes) Plasmid_Construction Plasmid Construction (pTrc, pSNA vectors) Gene_Amplification->Plasmid_Construction Host_Transformation E. coli Transformation (e.g., DH5α) Plasmid_Construction->Host_Transformation Gene_Deletion Gene Deletion (optional) (e.g., tnaA knockout) Host_Transformation->Gene_Deletion Seed_Culture Seed Culture Preparation (Overnight culture) Host_Transformation->Seed_Culture Production_Culture Production Culture (2YT medium, glycerol, antibiotics) Seed_Culture->Production_Culture Induction Induction (IPTG) Production_Culture->Induction In_Situ_Extraction In Situ Extraction (Decane overlay) Induction->In_Situ_Extraction Extraction Solvent Extraction (from decane layer) In_Situ_Extraction->Extraction GC_MS GC-MS Analysis (Quantification of α-santalene) Extraction->GC_MS

Caption: General experimental workflow for microbial production of (-)-α-santalene.

Experimental Protocols

Strain Construction
1.1. Amplification of Key Genes
  • FPP Synthase (ispA): Amplify the ispA gene from the genomic DNA of E. coli MG1655. Introduce different ribosome binding sites (RBS) via the forward primers if RBS optimization is desired.[3]

  • α-Santalene Synthase (sts): The sts gene from Clausena lansium can be obtained from a plasmid source.[3]

  • MVA Pathway Genes: Genes for the mevalonate pathway are typically assembled in a separate plasmid.

1.2. Plasmid Construction
  • Assemble the ispA and sts genes into a single operon under the control of an inducible promoter (e.g., trc promoter) in a suitable expression vector (e.g., pTrc99A).[7]

  • The MVA pathway genes are typically housed in a separate compatible plasmid (e.g., pSNA).[3]

1.3. Host Strain Transformation
  • Transform the constructed plasmids into a suitable E. coli host strain (e.g., DH5α).

1.4. Gene Deletion (Optional)
  • For deleting competing pathways like indole synthesis, use a method like the λ Red recombination system to knock out the tnaA gene.[3]

Cultivation and Production
2.1. Seed Culture
  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 200 rpm.

2.2. Production Culture
  • Inoculate the overnight seed culture into a larger volume of 2YT medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl) supplemented with 2% (v/v) glycerol and appropriate antibiotics, to a starting OD600 of 0.1.[3]

  • Add a 20% (v/v) overlay of decane to the culture medium for in situ extraction of the produced α-santalene.[3]

  • Induce protein expression by adding IPTG to a final concentration of 100 μM.[3]

  • Incubate the culture at 30°C with shaking at 200 rpm for 48-72 hours.[3][9]

Extraction and Analysis
3.1. Sample Preparation
  • After cultivation, centrifuge the culture to separate the decane layer, cell pellet, and aqueous phase.

  • Collect the decane layer containing the extracted α-santalene.

3.2. Quantification by GC-MS
  • Analyze the decane extract using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • GC Conditions (example):

    • Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 260°C at 20°C/min and hold for 1 min.[3]

  • MS Conditions (example):

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: m/z 40-550.

  • Identify α-santalene based on its retention time and mass spectrum compared to an authentic standard.[9]

  • Quantify the concentration by creating a standard curve with known concentrations of purified α-santalene. An internal standard (e.g., α-humulene) can be used for improved accuracy.[9]

Conclusion

The microbial production of (-)-α-santalene in E. coli is a rapidly advancing field. Through the application of metabolic engineering principles, including the expression of heterologous pathways, optimization of enzyme expression, and elimination of competing metabolic pathways, high-titer production of this valuable compound has been achieved. The protocols outlined in this document provide a comprehensive guide for researchers to establish and optimize their own microbial production platforms for (-)-α-santalene.

References

Application Notes and Protocols for Metabolic Engineering of Saccharomyces cerevisiae for Santalene Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Santalene, a sesquiterpene, is a key precursor to the valuable fragrance and pharmaceutical compounds found in sandalwood oil. Traditional extraction from the slow-growing sandalwood tree is unsustainable and economically challenging. Metabolic engineering of Saccharomyces cerevisiae offers a promising alternative for the sustainable and scalable production of santalene. This document provides detailed application notes and protocols for the metabolic engineering of S. cerevisiae to produce santalene, summarizing key data and experimental methodologies from recent research.

Data Presentation: Quantitative Summary of Santalene Production in Engineered S. cerevisiae

The following table summarizes the key genetic modifications and corresponding santalene production metrics from various studies. This allows for a clear comparison of different engineering strategies and their outcomes.

Strain Engineering StrategyKey Genetic ModificationsSantalene Titer (mg/L)Yield/ProductivityFermentation ScaleReference
Reference Strain Expression of α-santalene synthase-4-fold lower than engineered strainShake Flask[1]
Precursor & Cofactor Engineering Overexpression of MVA pathway genes, optimization of FPP branch point, modification of ammonium assimilation, enhanced transcriptional activator activity-0.036 Cmmol (g biomass)⁻¹ h⁻¹Continuous Fermentation[1][2]
Pathway Construction & Optimization Integration of santalene biosynthesis cassettes, downregulation of ERG994.6 (initial), 164.7 (with ERG9 downregulation)-Shake Flask[3][4]
Fed-batch Fermentation Expression of Clausena lansium santalene synthase in an optimized platform strain163-Fed-batch[5][6]
High-Titer Production Optimization of santalene synthase promoter, overexpression of tHMG1, IDI1, ERG20, multi-copy integration of synthase cassette829.8 ± 70.6 (shake flask), 4,400 ± 300 (batch), 21,500 ± 1,600 (fed-batch)-Shake Flask, Batch, Fed-batch[7]
Fragrant Terpenoid Screening Overexpression of all 8 MVA pathway genes, screening of various terpene synthases, downregulation of ERG9up to 101.7 ± 6.9--[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the metabolic engineering of S. cerevisiae for santalene production.

Protocol 1: Construction of Santalene Biosynthesis Plasmids

This protocol describes the general steps for constructing the expression plasmids to introduce the santalene biosynthesis pathway into S. cerevisiae.

1. Gene Acquisition and Codon Optimization:

  • Obtain the coding sequence for the desired santalene synthase (e.g., from Santalum album or Clausena lansium).
  • Codon-optimize the gene sequence for optimal expression in S. cerevisiae. This can be done using commercially available software and services.
  • Obtain the coding sequences for key genes in the mevalonate (MVA) pathway to be overexpressed (e.g., tHMG1, ERG20, IDI1). tHMG1 is a truncated, soluble version of HMG-CoA reductase that is a key rate-limiting enzyme.[9]

2. Vector Selection:

  • Choose a suitable S. cerevisiae expression vector. High-copy number plasmids (e.g., based on the 2µ origin of replication) are often used for high-level expression. For stable, long-term production, genomic integration is preferred.
  • The vector should contain a strong, constitutive or inducible promoter (e.g., pTDH3, pTEF1, or GAL promoters) to drive the expression of the inserted genes.[4]
  • The vector must also contain a selectable marker (e.g., URA3, LEU2, HIS3, or an antibiotic resistance gene).

3. Cloning Strategy:

  • Use standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, Gibson assembly, or Golden Gate assembly) to insert the codon-optimized santalene synthase gene and any MVA pathway genes into the expression vector.
  • Multiple genes can be assembled into a single expression cassette.

4. Verification:

  • Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid amplification.
  • Verify the correct insertion and sequence of the genes by colony PCR and Sanger sequencing.
  • Isolate the verified plasmid DNA for yeast transformation.

Protocol 2: Saccharomyces cerevisiae Transformation

This protocol outlines the transformation of the constructed plasmids into a suitable S. cerevisiae host strain (e.g., BY4742).

1. Preparation of Competent Yeast Cells:

  • Inoculate a single colony of the S. cerevisiae host strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
  • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.
  • Harvest the cells by centrifugation, wash with sterile water, and then with a solution of 100 mM lithium acetate (LiAc).
  • Resuspend the cells in a small volume of 100 mM LiAc to make them competent.

2. Transformation:

  • To the competent cells, add the purified plasmid DNA (~1 µg), single-stranded carrier DNA (e.g., salmon sperm DNA), and a transformation mix containing polyethylene glycol (PEG), LiAc, and TE buffer.
  • Incubate the mixture at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-20 minutes.

3. Selection of Transformants:

  • Plate the transformation mixture onto selective agar plates (e.g., synthetic complete medium lacking uracil if using a URA3 marker).
  • Incubate the plates at 30°C for 2-3 days until colonies appear.

4. Verification of Transformants:

  • Pick individual colonies and verify the presence of the integrated expression cassette by colony PCR.

Protocol 3: Cultivation and Santalene Production

This protocol details the cultivation of engineered yeast strains for santalene production.

1. Shake Flask Cultivation:

  • Inoculate a single colony of the engineered yeast strain into a suitable liquid medium (e.g., synthetic defined medium with 2% glucose or galactose if using a GAL-inducible promoter).
  • For santalene extraction, add a 10-20% (v/v) overlay of an organic solvent like dodecane to the culture medium to capture the volatile santalene.
  • Incubate the cultures at 30°C with shaking at 200-250 rpm for 72-96 hours.

2. Fed-Batch Fermentation (for higher titers):

  • For large-scale production, use a bioreactor for fed-batch fermentation.
  • Start with a batch phase in a defined medium.
  • Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), initiate a fed-batch phase by continuously or intermittently feeding a concentrated glucose solution.
  • Maintain optimal conditions for pH, temperature, and dissolved oxygen.
  • Add an organic solvent overlay (e.g., dodecane) to the fermenter for in-situ product recovery.

Protocol 4: Santalene Extraction and Quantification

This protocol describes the extraction and analysis of the produced santalene.

1. Extraction:

  • After cultivation, harvest the organic layer (e.g., dodecane) from the culture.
  • If santalene is also present within the cells, the cell pellet can be harvested, and the product extracted using a suitable solvent (e.g., hexane or ethyl acetate) after cell lysis.

2. Quantification:

  • Analyze the santalene concentration in the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Prepare a standard curve using a pure santalene standard to quantify the concentration in the samples.
  • The GC-MS analysis will also confirm the identity of the produced santalene isomers (α-, β-, and epi-β-santalene).

Visualizations: Pathways and Workflows

Engineered Santalene Biosynthesis Pathway in S. cerevisiae

This diagram illustrates the core metabolic pathway engineered in S. cerevisiae for the production of santalene. It highlights the native mevalonate pathway, the introduced santalene synthase, and the competing pathway that is often downregulated.

Santalene_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ERG10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (overexpressed) MevalonateP Mevalonate-5-P Mevalonate->MevalonateP ERG12 MevalonatePP Mevalonate-5-PP MevalonateP->MevalonatePP ERG8 IPP IPP MevalonatePP->IPP ERG19 DMAPP DMAPP IPP->DMAPP IDI1 (overexpressed) GPP GPP DMAPP->GPP ERG20 FPP Farnesyl Pyrophosphate (FPP) GPP->FPP ERG20 (overexpressed) Santalene α-Santalene FPP->Santalene Santalene Synthase (SaSSy) Squalene Squalene FPP->Squalene ERG9 (downregulated) Ergosterol Ergosterol Squalene->Ergosterol Experimental_Workflow GeneDesign Gene Design & Synthesis (Santalene Synthase, MVA genes) PlasmidConstruction Plasmid Construction (Cloning into expression vector) GeneDesign->PlasmidConstruction YeastTransformation Yeast Transformation (e.g., LiAc/PEG method) PlasmidConstruction->YeastTransformation StrainVerification Strain Verification (Colony PCR, Sequencing) YeastTransformation->StrainVerification Cultivation Cultivation & Production (Shake flask or Fermenter with dodecane overlay) StrainVerification->Cultivation Extraction Santalene Extraction (Separation of organic layer) Cultivation->Extraction Analysis Quantification & Analysis (GC-MS) Extraction->Analysis Data Data Interpretation (Titer, Yield, Productivity) Analysis->Data

References

Application Notes and Protocols for Heterologous Expression of Santalene Synthase in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalene, a sesquiterpene, is a key precursor to the fragrant and medicinally valuable compounds santalol and bergamotol, the main constituents of sandalwood oil. Due to the slow growth of sandalwood trees and unsustainable harvesting practices, there is a significant interest in developing microbial platforms for the production of santalene. Saccharomyces cerevisiae (baker's yeast) has emerged as a promising host for the heterologous expression of santalene synthase and the production of santalene through metabolic engineering. This document provides detailed application notes and protocols for the expression of santalene synthase in yeast, metabolic engineering strategies to enhance production, and methods for product recovery and quantification.

Metabolic Engineering Strategies for Enhanced Santalene Production

The heterologous production of santalene in S. cerevisiae relies on redirecting the native mevalonate (MVA) pathway towards the synthesis of the precursor molecule farnesyl pyrophosphate (FPP) and its subsequent conversion to santalene. Several metabolic engineering strategies have been successfully employed to increase santalene titers.

A primary strategy involves the overexpression of key enzymes in the MVA pathway to boost the supply of FPP. This includes genes such as HMG1 (encoding a truncated, soluble version of HMG-CoA reductase), ERG20 (encoding FPP synthase), and IDI1 (encoding isopentenyl diphosphate isomerase).

Furthermore, to channel the metabolic flux towards santalene, it is crucial to downregulate competing pathways that also utilize FPP. The most significant competing pathway is the sterol biosynthesis pathway, and the downregulation of the squalene synthase gene (ERG9) has been shown to significantly increase santalene production.[1][2] This can be achieved by replacing the native ERG9 promoter with a weaker, regulated promoter.

For the conversion of santalene to the desired santalols, co-expression of a cytochrome P450 monooxygenase (such as SaCYP736A167 from Santalum album) and a cytochrome P450 reductase (CPR) is necessary.[1] Optimization of the P450-CPR redox system is often required for efficient conversion.

Quantitative Data Summary

The following table summarizes the santalene and santalol production titers achieved in various engineered S. cerevisiae strains under different fermentation conditions.

Strain DescriptionKey Genetic ModificationsFermentation ScaleSantalene Titer (mg/L)Santalol Titer (mg/L)Reference
Engineered S. cerevisiae BY4742Integrated santalene biosynthesis cassettesShake Flask94.6-[1][2]
Engineered S. cerevisiae BY4742Integrated santalene biosynthesis cassettes, downregulated ERG9Shake Flask164.7-[1][2]
Engineered S. cerevisiaeOverexpression of MVA pathway, downregulation of ERG9Fed-batch163-[3]
Engineered S. cerevisiaeGAL regulatory system for santalol biosynthesis, downregulated ERG9Fed-batch-1300[4]
Engineered Yarrowia lipolyticaCodon-optimized α-santalene synthase integrated into the genomeFermentation5.19-[1]

Experimental Protocols

Protocol 1: Construction of Santalene Synthase Expression Vector

This protocol describes the construction of a yeast expression vector for santalene synthase using Gibson Assembly.

Materials:

  • Yeast expression vector (e.g., pRS426)

  • Santalene synthase gene (e.g., SaSSy from S. album or SanSyn from C. lansium), codon-optimized for S. cerevisiae

  • High-fidelity DNA polymerase

  • Primers for amplifying the santalene synthase gene with overlaps for the expression vector

  • Restriction enzymes for vector linearization

  • Gibson Assembly Master Mix

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Vector Linearization: Digest the yeast expression vector (e.g., pRS426) with appropriate restriction enzymes at the desired insertion site. Purify the linearized vector using a gel purification kit.

  • Insert Amplification: Amplify the codon-optimized santalene synthase gene using a high-fidelity DNA polymerase. Design primers with 20-40 bp overlaps homologous to the ends of the linearized vector.

  • Gibson Assembly Reaction:

    • Set up the following reaction on ice:

      • Linearized vector: 100 ng

      • PCR-amplified insert: 3-fold molar excess over the vector

      • Gibson Assembly Master Mix (2X): 10 µL

      • Nuclease-free water: to a final volume of 20 µL

    • Incubate the reaction at 50°C for 60 minutes.

  • Transformation into E. coli: Transform competent E. coli cells with 2-5 µL of the Gibson Assembly reaction product. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Colony PCR and Sequencing: Screen the resulting colonies by colony PCR to verify the correct insert size. Confirm the sequence of the santalene synthase gene in positive clones by Sanger sequencing.

  • Plasmid Purification: Inoculate a verified clone into liquid LB medium with the appropriate antibiotic and grow overnight. Purify the plasmid DNA using a miniprep kit.

Protocol 2: High-Efficiency Yeast Transformation

This protocol describes the high-efficiency transformation of S. cerevisiae using the Lithium Acetate/Single-Stranded Carrier DNA/PEG method.

Materials:

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Sterile water

  • 1 M Lithium Acetate (LiAc)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Purified plasmid DNA from Protocol 1

  • 50% (w/v) Polyethylene glycol (PEG 3350)

  • Selective synthetic defined (SD) medium plates

Procedure:

  • Yeast Culture Preparation: Inoculate a single colony of the desired S. cerevisiae strain into 5 mL of YPD medium and grow overnight at 30°C with shaking. The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation at 3000 x g for 5 minutes. Wash the cell pellet with 25 mL of sterile water and centrifuge again.

  • Preparation of Competent Cells: Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube. Pellet the cells and resuspend in 400 µL of 100 mM LiAc.

  • Transformation:

    • In a microfuge tube, mix the following in order:

      • Competent yeast cells: 50 µL

      • Single-stranded carrier DNA (10 mg/mL, boiled and chilled): 5 µL

      • Plasmid DNA (0.1-1 µg): 1-5 µL

      • 50% PEG: 300 µL

      • 1 M LiAc: 36 µL

    • Vortex vigorously to mix.

  • Heat Shock: Incubate the mixture at 42°C for 40 minutes.

  • Plating: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in 100 µL of sterile water. Plate the entire cell suspension onto selective SD plates.

  • Incubation: Incubate the plates at 30°C for 2-4 days until transformants appear.

Protocol 3: Shake Flask Fermentation for Santalene Production

This protocol outlines a standard procedure for shake flask fermentation to screen engineered yeast strains for santalene production.

Materials:

  • YPD or appropriate SD medium

  • Engineered S. cerevisiae strain harboring the santalene synthase expression vector

  • Dodecane (as an organic overlay to capture volatile santalene)

  • Shake flasks

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of selective SD medium and grow overnight at 30°C with shaking at 200 rpm.

  • Fermentation Setup: Inoculate 50 mL of YPD medium in a 250 mL shake flask with the overnight culture to a starting OD600 of ~0.1.

  • Organic Overlay: Add 5 mL of dodecane to the culture to create a 10% (v/v) organic layer.

  • Incubation: Incubate the flasks at 30°C with shaking at 200 rpm for 72-96 hours.

  • Sample Collection: After the desired fermentation time, carefully collect the dodecane layer for santalene analysis.

Protocol 4: Santalene Extraction and Quantification by GC-MS

This protocol details the extraction of santalene from the dodecane overlay and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dodecane layer from fermentation

  • Internal standard (e.g., caryophyllene or another suitable sesquiterpene not produced by the yeast)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable column (e.g., HP-5MS)

  • Santalene standard for calibration curve

Procedure:

  • Sample Preparation:

    • Transfer the dodecane layer to a clean microfuge tube.

    • Add a known concentration of the internal standard.

    • Dry the dodecane extract with anhydrous sodium sulfate.

    • Centrifuge to pellet any cell debris and transfer the clear supernatant to a GC vial.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp to 200°C at 10°C/min

      • Ramp to 280°C at 20°C/min, hold for 5 minutes

    • Carrier Gas: Helium

    • MS Detector: Scan mode (m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification.

  • Quantification:

    • Identify the santalene peaks based on their retention time and mass spectrum compared to a pure standard.

    • Prepare a calibration curve by analyzing known concentrations of the santalene standard with the same concentration of the internal standard.

    • Quantify the santalene concentration in the samples by comparing the peak area ratio of santalene to the internal standard against the calibration curve.

Visualizations

Metabolic Pathway for Santalene Production in Yeast

Santalene_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_synthesis Santalene Synthesis cluster_competing Competing Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA ERG10 HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA ERG13 Mevalonate Mevalonate HMG-CoA->Mevalonate tHMG1 Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P ERG12 Mevalonate-PP Mevalonate-PP Mevalonate-5-P->Mevalonate-PP ERG8 IPP IPP Mevalonate-PP->IPP ERG19 DMAPP DMAPP IPP->DMAPP IDI1 GPP GPP IPP->GPP ERG20 DMAPP->GPP FPP FPP GPP->FPP ERG20 Santalene Santalene FPP->Santalene Santalene Synthase Squalene Squalene FPP->Squalene ERG9 Ergosterol Ergosterol Squalene->Ergosterol

Caption: Engineered mevalonate pathway for santalene production in yeast.

Experimental Workflow for Santalene Production

Workflow cluster_cloning Vector Construction cluster_yeast Yeast Engineering cluster_fermentation Production & Analysis A Amplify Santalene Synthase Gene C Gibson Assembly A->C B Linearize Yeast Expression Vector B->C D Transform E. coli & Select Clones C->D E Plasmid Purification & Sequencing D->E G Transform Yeast with Expression Vector E->G F Prepare Competent Yeast Cells F->G H Select Transformants on SD Medium G->H I Shake Flask Fermentation with Dodecane Overlay H->I J Extract Santalene from Dodecane I->J K GC-MS Analysis & Quantification J->K

Caption: Overall experimental workflow for santalene production.

Logical Relationship of Metabolic Engineering Strategies

Strategies Goal Increased Santalene Production Precursor Increase FPP Supply Goal->Precursor Flux Redirect Flux to Santalene Goal->Flux Conversion Efficient Conversion to Santalol Goal->Conversion OverexpressMVA Overexpress MVA Pathway Genes (tHMG1, ERG20, IDI1) Precursor->OverexpressMVA DownregulateERG9 Downregulate ERG9 (Squalene Synthase) Flux->DownregulateERG9 ExpressP450 Express P450 & CPR Conversion->ExpressP450

References

Production of (-)-alpha-Santalene via Industrial Fermentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale production of (-)-alpha-santalene, a valuable sesquiterpene and a key precursor to sandalwood oil, through microbial fermentation. The following sections outline the metabolic engineering strategies, fermentation processes, and analytical methods for achieving high-titer production of this compound in various microbial hosts.

Introduction

This compound is a naturally occurring sesquiterpene that serves as a crucial precursor for the synthesis of santalols, the main constituents of sandalwood oil. This essential oil is highly valued in the fragrance, cosmetics, and pharmaceutical industries for its distinct aroma and therapeutic properties. Traditional extraction from the slow-growing sandalwood tree is unsustainable and cannot meet the rising global demand. Microbial fermentation presents a promising and sustainable alternative for the large-scale production of this compound. This is achieved by engineering common industrial microorganisms, such as Escherichia coli, Saccharomyces cerevisiae, and Komagataella phaffii (Pichia pastoris), to harbor the metabolic pathway for santalene synthesis.

Metabolic Engineering Strategies for Enhanced this compound Production

The microbial production of this compound relies on the heterologous expression of a santalene synthase (SS) enzyme, which converts the central metabolic intermediate farnesyl pyrophosphate (FPP) to this compound. To achieve industrially relevant titers, significant metabolic engineering of the host organism is required to increase the precursor supply and direct the metabolic flux towards the desired product.

Overexpression of the Mevalonate (MVA) Pathway

The MVA pathway is a key metabolic route for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks of isoprenoids, including FPP. Overexpression of the genes encoding the enzymes of the MVA pathway is a common strategy to enhance the precursor pool for santalene synthesis. In E. coli, which naturally utilizes the MEP pathway for isoprenoid synthesis, the introduction of a heterologous MVA pathway from S. cerevisiae has been shown to significantly boost the production of various terpenoids.

Key genes in the MVA pathway to consider for overexpression include:

  • tHMG1: Truncated 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase

  • ERG12: Mevalonate kinase

  • ERG8: Phosphomevalonate kinase

  • ERG19: Mevalonate pyrophosphate decarboxylase

  • IDI1: Isopentenyl diphosphate isomerase

  • ERG20: Farnesyl pyrophosphate synthase

Downregulation of Competing Pathways

To further channel the metabolic flux towards this compound, it is crucial to downregulate or eliminate competing pathways that also utilize FPP. A primary competing pathway is the sterol biosynthesis pathway, where squalene synthase (encoded by the ERG9 gene in yeast) converts FPP to squalene. Downregulation of ERG9 expression has been demonstrated to increase the availability of FPP for sesquiterpene production.[1]

In E. coli, another competing pathway to consider is the production of indole from tryptophan, which can compete for metabolic resources. Deletion of the tnaA gene, which encodes tryptophanase, has been shown to increase α-santalene production.[2]

Engineering of Santalene Synthase and FPP Synthase

The choice and engineering of the santalene synthase (SS) and FPP synthase (FPPS) are critical for maximizing product yield and specificity. Different SS enzymes from various plant sources can be screened for higher activity and product specificity. Additionally, protein engineering techniques, such as site-directed mutagenesis, can be employed to improve the soluble expression and catalytic efficiency of the SS enzyme.[3][4] Similarly, screening for and engineering FPPS can amplify the flux towards FPP.[3]

Quantitative Data Summary

The following tables summarize the reported production titers of this compound in different microbial hosts and under various fermentation conditions.

Host OrganismFermentation ScaleTiter (mg/L)Reference
Escherichia coliShake Flask412[2][5]
Escherichia coliShake Flask599 (with tnaA deletion)[2]
Escherichia coliShake Flask1272[3][4]
Escherichia coliFed-batch Fermentation2916[3][4]
Saccharomyces cerevisiaeShake Flask94.6[1]
Saccharomyces cerevisiaeFed-batch Fermentation92[5]
Saccharomyces cerevisiaeFed-batch Fermentation163 (RQ-controlled)[6]
Komagataella phaffiiShake Flask829.8[7]
Komagataella phaffiiBatch Fermenter4400[7]
Komagataella phaffiiFed-batch Fermenter21500[7]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the production of this compound.

Protocol for Plasmid Construction for this compound Production in E. coli

This protocol describes the construction of an expression vector for the production of this compound in E. coli. The pET series of vectors, which utilize a strong T7 promoter, are commonly used for this purpose.

Materials:

  • pET-28a(+) vector

  • This compound synthase (SS) gene (codon-optimized for E. coli)

  • Restriction enzymes (e.g., NdeI and XhoI)

  • T4 DNA Ligase

  • DH5α competent E. coli cells

  • LB agar plates with kanamycin (50 µg/mL)

Procedure:

  • Amplify the codon-optimized SS gene using PCR with primers that introduce NdeI and XhoI restriction sites at the 5' and 3' ends, respectively.

  • Digest both the PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes.

  • Purify the digested vector and insert using a gel extraction kit.

  • Ligate the digested insert into the linearized pET-28a(+) vector using T4 DNA Ligase.

  • Transform the ligation mixture into competent DH5α E. coli cells.

  • Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate overnight at 37°C.

  • Select individual colonies and verify the correct insertion by colony PCR and Sanger sequencing.

Protocol for Shake-Flask Fermentation of Engineered E. coli

This protocol is for small-scale evaluation of this compound production in engineered E. coli.

Materials:

  • Engineered E. coli strain harboring the santalene expression plasmid and the MVA pathway plasmid.

  • 2xYT medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl).

  • Glycerol

  • Appropriate antibiotics (e.g., kanamycin and chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

  • Dodecane (or other suitable organic solvent for in situ extraction)

Procedure:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of 2xYT medium containing the appropriate antibiotics.

  • Incubate the culture overnight at 37°C with shaking at 200 rpm.

  • The next day, inoculate 50 mL of fresh 2xYT medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1. Add 2% (v/v) glycerol as a carbon source.

  • Incubate the culture at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Simultaneously, add 10 mL (20% v/v) of dodecane to the culture to capture the produced this compound.

  • Reduce the incubation temperature to 30°C and continue shaking at 200 rpm for 48-72 hours.

  • After the incubation period, harvest the dodecane layer for analysis.

Protocol for Fed-Batch Fermentation for Industrial-Scale Production

This protocol outlines a fed-batch fermentation strategy for high-density cell growth and high-titer this compound production.

Materials:

  • Engineered E. coli strain

  • Batch medium (e.g., defined medium with glucose, salts, and trace metals)

  • Feeding medium (concentrated glucose and yeast extract solution)

  • IPTG

  • Dodecane

Procedure:

  • Inoculum Preparation: Prepare a seed culture by growing the engineered E. coli strain in a shake flask with appropriate medium and antibiotics overnight at 37°C.

  • Batch Phase: Inoculate the bioreactor containing the sterile batch medium with the seed culture. Maintain the temperature at 37°C, pH at 7.0 (controlled with ammonia), and dissolved oxygen (DO) above 30% (controlled by agitation and aeration).

  • Fed-Batch Phase: Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), initiate the feeding of the concentrated nutrient solution. An exponential feeding strategy can be employed to maintain a constant specific growth rate.

  • Induction: When the cell density reaches a high level (e.g., OD600 of 50-100), induce the culture with IPTG. The optimal induction point may need to be determined experimentally.

  • Production Phase: After induction, reduce the temperature to 30°C to enhance protein folding and product formation. Continue feeding at a reduced rate to maintain cell viability and productivity. Add dodecane to the bioreactor for in situ product recovery.

  • Harvesting: After a production phase of 48-72 hours, the dodecane layer containing the this compound is separated from the fermentation broth.

Protocol for Extraction and Quantification of this compound

This protocol describes the extraction and quantification of this compound from the organic solvent layer using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dodecane layer from the fermentation

  • Anhydrous sodium sulfate

  • This compound standard

  • Hexane (GC grade)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Separate the dodecane layer from the fermentation broth by centrifugation.

    • Dry the dodecane layer over anhydrous sodium sulfate.

    • Prepare a dilution series of the dodecane sample in hexane for GC-MS analysis.

    • Prepare a standard curve using known concentrations of the this compound standard in hexane.

  • GC-MS Analysis:

    • GC Column: Use a non-polar capillary column such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 180°C at a rate of 10°C/min.

      • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Scan range: 40-400 m/z.

  • Quantification:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard.

    • Quantify the concentration of this compound in the samples by comparing the peak area to the standard curve.

Visualizations

Metabolic Pathway for this compound Production

Metabolic_Pathway AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway (Overexpressed) AcetylCoA->MVA_Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA_Pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MVA_Pathway->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP Synthase (FPPS) (Overexpressed) DMAPP->FPP FPP Synthase (FPPS) (Overexpressed) Squalene Squalene FPP->Squalene Squalene Synthase (ERG9) (Downregulated) alpha_Santalene This compound FPP->alpha_Santalene Santalene Synthase (SS) (Heterologous expression)

Caption: Engineered metabolic pathway for this compound production.

Experimental Workflow for this compound Production

Experimental_Workflow Start Start: Engineered Microbial Strain Plasmid_Construction 1. Plasmid Construction (SS and MVA pathway genes) Start->Plasmid_Construction Transformation 2. Host Transformation Plasmid_Construction->Transformation Shake_Flask 3. Shake-Flask Fermentation (Screening and Optimization) Transformation->Shake_Flask Fed_Batch 4. Fed-Batch Fermentation (Industrial Scale-Up) Shake_Flask->Fed_Batch In_Situ_Extraction 5. In Situ Product Recovery (with Dodecane) Fed_Batch->In_Situ_Extraction Downstream 6. Downstream Processing (Extraction and Purification) In_Situ_Extraction->Downstream Analysis 7. Analysis (GC-MS Quantification) Downstream->Analysis End End: Purified this compound Analysis->End

Caption: Overall experimental workflow for microbial this compound production.

References

The Olfactory and Gustatory Signature of (-)-α-Santalene: Applications in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

(-)-α-Santalene is a naturally occurring sesquiterpene hydrocarbon and a key constituent of East Indian sandalwood oil (Santalum album). It is highly valued in the fragrance and flavor industry for its characteristic warm, woody, and slightly sweet aroma and taste profile. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the evaluation and utilization of (-)-α-Santalene.

Applications in the Fragrance and Flavor Industry

(-)-α-Santalene is a versatile ingredient with primary applications in fine fragrances, cosmetics, and personal care products, where it imparts a persistent and authentic sandalwood character.[1] In the flavor industry, it is used more sparingly to add woody and warm nuances to a variety of products.

Fragrance Applications:

  • Fine Fragrances: A fundamental component in woody, oriental, and chypre fragrance families, providing a rich, creamy, and substantive base note.

  • Cosmetics and Personal Care: Incorporated into lotions, creams, soaps, and hair care products for its pleasant and long-lasting aroma.

  • Aromatherapy: Used in diffusers and massage oils for its calming and grounding scent profile.

Flavor Applications:

While less common than its use in fragrances, (-)-α-Santalene is described as a "woody tasting compound" and can be found as a natural component in star anise, sweet basil, pepper, and allspice.[1] It is occasionally used as a flavoring agent in food products to impart a warm, spicy, and woody character.

Quantitative Data

ParameterValueCompoundNotes
Recommended Usage Level Up to 5.0000%(-)-α-SantaleneIn fragrance concentrate.
Odor Detection Threshold (Water) 120 ng/Lα-GuaieneA structurally related sesquiterpene with a woody aroma.[2]
Odor Detection Threshold (Water) 55 ng/LRotundoneA sesquiterpene with a woody, spicy aroma.[2]
Flavor Profile Woody(-)-α-SantaleneQualitative description.[1]

Experimental Protocols

Protocol 1: Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis

This protocol outlines the analysis of (-)-α-Santalene's odor profile using Gas Chromatography-Olfactometry (GC-O), a technique that combines the separation power of GC with human sensory perception.

1. Sample Preparation:

  • Prepare a 1% solution of (-)-α-Santalene in high-purity ethanol.
  • For complex mixtures (e.g., essential oils), dilute 1:100 in ethanol.

2. GC-MS/O Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.
  • Column: Nonpolar TR-5MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Inlet: Split mode (15:1 split ratio) at 250°C.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp: 3°C/min to 85°C.[3]
  • (Note: The temperature program should be optimized based on the specific sample matrix).
  • Effluent Splitter: At the end of the column, split the effluent 1:1 between the Mass Spectrometer (MS) detector and the olfactometry port.
  • Olfactometry Port: Heated to 250°C to prevent condensation. Humidified air should be mixed with the effluent at the port outlet to prevent nasal dehydration of the assessor.
  • Mass Spectrometer: Operated in full scan mode (m/z 40-400) for compound identification.

3. Olfactometry Procedure:

  • A trained sensory panelist sniffs the effluent from the olfactometry port throughout the chromatographic run.
  • The panelist records the time, duration, and a detailed description of each perceived odor.
  • An intensity score (e.g., on a 1-10 scale) is assigned to each odor event.

4. Data Analysis:

  • Correlate the retention times of the odor events with the peaks in the MS chromatogram to identify the compounds responsible for each aroma.
  • Compile the odor descriptions and intensities to create a comprehensive odor profile of the sample.

Protocol 2: Sensory Panel Evaluation using Quantitative Descriptive Analysis (QDA®)

This protocol describes the use of a trained sensory panel to quantitatively describe the fragrance attributes of (-)-α-Santalene.

1. Panelist Selection and Training:

  • Screen potential panelists for their ability to detect and describe woody and spicy aromas.
  • Train a panel of 8-12 individuals to recognize and consistently rate the intensity of key aroma attributes associated with sandalwood and woody fragrances (e.g., woody, creamy, sweet, spicy, balsamic).

2. Sample Preparation and Presentation:

  • Prepare solutions of (-)-α-Santalene at various concentrations (e.g., 0.1%, 1%, and 5% in a fragrance-free solvent like diethyl phthalate).
  • Present the samples on fragrance testing strips in a randomized and blind-coded manner.
  • Provide panelists with a neutral palate cleanser between samples (e.g., unsalted crackers and water, or smelling their own skin).

3. Evaluation Procedure:

  • Panelists evaluate each sample and rate the intensity of the pre-defined aroma attributes on a 6-inch line scale anchored with "weak" and "strong".[4]
  • Panelists should work independently in individual sensory booths under controlled environmental conditions (e.g., consistent temperature, humidity, and lighting).[5]

4. Data Collection and Analysis:

  • Measure the panelists' marks on the line scales and convert them to numerical data (e.g., 0-100).
  • Analyze the data using statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences in aroma profiles between samples and to create a sensory profile map.

Visualizations

experimental_workflow Experimental Workflow for Fragrance Evaluation of (-)-alpha-Santalene cluster_prep Sample Preparation cluster_analysis Instrumental & Sensory Analysis cluster_data Data Processing & Interpretation prep_gco Prepare Dilutions for GC-O gco Gas Chromatography-Olfactometry (GC-O) prep_gco->gco prep_sensory Prepare Solutions for Sensory Panel sensory Quantitative Descriptive Analysis (QDA®) prep_sensory->sensory data_gco Correlate Odor Events with MS Data gco->data_gco data_sensory Statistical Analysis of Sensory Ratings sensory->data_sensory profile Generate Comprehensive Fragrance Profile data_gco->profile data_sensory->profile

Caption: Workflow for fragrance evaluation.

biosynthesis_pathway Simplified Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp Isomerase gpp Geranyl Pyrophosphate (GPP) dmapp->gpp + IPP fpp Farnesyl Pyrophosphate (FPP) gpp->fpp + IPP alpha_santalene This compound fpp->alpha_santalene α-Santalene Synthase

References

Troubleshooting & Optimization

Technical Support Center: Maximizing (-)-alpha-Santalene Production in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of (-)-alpha-santalene. The information is based on established metabolic engineering and fermentation strategies to help you overcome common challenges and improve your product yield.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is very low. Where should I start troubleshooting?

A1: Low yield is a common issue that can often be traced back to three main areas: precursor supply, competing metabolic pathways, or suboptimal enzyme activity.

  • Insufficient FPP Precursor Supply: this compound is synthesized from farnesyl pyrophosphate (FPP). Ensure that the upstream mevalonate (MVA) pathway is robust. Consider overexpressing key enzymes like truncated HMG-CoA reductase (tHMG1) and FPP synthase (ERG20).[1][2]

  • Metabolic Flux Diverted to Competing Pathways: The FPP pool is a critical branch point. A significant portion of FPP can be diverted to the synthesis of sterols (via squalene synthase, encoded by ERG9) or dephosphorylated to farnesol.[1][3] Downregulating ERG9 is a highly effective strategy to redirect flux towards santalene.[4]

  • Poor Santalene Synthase (SS) Performance: The expression and activity of your santalene synthase are critical. Low soluble expression or poor catalytic activity of the enzyme will directly impact your final titer.[5][6]

Q2: How can I increase the supply of FPP, the direct precursor for alpha-santalene?

A2: Enhancing the metabolic flux towards FPP is a primary strategy for improving santalene production. This can be achieved by:

  • Overexpressing Key MVA Pathway Genes: In Saccharomyces cerevisiae, overexpressing genes such as tHMG1 (encoding a truncated, deregulated version of HMG-CoA reductase), ERG20 (FPP synthase), IDI1 (isopentenyl diphosphate isomerase), and a mutant transcription factor UPC2-1 can significantly boost the MVA pathway's output.[2][7]

  • Screening for Optimal FPP Synthase: The choice of FPP synthase can impact the final product titer. Screening different FPP synthases may identify one that better channels precursors to your santalene synthase.[5][6]

  • Improving Cofactor Supply: The MVA pathway requires acetyl-CoA and NADPH. Engineering the host to increase the availability of these cofactors can also enhance FPP production.[2][3][8]

Q3: I am observing significant production of byproducts like farnesol and sterols. How can I minimize these?

A3: Byproduct formation is a clear indication that FPP is being diverted away from your desired product. To address this:

  • Downregulate Squalene Synthase (ERG9): This is the most critical step for reducing sterol biosynthesis. Replacing the native ERG9 promoter with a weaker or inducible promoter (like PHXT1) has been shown to increase santalene production by 3.4 to 5.9-fold.[2][3][9]

  • Delete Phosphatase Genes: In S. cerevisiae, the genes LPP1 and DPP1 encode phosphatases that convert FPP to farnesol. Deleting these genes can reduce farnesol formation.[1][3]

  • Address Competing Pathways in E. coli: In E. coli, pathways such as indole synthesis can compete for precursors. Deleting the tnaA gene has been shown to increase α-santalene production by 1.5-fold.[10][11]

Q4: Should I use E. coli or S. cerevisiae as a host for alpha-santalene production?

A4: Both E. coli and S. cerevisiae have been successfully engineered to produce high titers of α-santalene. The choice depends on your specific expertise, available genetic tools, and fermentation capabilities.

  • S. cerevisiae (Yeast): As a eukaryote, it has a native MVA pathway and can be advantageous for expressing eukaryotic enzymes. It is generally regarded as safe (GRAS) and is robust for industrial-scale fermentation.[2] Strategies are well-established for enhancing the MVA pathway and managing competing pathways like ergosterol synthesis.[3]

  • E. coli (Bacteria): It offers rapid growth and well-developed genetic tools. High titers, even exceeding 2.9 g/L in fed-batch fermentation, have been reported.[5][6] Successful production in E. coli often involves expressing a heterologous MVA pathway and carefully balancing enzyme expression, for instance, by manipulating ribosome binding sites (RBS).[10][12]

Q5: My santalene synthase seems to have low expression or solubility. What can I do?

A5: Poor enzyme performance is a common bottleneck. Consider the following protein engineering strategies:

  • Codon Optimization: Ensure the DNA sequence of your santalene synthase is optimized for expression in your chosen host.

  • Site-Directed Mutagenesis: Specific mutations in the santalene synthase can improve its soluble expression and catalytic activity.[5][6]

  • Fusion Tags: Adding a fusion tag to the N- or C-terminus of the santalene synthase can enhance its solubility and stability. This strategy has been shown to increase titers from 887.5 mg/L to 1078.8 mg/L in one study.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Action Relevant Host
Low or no α-santalene production Insufficient precursor (FPP) supply.Overexpress key MVA pathway genes (e.g., tHMG1, ERG20, IDI1).[1][2]S. cerevisiae, E. coli
Poor expression/activity of santalene synthase.Codon optimize the synthase gene. Test different expression promoters. Engineer the synthase via mutagenesis or fusion tags.[5][6]S. cerevisiae, E. coli
FPP is being consumed by competing pathways.Downregulate or knock out the squalene synthase gene (ERG9 in yeast).[4]S. cerevisiae
High levels of farnesol detected FPP is being dephosphorylated.Delete phosphatase genes (LPP1, DPP1).[1][3]S. cerevisiae
High levels of squalene or sterols detected High activity of squalene synthase.Downregulate the ERG9 gene by replacing its native promoter.[4]S. cerevisiae
Growth inhibition after induction Metabolic burden from pathway expression or toxicity of α-santalene.Use weaker or tunable promoters. Optimize fermentation with a two-phase overlay to sequester the product.[1]S. cerevisiae, E. coli
Inconsistent yields between batches Instability of plasmids or genetic modifications.Integrate expression cassettes into the host chromosome for stable expression.S. cerevisiae, E. coli
Suboptimal fermentation conditions.Implement a controlled fed-batch fermentation strategy to maintain optimal carbon source levels.[2][5]S. cerevisiae, E. coli
Low yield specifically in E. coli Imbalanced expression of pathway enzymes.Manipulate ribosome binding sites (RBS) to optimize the expression levels of each enzyme in the synthetic operon.[10][11]E. coli
Competition from indole synthesis pathway.Delete the tnaA gene to prevent diversion of precursors.[10][11]E. coli

Quantitative Data Summary

The following tables summarize reported yields of this compound and related compounds from various metabolic engineering strategies.

Table 1: this compound Production in Engineered S. cerevisiae

Strain Engineering StrategyTiter (mg/L)Fold IncreaseFermentation ScaleReference
Initial Santalene Biosynthesis Pathway94.6-Shake Flask[4]
Downregulation of ERG9 gene164.7~1.7xShake Flask[4]
RQ-controlled exponential feed strategy163-Fermenter[2]
Multistep engineering (precursor/cofactor supply)-4xChemostat[1][8]

Table 2: this compound Production in Engineered E. coli

Strain Engineering StrategyTiter (mg/L)Fold IncreaseFermentation ScaleReference
Initial Strain Construction6.4-Shake Flask[5][6]
RBS Manipulation for Operon Optimization412-Shake Flask[10][11]
Deletion of tnaA (indole pathway)599~1.5xShake Flask[10][11]
Santalene Synthase Site-Directed Mutagenesis887.5~139xShake Flask[5][6]
Addition of Fusion Tag to Mutant Synthase1078.8~169xShake Flask[5][6]
Fed-batch Fermentation of Engineered Strain2916~456xFermenter[5][6]

Experimental Protocols & Visualizations

Protocol 1: Enhancing FPP Supply and Blocking Competing Pathways in S. cerevisiae

This protocol outlines the general steps for genetically modifying S. cerevisiae to increase α-santalene production, focusing on the MVA pathway and squalene synthesis.

Objective: To increase the metabolic flux towards FPP and redirect it from ergosterol biosynthesis to α-santalene production.

Methodology:

  • Strain Selection: Start with a suitable S. cerevisiae host strain, such as BY4742.

  • Gene Cassette Construction:

    • Synthesize the codon-optimized gene for α-santalene synthase (SaSS).

    • Synthesize the gene for a truncated HMG-CoA reductase (tHMG1).

    • Place these genes under the control of strong constitutive promoters (e.g., PTEF1, PPGK1).

    • Assemble these expression cassettes into an integration vector.

  • Genomic Integration:

    • Transform the yeast strain with the vector containing the SaSS and tHMG1 expression cassettes.

    • Use a CRISPR/Cas9 system to facilitate integration into a specific locus (e.g., the δ-sites) for stable, multi-copy integration.

    • Select for successful transformants using an appropriate marker.

  • Downregulation of ERG9:

    • Design a donor DNA fragment where the native promoter of the ERG9 gene is replaced by a weaker, regulated promoter (e.g., PHXT1).

    • Use CRISPR/Cas9 to precisely edit the ERG9 locus in the santalene-producing strain, replacing the native promoter.

    • Verify the promoter replacement by PCR and sequencing.

  • Fermentation and Analysis:

    • Cultivate the engineered strain in appropriate shake flask media.

    • For improved yield, proceed to a controlled fed-batch fermentation process.[2]

    • Extract sesquiterpenes from the culture using an organic solvent overlay (e.g., dodecane).

    • Analyze the extract for α-santalene concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

Diagram 1: Metabolic Engineering Strategy in S. cerevisiae for α-Santalene Production

metabolic_engineering_yeast cluster_modifications Engineering Strategies Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA MVA_pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_pathway FPP Farnesyl Diphosphate (FPP) MVA_pathway->FPP Squalene Squalene FPP->Squalene ERG9 (Squalene Synthase) Santalene (-)-α-Santalene FPP->Santalene SaSS (Santalene Synthase) Farnesol Farnesol FPP->Farnesol LPP1/DPP1 Ergosterol Ergosterol Squalene->Ergosterol upregulate Overexpress: tHMG1, ERG20 upregulate->MVA_pathway downregulate Downregulate/Delete: ERG9, LPP1, DPP1 downregulate->Squalene downregulate->Farnesol express Express: Santalene Synthase express->Santalene

Caption: Metabolic engineering in yeast to boost α-santalene yield.

Diagram 2: General Workflow for Strain Improvement and Fermentation

workflow start Start: Low-Yield Strain design 1. Design Genetic Modifications (e.g., Overexpression, Deletion) start->design construct 2. Strain Construction (CRISPR/Cas9, Integration) design->construct screen 3. Shake Flask Screening (GC-MS Analysis) construct->screen evaluate Evaluate Yield screen->evaluate evaluate->design Yield Not Met (Iterate Design) optimize 4. Fermentation Optimization (Fed-batch, Media) evaluate->optimize Yield Met scaleup 5. Scale-Up Production optimize->scaleup end End: High-Yield Strain scaleup->end

Caption: Iterative workflow for strain engineering and production.

References

Technical Support Center: Stereoselective Synthesis of (-)-α-Santalene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of (-)-α-Santalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in synthesizing this complex sesquiterpene.

Section 1: Chemical Synthesis Troubleshooting Guide

The total chemical synthesis of (-)-α-Santalene is a significant challenge, primarily due to the difficulty in controlling the stereochemistry of its bicyclo[2.2.1]heptane core. The Diels-Alder reaction is a cornerstone of many synthetic routes to this framework. This section addresses common issues encountered during this key synthetic transformation.

Frequently Asked Questions (FAQs) - Asymmetric Diels-Alder Reaction

Question: My asymmetric Diels-Alder reaction to form the bicyclo[2.2.1]heptane precursor is giving a low yield. What are the potential causes and solutions?

Answer: Low yields in Diels-Alder reactions for santalene precursors can stem from several factors. Here's a systematic troubleshooting approach:

  • Diene/Dienophile Reactivity: The intrinsic reactivity of your diene (e.g., a cyclopentadiene derivative) and dienophile is crucial. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene can enhance the reaction rate. If your substrates are not electronically matched, the reaction may be sluggish.

    • Solution: Consider modifying your substrates to improve their electronic properties, if the overall synthetic strategy allows. Alternatively, more forcing reaction conditions may be necessary.

  • Reaction Conditions: Diels-Alder reactions are often sensitive to temperature and pressure.

    • Solution: If the reaction is slow, gradually increasing the temperature may improve the yield. However, be aware that higher temperatures can sometimes decrease stereoselectivity and lead to the formation of thermodynamic byproducts. High-pressure conditions can also be employed to accelerate the reaction.

  • Lewis Acid Catalyst Issues: Lewis acids are frequently used to catalyze asymmetric Diels-Alder reactions. The choice and handling of the Lewis acid are critical.

    • Solution:

      • Catalyst Choice: The nature of the Lewis acid can significantly impact the reaction rate and selectivity. Common Lewis acids include AlCl₃, TiCl₄, and various chiral boron and copper complexes. It may be necessary to screen a panel of Lewis acids to find the optimal one for your specific substrates.

      • Catalyst Activity: Lewis acids are highly sensitive to moisture. Ensure that all glassware is rigorously dried and that anhydrous solvents are used. The Lewis acid itself should be of high purity and handled under an inert atmosphere.

  • Substrate Instability: Dienes like cyclopentadiene are prone to dimerization at room temperature.

    • Solution: It is often necessary to "crack" dicyclopentadiene by heating it to generate fresh cyclopentadiene immediately before use.

Question: The endo/exo selectivity of my Diels-Alder reaction is poor. How can I improve the desired stereoselectivity?

Answer: Controlling the endo/exo selectivity is a common challenge in the synthesis of the bicyclo[2.2.1]heptane system. The endo product is often the kinetically favored product due to secondary orbital interactions, but this is not always the case, and thermodynamic control can favor the exo product.

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the kinetic (endo) product. If you are obtaining a mixture of isomers, running the reaction at a lower temperature may improve the endo selectivity.[1]

  • Lewis Acid Catalyst: The choice of Lewis acid can have a profound impact on stereoselectivity.

    • Solution:

      • Sterically bulky Lewis acids can favor the formation of the exo product by sterically hindering the endo transition state.[2]

      • Conversely, certain Lewis acids can enhance endo selectivity by coordinating to both the diene and dienophile, pre-organizing the transition state.[3][4] Experimentation with different Lewis acids is often required to optimize selectivity.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the stereochemical outcome of the reaction.

    • Solution: A systematic screen of solvents with varying polarities may reveal conditions that favor the desired isomer.

Question: I am observing the formation of significant byproducts in my reaction. What are they likely to be and how can I minimize them?

Answer: Byproduct formation can be a significant issue, reducing the yield of the desired product and complicating purification.

  • Diene Polymerization: Dienes, especially reactive ones like cyclopentadiene, can polymerize under the reaction conditions.

    • Solution: Use freshly prepared diene and consider adding a polymerization inhibitor if the problem persists. Running the reaction at lower temperatures can also help.

  • Lewis Acid-Mediated Side Reactions: Lewis acids can catalyze side reactions such as rearrangements or decomposition of starting materials or products.

    • Solution: Carefully control the stoichiometry of the Lewis acid; use the minimum amount necessary to achieve efficient catalysis. Running the reaction at lower temperatures can also mitigate these side reactions.

  • Epimerization: If there are acidic or basic functionalities present in the substrates or formed during the reaction, epimerization of stereocenters can occur, leading to a mixture of diastereomers.

    • Solution: Ensure that the reaction conditions are neutral, or use a non-protic solvent system. A buffered system may be necessary in some cases.

Quantitative Data on Stereoselectivity

The following table summarizes representative stereoselectivity data for key reactions in the synthesis of santalene and related bicyclo[2.2.1]heptane systems.

Reaction TypeCatalyst/AuxiliarySubstratesDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Asymmetric Diels-AlderChiral Lewis Acid1,3-Butadiene + Unsaturated Aldehyde-up to 96.5:3.5 er[5][6]
Asymmetric Diels-AlderChiral Oxazolidinone AuxiliaryCyclopentadiene + Chiral DienophileHighHigh[7]
Copper-Catalyzed Allylic SubstitutionChiral Copper ComplexAllyl Phosphate + Grignard Reagent-up to 64%[8]
Copper-Catalyzed Allylic SubstitutionNew Chiral CatalystAllyl Phosphate-up to 92%[8]
Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

This is a representative protocol and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the chiral Lewis acid catalyst (e.g., a chiral copper-bis(oxazoline) complex, 10 mol%) in an anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) to a flame-dried reaction flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a suitable cooling bath.

  • Dienophile Addition: Slowly add the dienophile (1.0 equivalent) to the catalyst solution and stir for 15-30 minutes to allow for complexation.

  • Diene Addition: Add the freshly prepared diene (e.g., cyclopentadiene, 1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Workup: Allow the mixture to warm to room temperature, and then transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired bicyclo[2.2.1]heptane adduct.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess of the product using NMR spectroscopy and chiral HPLC, respectively.

Logical Workflow for Troubleshooting Asymmetric Diels-Alder Reactions

Troubleshooting_Diels_Alder start Problem with Asymmetric Diels-Alder Reaction low_yield Low Yield start->low_yield poor_selectivity Poor Stereoselectivity start->poor_selectivity byproducts Byproduct Formation start->byproducts check_reactivity Check Substrate Reactivity (Electronic Effects) low_yield->check_reactivity Is reactivity low? optimize_conditions Optimize Reaction Conditions (Temp, Pressure) low_yield->optimize_conditions Are conditions too mild? check_catalyst Check Lewis Acid Catalyst (Choice, Purity, Handling) low_yield->check_catalyst Is catalyst inactive? fresh_diene Use Freshly Cracked Diene low_yield->fresh_diene Is diene old? adjust_temp Adjust Reaction Temperature (Lower for kinetic control) poor_selectivity->adjust_temp endo/exo issue? screen_catalysts Screen Lewis Acid Catalysts (Sterics, Coordination) poor_selectivity->screen_catalysts Facial selectivity issue? screen_solvents Screen Solvents (Polarity) poor_selectivity->screen_solvents Solvent effect? minimize_polymerization Minimize Diene Polymerization (Lower temp, inhibitor) byproducts->minimize_polymerization Polymer observed? control_catalyst_loading Control Lewis Acid Stoichiometry byproducts->control_catalyst_loading Decomposition? ensure_neutrality Ensure Neutral Conditions (Avoid epimerization) byproducts->ensure_neutrality Diastereomeric mixture? solution Optimized Reaction check_reactivity->solution optimize_conditions->solution check_catalyst->solution fresh_diene->solution adjust_temp->solution screen_catalysts->solution screen_solvents->solution minimize_polymerization->solution control_catalyst_loading->solution ensure_neutrality->solution

Troubleshooting workflow for asymmetric Diels-Alder reactions.

Section 2: Biosynthetic Route Troubleshooting Guide

The biosynthesis of (-)-α-Santalene in microbial hosts like E. coli and Saccharomyces cerevisiae offers a promising alternative to chemical synthesis. This approach relies on the heterologous expression of a santalene synthase enzyme and the engineering of host metabolism to provide the precursor, farnesyl pyrophosphate (FPP).

Frequently Asked Questions (FAQs) - Heterologous Expression and Production

Question: The titer of α-Santalene produced by my engineered microbial strain is very low. What are the likely bottlenecks?

Answer: Low titers of α-Santalene are a common challenge in metabolic engineering and can be attributed to several factors:

  • Insufficient Precursor (FPP) Supply: The native metabolic flux towards FPP may not be sufficient to support high-level production of α-Santalene.

    • Solution: Overexpress key enzymes in the mevalonate (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1), to increase the carbon flux towards FPP. In some cases, it may also be beneficial to down-regulate competing pathways that consume FPP, such as the sterol biosynthesis pathway (e.g., by down-regulating the ERG9 gene in yeast).[9][10]

  • Low Santalene Synthase Activity: The heterologously expressed santalene synthase may have low specific activity or may not be expressed at high levels.

    • Solution:

      • Codon Optimization: Ensure that the DNA sequence of the santalene synthase gene is optimized for expression in your chosen host organism.

      • Promoter Strength: Use a strong, inducible promoter to drive the expression of the santalene synthase gene.

      • Protein Solubility: Terpene synthases can sometimes be expressed as insoluble inclusion bodies. Try expressing the protein at a lower temperature or co-expressing with molecular chaperones to improve solubility.

  • Metabolic Burden and Host Toxicity: High-level expression of heterologous proteins and the production of α-Santalene can impose a significant metabolic burden on the host cells, leading to reduced growth and productivity.

    • Solution:

      • Dynamic Regulation: Use inducible promoters to separate the growth phase from the production phase. This allows the cells to reach a high density before production is initiated.

      • Optimize Expression Levels: Sometimes, a lower level of enzyme expression can result in higher overall productivity by reducing the metabolic burden on the host.

Question: My engineered strain is producing significant amounts of farnesol as a byproduct. How can I reduce its formation?

Answer: Farnesol is a common byproduct in engineered strains producing sesquiterpenes. It is formed by the dephosphorylation of FPP by cellular phosphatases.

  • Solution: In S. cerevisiae, deleting genes that encode for phosphatases, such as LPP1 and DPP1, has been shown to reduce farnesol accumulation and increase the titer of the desired sesquiterpene.[10]

Question: How can I confirm that my expressed santalene synthase is active?

Answer: An in vitro enzyme assay is the most direct way to confirm the activity of your santalene synthase.

  • Solution:

    • Express and purify the santalene synthase enzyme from your host organism.

    • Incubate the purified enzyme with its substrate, FPP, in a suitable buffer containing a divalent cation (e.g., Mg²⁺).

    • Extract the reaction mixture with an organic solvent (e.g., hexane or pentane).

    • Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify the sesquiterpene products, including α-Santalene.

Quantitative Data on Biosynthetic Production

The following table provides examples of α-Santalene titers achieved in different engineered microbial hosts.

Host OrganismKey Genetic ModificationsTiter (mg/L)Reference
Saccharomyces cerevisiaeOverexpression of tHMG1, deletion of LPP1 and DPP1, PHXT1-ERG992[10]
Saccharomyces cerevisiaeDownregulation of ERG9164.7 (total santalenes)[11]
Escherichia coli-6.4[12]
Experimental Protocols

Protocol 2: General Procedure for Heterologous Expression of Santalene Synthase in E. coli

This is a representative protocol and may require optimization for the specific santalene synthase and expression vector.

  • Transformation: Transform an expression vector containing the codon-optimized santalene synthase gene (e.g., in a pET vector) into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37 °C with shaking.

  • Main Culture: Inoculate a larger volume of LB medium (e.g., 500 mL) with the overnight culture to an initial OD₆₀₀ of ~0.1. Grow at 37 °C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to a lower temperature (e.g., 18-25 °C) and induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4 °C.

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or using a French press.

  • Purification: Clarify the lysate by centrifugation and purify the santalene synthase from the soluble fraction using affinity chromatography (e.g., Ni-NTA chromatography if the protein has a His-tag).

  • Analysis: Confirm the purity and size of the protein by SDS-PAGE.

Biosynthetic Pathway and Troubleshooting Logic

Biosynthesis_Workflow cluster_pathway Biosynthetic Pathway cluster_troubleshooting Troubleshooting Points AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP Optimize_MVA Optimize MVA Pathway (Overexpress tHMG1) MVA_Pathway->Optimize_MVA Bottleneck? SanSyn Santalene Synthase (Heterologous Expression) FPP->SanSyn Sterols Sterols (via ERG9) FPP->Sterols Competing Pathway Farnesol Farnesol (via LPP1/DPP1) FPP->Farnesol Competing Pathway Santalene (-)-α-Santalene SanSyn->Santalene Optimize_SanSyn Optimize SanSyn Expression (Codon usage, promoter) SanSyn->Optimize_SanSyn Low activity? Downregulate_ERG9 Downregulate ERG9 Sterols->Downregulate_ERG9 High flux? Delete_Phosphatases Delete LPP1/DPP1 Farnesol->Delete_Phosphatases Byproduct issue? Low_Titer Low Titer Low_Titer->Optimize_MVA Low_Titer->Downregulate_ERG9 Low_Titer->Optimize_SanSyn Low_Titer->Delete_Phosphatases

Biosynthetic pathway of (-)-α-Santalene and key troubleshooting points.

References

Technical Support Center: Optimizing Codon Usage for Santalene Synthase Expression in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the expression of santalene synthase in Escherichia coli through codon usage optimization.

Frequently Asked Questions (FAQs)

Q1: What is codon usage bias and why is it important for santalene synthase expression in E. coli?

A1: Codon usage bias refers to the phenomenon where different organisms preferentially use certain synonymous codons (codons that code for the same amino acid) over others. E. coli has a distinct codon usage pattern, and the native gene for santalene synthase from its source organism (e.g., Santalum album) may contain codons that are rarely used by E. coli. These "rare" codons can lead to several expression problems, including:

  • Translational stalling: The ribosome may pause or dissociate from the mRNA when it encounters a rare codon due to the low abundance of the corresponding tRNA molecule.

  • Reduced protein yield: Stalling can lead to premature termination of translation, resulting in truncated and non-functional proteins, and overall lower yields of the desired full-length santalene synthase.

  • Protein misfolding: Inefficient translation can interfere with the proper folding of the nascent polypeptide chain, leading to the formation of insoluble aggregates known as inclusion bodies.

By optimizing the codon usage of the santalene synthase gene to match that of highly expressed genes in E. coli, the translational efficiency can be significantly improved, leading to higher yields of soluble and active enzyme.

Q2: What is the Codon Adaptation Index (CAI) and how is it relevant for my santalene synthase gene?

A2: The Codon Adaptation Index (CAI) is a numerical value that quantifies the extent to which the codon usage of a gene matches the codon usage of a reference set of highly expressed genes in a specific organism. The CAI value ranges from 0 to 1. A CAI value closer to 1.0 indicates that the gene's codon usage is similar to that of highly expressed genes in the host organism, suggesting a higher potential for expression. For expressing santalene synthase in E. coli, a CAI above 0.8 is generally considered to be good. Analyzing the CAI of your native santalene synthase gene can help predict its expression efficiency in E. coli and determine if codon optimization is necessary.

Q3: Besides codon usage, what other parameters should I consider during gene optimization for santalene synthase expression?

A3: While codon usage is a critical factor, other parameters should also be considered for optimal gene design:

  • GC Content: The overall GC content of the gene should be optimized for E. coli, typically within the range of 30-70%. Regions with very high or low GC content can affect mRNA stability and transcription.

  • mRNA Secondary Structure: Strong secondary structures, especially near the 5' end of the mRNA (the ribosome binding site), can hinder ribosome binding and translation initiation. Gene optimization algorithms can often predict and minimize these structures.

  • Avoidance of Negative Cis-acting Sequences: Certain sequence motifs can negatively impact gene expression. These include internal Shine-Dalgarno-like sequences, cryptic splice sites, and sequences prone to RNA instability. These should be removed during the optimization process.

  • Restriction Enzyme Sites: It is often beneficial to remove common restriction enzyme sites within the coding sequence to simplify future cloning steps.

Q4: Should I always perform codon optimization for expressing santalene synthase in E. coli?

A4: While codon optimization is a powerful tool, it may not always be the first or only solution to poor protein expression. In some cases, low expression may be due to other factors such as protein toxicity, improper folding, or suboptimal culture conditions. However, given that santalene synthase is a plant-derived enzyme, it is highly likely that its native codon usage is not optimal for E. coli. Therefore, codon optimization is a highly recommended step to maximize the chances of achieving high-level expression.

Troubleshooting Guide

Problem: Low or no expression of santalene synthase after cloning the codon-optimized gene.

Possible Cause Suggested Solution
Inefficient Transcription - Verify the integrity of your expression vector and the correct insertion of the santalene synthase gene by sequencing.- Ensure you are using a strong, inducible promoter suitable for E. coli (e.g., T7 promoter).- Optimize the concentration of the inducer (e.g., IPTG) and the induction time.
mRNA Instability - Check the optimized gene sequence for any remaining destabilizing sequences.- Analyze the predicted mRNA secondary structure of the 5' untranslated region (UTR) and the initial coding sequence. Strong hairpins can inhibit translation.
Toxicity of Santalene Synthase - Use a tightly regulated expression system to minimize basal expression before induction.- Lower the induction temperature (e.g., 16-25°C) and shorten the induction time.- Use a lower concentration of the inducer.
Suboptimal Culture Conditions - Optimize the growth medium, temperature, and aeration for your specific E. coli strain.- Ensure the appropriate antibiotic selection is maintained throughout the culture.
Plasmid Instability - Verify the stability of your expression plasmid in the host strain.- Use a host strain that supports stable plasmid replication.

Problem: Santalene synthase is expressed but forms insoluble inclusion bodies.

Possible Cause Suggested Solution
High Expression Rate Leading to Misfolding - Lower the induction temperature (e.g., 16-20°C) to slow down the rate of protein synthesis and allow more time for proper folding.- Reduce the concentration of the inducer (e.g., IPTG).
Lack of Chaperones - Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in protein folding.
Suboptimal Cellular Environment - Optimize the pH and ionic strength of the culture medium.- Add stabilizing agents such as glycerol or sucrose to the culture medium.
Disulfide Bond Formation (if applicable) - If your santalene synthase requires disulfide bonds, use an E. coli strain engineered for disulfide bond formation in the cytoplasm (e.g., SHuffle strains).

Quantitative Data

Table 1: Comparison of α-Santalene Production in E. coli with and without Gene Optimization.

The following table presents a representative example of the significant increase in α-santalene production that can be achieved through gene optimization and metabolic engineering strategies in E. coli. The data is based on reported values in the literature[1].

Strain/Conditionα-Santalene Titer (mg/L)Fold Increase
Initial Strain (Non-optimized gene)6.41x
Engineered Strain (with site-directed mutagenesis of synthase)887.5~139x
Engineered Strain (shake flask fermentation)1272~199x
Engineered Strain (fed-batch fermentation)2916~456x

Note: The "Engineered Strain" in this context involved not only codon optimization but also site-directed mutagenesis to improve enzyme performance and metabolic engineering of the host strain. This highlights that a multi-faceted approach often yields the best results.

Experimental Protocols

Protocol 1: In Silico Codon Optimization of Santalene Synthase Gene

This protocol outlines the general steps for optimizing the codon usage of a santalene synthase gene for expression in E. coli using online tools.

  • Obtain the Santalene Synthase Sequence: Retrieve the amino acid or nucleotide sequence of the santalene synthase you intend to express.

  • Select a Codon Optimization Tool: Choose a web-based codon optimization tool. Several are available, such as IDT's Codon Optimization Tool, GenScript's GenSmart™ Codon Optimization, or the COOL web server.

  • Input the Sequence: Paste the amino acid or nucleotide sequence of your santalene synthase into the tool's input box.

  • Select the Host Organism: Choose "Escherichia coli" as the expression host.

  • Set Optimization Parameters:

    • Codon Usage Table: Select the E. coli K-12 or B strain codon usage table.

    • GC Content: Aim for a GC content between 30% and 70%.

    • Avoidance of Undesirable Sequences: Select options to remove internal restriction sites, cryptic splice sites, and strong mRNA secondary structures.

  • Run the Optimization: Initiate the optimization process. The tool will generate a new, optimized DNA sequence that encodes the same santalene synthase protein.

  • Analyze the Results: Review the report generated by the tool. Pay attention to the Codon Adaptation Index (CAI) of the optimized sequence, the GC content plot, and any remaining undesirable features.

  • Order Gene Synthesis: Once you are satisfied with the optimized sequence, you can proceed to order the synthetic gene from a commercial vendor.

Protocol 2: Expression of Codon-Optimized Santalene Synthase in E. coli

This protocol provides a general procedure for expressing the codon-optimized santalene synthase in E. coli.

  • Gene Cloning: Subclone the synthesized, codon-optimized santalene synthase gene into a suitable E. coli expression vector (e.g., pET series) under the control of a strong inducible promoter (e.g., T7).

  • Transformation: Transform the expression plasmid into a suitable E. coli expression host strain (e.g., BL21(DE3)). For genes with a high content of rare codons even after optimization, consider using strains like Rosetta™ or BL21-CodonPlus®.

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).

  • Main Culture: Inoculate 500 mL of LB medium in a 2 L baffled flask with the overnight starter culture to an initial OD600 of 0.05-0.1.

  • Growth: Incubate the main culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18-25°C). Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Expression: Continue to incubate the culture at the lower temperature for 12-16 hours with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further processing.

Protocol 3: Extraction and Quantification of Santalene by GC-MS

This protocol describes the extraction and analysis of santalene produced by the engineered E. coli.

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer. Lyse the cells using sonication or a French press.

  • Solvent Extraction:

    • To the cell lysate, add an equal volume of an organic solvent suitable for extracting sesquiterpenes, such as ethyl acetate or hexane.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.

    • Separate the organic phase from the aqueous phase by centrifugation (e.g., 10,000 x g for 10 minutes).

  • Sample Preparation for GC-MS:

    • Carefully transfer the organic phase to a new tube.

    • Dry the organic phase, for example, by passing it through a small column of anhydrous sodium sulfate.

    • Concentrate the sample under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Inject an aliquot of the prepared sample into a gas chromatograph-mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., HP-5MS).

    • Use a temperature program that allows for the separation of santalene isomers. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C), and then hold for a few minutes.

    • The mass spectrometer should be operated in scan mode to acquire mass spectra of the eluting compounds.

  • Quantification:

    • Identify the santalene peaks in the chromatogram based on their retention times and mass spectra compared to authentic standards.

    • Quantify the amount of santalene produced by creating a standard curve using known concentrations of a santalene standard.

Visualizations

experimental_workflow cluster_design Gene Design and Synthesis cluster_cloning Cloning and Transformation cluster_expression Expression and Analysis seq Santalene Synthase Amino Acid Sequence opt Codon Optimization (E. coli Host) seq->opt Input syn Gene Synthesis opt->syn Optimized Sequence lig Ligation syn->lig vec Expression Vector (e.g., pET) vec->lig trans Transformation into E. coli BL21(DE3) lig->trans cult Cell Culture and Induction trans->cult harv Cell Harvesting cult->harv extr Santalene Extraction harv->extr gcms GC-MS Analysis extr->gcms

Caption: Experimental workflow for santalene production in E. coli.

troubleshooting_flowchart start Low/No Santalene Synthase Expression check_sds Check for protein expression on SDS-PAGE start->check_sds no_band No visible protein band check_sds->no_band No band_present Protein band is present check_sds->band_present Yes optimize_transcription Optimize transcription: - Verify construct sequence - Check promoter/inducer - Test different host strains no_band->optimize_transcription check_solubility Check protein solubility (soluble vs. insoluble fraction) band_present->check_solubility insoluble Protein is in inclusion bodies check_solubility->insoluble Insoluble soluble Protein is soluble check_solubility->soluble Soluble optimize_folding Optimize protein folding: - Lower induction temperature - Reduce inducer concentration - Co-express chaperones insoluble->optimize_folding check_activity Check enzyme activity and santalene production soluble->check_activity

Caption: Troubleshooting flowchart for low santalene synthase expression.

References

Technical Support Center: Troubleshooting Low Yields of (-)-α-Santalene in Pichia pastoris

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the production of (-)-α-santalene in Pichia pastoris. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that can lead to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My (-)-α-santalene titer is very low or undetectable. What are the initial checks I should perform?

A1: When facing low or no product, a systematic approach is crucial. Start by verifying the foundational elements of your experiment.

Initial Verification Workflow

Start Low/No α-Santalene Detected Strain Verify Strain Genotype (PCR/Sequencing) Start->Strain Is the genetic cassette correctly integrated? Expression Confirm mRNA Expression (RT-qPCR) Strain->Expression Is the gene being transcribed? Protein Check Protein Expression (SDS-PAGE/Western Blot) Expression->Protein Is the santalene synthase protein being translated? Culture Review Culture Conditions (pH, Temp, Media) Protein->Culture Are growth conditions optimal for Pichia? Extraction Assess Extraction Efficiency (Spike Recovery) Culture->Extraction Is the product being efficiently recovered? Analysis Validate Analytical Method (GC-MS Standard) Extraction->Analysis Is the detection method sensitive and accurate? Metabolic Proceed to Metabolic Troubleshooting Analysis->Metabolic If all checks pass...

Caption: Initial troubleshooting workflow for low (-)-α-santalene yield.

  • Genotype Confirmation: Use colony PCR and DNA sequencing to confirm the correct integration of the α-santalene synthase (SAS) expression cassette and any other engineered genes into the P. pastoris genome.

  • Transcription Analysis: Perform RT-qPCR to verify the transcription of the SAS gene. If using an inducible promoter like PAOX1, ensure the inducer (methanol) is present and that samples are taken at appropriate time points post-induction.

  • Protein Expression: Check for the presence of the SAS protein via SDS-PAGE and Western blot, if an antibody is available or if the protein is tagged (e.g., with a His-tag).

  • Culture Conditions: Ensure that the pH, temperature, and media composition are optimal for P. pastoris growth and protein expression. Forgetting critical media components like biotin is a common mistake.

  • Product Extraction & Analysis: Confirm that your solvent overlay and extraction protocol are efficient for the volatile α-santalene. Validate your GC-MS analytical method using an authentic α-santalene standard to confirm retention time and sensitivity.

Q2: I've confirmed that my engineered strain is correct and the synthase is expressed, but the yield is still poor. What are the likely metabolic bottlenecks?

A2: Low yields in a correctly engineered strain typically point to metabolic limitations, either in precursor supply or due to competing pathways. The primary goal is to channel more carbon flux towards the synthesis of farnesyl pyrophosphate (FPP), the direct precursor to α-santalene.

Metabolic Pathway for (-)-α-Santalene Production

cluster_MVA Mevalonate (MVA) Pathway cluster_Competition Competing Pathway cluster_Product Product Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate ERG13 IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->FPP Squalene Squalene -> Ergosterol FPP->Squalene Santalene (-)-α-Santalene FPP->Santalene tHMG1 tHMG1 (Overexpress) tHMG1->Mevalonate Catalyzes IDI1 IDI1 (Overexpress) IDI1->DMAPP Isomerizes ERG20 ERG20 (Overexpress) ERG20->FPP Synthesizes ERG9 ERG9 (Downregulate) ERG9->Squalene Competes for FPP SAS α-Santalene Synthase (SAS) (Multi-copy) SAS->Santalene Synthesizes

Caption: Key metabolic engineering targets for boosting (-)-α-santalene production.

Here are the primary strategies to overcome metabolic bottlenecks:

  • Overexpress Key MVA Pathway Genes: The mevalonate (MVA) pathway produces FPP. Enhancing this pathway is a critical step.

    • tHMG1 (truncated HMG-CoA reductase): This is often the rate-limiting step. Overexpression can significantly increase the flux towards FPP.[1][2]

    • IDI1 (isopentenyl diphosphate isomerase): Balances the ratio of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which is crucial for efficient FPP synthesis.[2][3]

    • ERG20 (farnesyl pyrophosphate synthase): Catalyzes the final step in FPP synthesis. Overexpression helps convert upstream precursors into FPP.[2][3]

  • Increase Gene Copy Number of Santalene Synthase (SAS): A single copy of the SAS gene may not be sufficient to convert the available FPP pool into α-santalene. Increasing the copy number of the SAS expression cassette can lead to higher protein levels and increased product formation.[2][3] Studies have shown that increasing from one to three copies can substantially boost titers.[2]

  • Downregulate Competing Pathways: The native ergosterol biosynthesis pathway is the primary competitor for FPP in yeast.

    • ERG9 (squalene synthase): This enzyme converts FPP to squalene, the first committed step in ergosterol synthesis. Downregulating ERG9 expression (e.g., by promoter replacement) can redirect FPP towards α-santalene.[4][5]

Q3: How much can I expect my yields to improve with these metabolic engineering strategies?

A3: The degree of improvement can be substantial, often increasing yields by orders of magnitude. The final titer depends on the combination of strategies and the fermentation method used.

Table 1: Impact of Metabolic Engineering on α-Santalene Production in K. phaffii (P. pastoris)

Strain IDGenetic ModificationsTiter in Shake Flask (mg/L)Titer in Fed-Batch Fermenter (g/L)Reference
STE-0Single copy of SAS188.5 ± 15.2N/A[3]
STE-7STE-0 + Overexpression of tHMG1, IDI1, ERG20352.7 ± 21.3N/A[3]
STE-9STE-7 + Two additional copies of SAS (Three total) + Medium & Bioprocess Optimization829.8 ± 70.621.5 ± 1.6 [2][3]

Data is compiled from a 2022 study in the Journal of Agricultural and Food Chemistry, which represents the highest reported production of α-santalene to date.[3] As shown, combining overexpression of MVA pathway genes with multi-copy integration of the SAS gene, followed by fermentation optimization, can lead to dramatic increases in production, achieving titers as high as 21.5 g/L in a fed-batch fermenter.[2][3]

Q4: My yields are still suboptimal after genetic engineering. How can I optimize my fermentation process?

A4: Bioprocess engineering and media optimization are critical for maximizing titers, especially at the bioreactor scale.

Fermentation and Media Optimization Logic

Start Suboptimal Yield in Engineered Strain Media Optimize Media Composition Start->Media Fermentation Optimize Fermentation Strategy Start->Fermentation Process Control Process Parameters Start->Process Carbon Carbon Source (Glycerol vs. Glucose) Media->Carbon Nitrogen Nitrogen Source (Peptone, Yeast Extract) Media->Nitrogen Trace Trace Elements & Salts Media->Trace Result Maximized α-Santalene Titer Nitrogen->Result Batch Batch Fermentation (Establish baseline) Fermentation->Batch FedBatch Fed-Batch Fermentation (High-density culture) Batch->FedBatch FedBatch->Result Temp Temperature (e.g., 20-30°C) Process->Temp pH pH Control (e.g., pH 5-7) Process->pH Methanol Methanol Feed (for PAOX1) (Low concentration) Process->Methanol Methanol->Result

Caption: Key areas for fermentation and media optimization.

  • Medium Optimization: The composition of the culture medium directly impacts cell growth and productivity.

    • Nitrogen Source: Systematically test different nitrogen sources (e.g., various types of peptone and yeast extract) as they can significantly influence product titers.[6]

    • Carbon Source: While glycerol is a common carbon source, ensure its concentration is optimized for the growth phase.

    • Trace Elements: Ensure the medium is not deficient in essential trace metals and salts, which can be determined through elemental analysis of P. pastoris biomass.[7][8]

  • Fed-Batch Fermentation: To achieve high cell density and high product titers, a fed-batch strategy is superior to batch cultivation. This involves feeding a concentrated carbon source (like glycerol) during the growth phase and then a methanol feed for induction (if using PAOX1). This strategy was used to achieve the 21.5 g/L titer of α-santalene.[2][3]

  • Process Parameter Control:

    • Temperature: Lowering the induction temperature (e.g., from 30°C to 20°C) can sometimes enhance the production of heterologous proteins by reducing protease activity and metabolic burden.[9]

    • pH: Maintain the pH of the culture within the optimal range for P. pastoris (typically pH 5.0-6.0) using automated acid/base feeding.

    • Methanol Concentration (for PAOX1 promoter): If using the methanol-inducible AOX1 promoter, maintaining a low, controlled concentration of methanol (e.g., 0.5% - 1.0%) is critical. High concentrations can be toxic, while insufficient levels lead to poor induction.

Key Experimental Protocols

Protocol 1: Gene Cassette Integration and Multi-Copy Strain Construction
  • Vector Design: Clone the codon-optimized α-santalene synthase (SAS) gene into a P. pastoris integration vector under the control of a strong promoter (e.g., PGAP or PAOX1). Include a selection marker (e.g., Zeocin resistance).

  • Linearization: Linearize the plasmid within a region of homology to the P. pastoris genome (e.g., the promoter region) to facilitate homologous recombination.

  • Transformation: Transform the linearized plasmid into P. pastoris (e.g., strain X-33 or GS115) via electroporation.

  • Selection: Plate the transformed cells on YPD plates containing the appropriate antibiotic (e.g., Zeocin).

  • Multi-Copy Screening: To screen for multi-copy integrants, plate transformants on YPD plates with increasing concentrations of the selection antibiotic. Strains that survive at higher concentrations are likely to have multiple copies of the expression cassette integrated into their genome.

  • Verification: Confirm the copy number of the integrated cassette using qPCR, with a single-copy endogenous gene used as a reference.

Protocol 2: Fed-Batch Fermentation for High-Titer Production (5-L Bioreactor)

This protocol is adapted from high-yield sesquiterpene production studies.[3]

  • Inoculum Preparation: Grow a seed culture in BMGY medium (Buffered Glycerol-complex Medium) at 30°C with shaking until the OD600 reaches 2-6.

  • Batch Phase: Inoculate 3 L of Basal Salt Medium (BSM) in a 5-L bioreactor with the seed culture. Grow at 30°C, maintaining pH at 5.0 with ammonia. Let the culture grow until the initial glycerol is depleted, indicated by a sharp increase in dissolved oxygen (DO).

  • Glycerol Fed-Batch Phase: Initiate a glycerol fed-batch phase by feeding a 50% (w/v) glycerol solution containing 12 mL/L PTM1 trace salts. Maintain a high DO level (>20%) by increasing agitation and airflow. Continue until a high cell density is achieved (e.g., OD600 > 200).

  • Induction Phase (for PAOX1 promoter):

    • Stop the glycerol feed and allow the cells to consume any residual glycerol.

    • Begin feeding a solution of 100% methanol containing 12 mL/L PTM1 trace salts. Start with a low feed rate and gradually increase it.

    • Maintain the methanol concentration in the bioreactor at a low level (e.g., 0.5%) to ensure full induction without causing toxicity.

    • Lower the temperature to 25°C to reduce metabolic stress.

  • Product Collection: Add a 10% (v/v) dodecane overlay to the culture to capture the secreted α-santalene in situ. Collect samples from the dodecane layer periodically for GC-MS analysis. Continue the induction for 72-96 hours.

  • Analysis: Centrifuge the dodecane sample to remove any cells, and analyze the supernatant by GC-MS to quantify the α-santalene titer.

References

strategies to reduce byproduct formation in santalene biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing byproduct formation in santalene biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during microbial santalene biosynthesis?

A1: Common byproducts in santalene biosynthesis, particularly in engineered Saccharomyces cerevisiae and Escherichia coli, include farnesol, trans-α-bergamotene, and various other sesquiterpenes.[1] Farnesol is formed by the dephosphorylation of the precursor farnesyl pyrophosphate (FPP).[2] Other santalene isomers and related sesquiterpenes can also be produced due to the promiscuity of some santalene synthase enzymes.[2][3]

Q2: How can I redirect metabolic flux towards santalene and away from competing pathways?

A2: A primary strategy is to downregulate or knockout genes in pathways that compete for the precursor FPP. The most critical target is the ERG9 gene, which encodes squalene synthase, the first enzyme in the sterol biosynthesis pathway that consumes FPP.[1][4][5][6] Downregulating ERG9 has been shown to significantly increase santalene yields.[1][5] Other competing pathways involve the dephosphorylation of FPP to farnesol by phosphatases like Lpp1 and Dpp1; deleting these genes can also be beneficial.[2][7]

Q3: What is the role of the mevalonate (MVA) pathway in santalene production and how can it be optimized?

A3: The mevalonate (MVA) pathway is responsible for synthesizing isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the building blocks of FPP, the direct precursor to santalene.[8] Enhancing the flux through the MVA pathway is crucial for high-level santalene production. This is typically achieved by overexpressing key, rate-limiting enzymes in the pathway, such as a truncated HMG-CoA reductase (tHMG1), isopentenyl diphosphate isomerase (IDI1), and FPP synthase (ERG20).[4][9]

Q4: Can the santalene synthase enzyme itself be a source of byproducts? How can this be addressed?

A4: Yes, some santalene synthases are "promiscuous," meaning they can produce a mixture of santalene isomers and other sesquiterpenes like α-exo-bergamotene from the same FPP substrate.[2][3][6] This can be addressed through enzyme engineering. By identifying key amino acid residues in the enzyme's active site, site-directed mutagenesis can be used to alter the product specificity and reduce the formation of undesired byproducts.[2][10][11] For instance, mutating specific residues in a product-promiscuous santalene synthase has been shown to increase the ratio of desired santalene isomers.[2]

Troubleshooting Guides

Issue 1: Low Santalene Titer and High Farnesol Byproduct

Symptoms:

  • Low overall yield of santalene.

  • Significant accumulation of farnesol detected in culture analysis.

Possible Causes:

  • High FPP phosphatase activity: Endogenous phosphatases in the host organism (e.g., Lpp1 and Dpp1 in S. cerevisiae) may be converting excess FPP to farnesol.[2]

  • Insufficient pull from santalene synthase: The santalene synthase may have low expression or activity, leading to the accumulation of its substrate, FPP, which is then shunted to farnesol.

  • Suboptimal MVA pathway flux: An imbalance in the MVA pathway can lead to FPP buildup.

Troubleshooting Steps:

  • Downregulate competing phosphatases: Delete or knockdown the genes encoding FPP phosphatases, such as LPP1 and DPP1.[2][7]

  • Enhance santalene synthase expression: Use a stronger promoter to drive the expression of your santalene synthase gene. Codon optimization of the synthase gene for the expression host can also improve protein levels.

  • Optimize MVA pathway gene expression: Fine-tune the expression levels of MVA pathway genes to ensure a balanced supply of FPP.

Issue 2: Production of Undesired Santalene Isomers or Other Sesquiterpenes

Symptoms:

  • GC-MS analysis shows multiple peaks corresponding to different santalene isomers or other sesquiterpenes like bergamotene.[3][6]

Possible Causes:

  • Promiscuous santalene synthase: The wild-type santalene synthase being used may naturally produce multiple products.[2][3]

  • Suboptimal fermentation conditions: Factors like pH and temperature could potentially influence enzyme activity and product profile.

Troubleshooting Steps:

  • Enzyme Engineering:

    • Perform a literature search to see if the active site and key residues for product specificity of your santalene synthase have been identified.

    • If known, use site-directed mutagenesis to alter these residues to favor the production of the desired santalene isomer.[2][10]

  • Select a more specific synthase: Screen santalene synthases from different organisms to find one with higher product specificity.[2]

  • Optimize Fermentation Conditions: Experiment with different fermentation parameters such as temperature, pH, and media composition, although this is generally less impactful than genetic strategies.

Data Presentation

Table 1: Effect of Genetic Modifications on Santalene Production and Byproduct Formation in S. cerevisiae

Strain ModificationSantalene Titer (mg/L)Key ByproductsReference
Expression of α-santalene synthase5.19Not specified[1]
Downregulation of ERG9164.7 (santalenes)Reduced squalene[1][5]
Knockout of OYE2, OYE3, ATF1, ATF2Increased α-santaleneReduced dihydro-α-santalol and acetyl dihydro-α-santalol[2]
Overexpression of IDI1 and UPC2-1, knockdown of ERG913.9 (α-santalene)Not specified[2]
Overexpression of all 8 MVA pathway genes6.3 (α-santalene)Not specified[4]
Downregulation of ERG9 in MVA overexpressing strainIncreased titersReduced sterols[4][12]

Table 2: Effect of Genetic Modifications on α-Santalene Production in E. coli

| Strain Modification | α-Santalene Titer (mg/L) | Reference | | :--- | :--- |[13] | | Initial strain with α-santalene synthase | 6.4 |[13] | | Site-directed mutagenesis of santalene synthase | 887.5 |[13] | | Addition of fusion tag to mutated synthase | 1078.8 |[13] | | Fed-batch fermentation of final engineered strain | 2916 |[13] | | Optimization of ribosome binding sites (RBS) | 412 |[14] | | Deletion of tnaA in RBS-optimized strain | 599 |[14] |

Experimental Protocols

Methodology 1: Downregulation of ERG9 in S. cerevisiae

This protocol provides a general workflow for replacing the native promoter of the ERG9 gene with a weaker or regulated promoter to reduce its expression.

  • Promoter Selection: Choose a suitable promoter for downregulation. For example, the glucose-induced promoter PHXT1 has been used to attenuate ERG9 expression.[2][6]

  • Construct Design: Design a DNA cassette containing the selected promoter flanked by homologous regions upstream and downstream of the native ERG9 promoter. This cassette will also contain a selectable marker.

  • Yeast Transformation: Transform the engineered S. cerevisiae strain with the DNA cassette using a standard method like the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Selection and Verification: Select for transformed cells using the appropriate selectable marker. Verify the correct integration of the promoter replacement cassette by colony PCR and subsequent sequencing of the PCR product.

  • Phenotypic Analysis: Cultivate the engineered strain under inducing conditions for santalene production. Extract the sesquiterpenes from the culture and analyze the santalene titer and byproduct profile using GC-MS. Compare the results to the parent strain with the native ERG9 promoter.

Methodology 2: Site-Directed Mutagenesis of Santalene Synthase

This protocol outlines the general steps for altering the amino acid sequence of a santalene synthase to improve its product specificity.

  • Target Residue Identification: Based on literature review or computational modeling of the enzyme's active site, identify key amino acid residues that are likely to influence product specificity. For example, residue F441 in the SanSyn synthase was identified as a key determinant of its product profile.[2]

  • Primer Design: Design mutagenic primers that contain the desired nucleotide change to alter the codon for the target amino acid. These primers will be used to amplify a plasmid containing the santalene synthase gene.

  • Mutagenesis PCR: Perform PCR using the mutagenic primers and a high-fidelity DNA polymerase to create copies of the plasmid with the desired mutation.

  • Template Removal and Transformation: Digest the parental, non-mutated plasmid template using an enzyme like DpnI, which specifically cleaves methylated DNA. Transform the remaining mutated plasmids into competent E. coli cells for amplification.

  • Sequence Verification: Isolate the plasmid DNA from several colonies and sequence the santalene synthase gene to confirm that the desired mutation is present and that no other unintended mutations were introduced.

  • Functional Expression and Analysis: Transform the verified mutant plasmid into the santalene production host strain. Culture the new strain and analyze the product profile by GC-MS to determine the effect of the mutation on santalene and byproduct formation.[2]

Visualizations

Santalene_Biosynthesis_Pathway AcetylCoA Acetyl-CoA MVA_pathway Mevalonate (MVA) Pathway (tHMG1, ERG12, etc.) AcetylCoA->MVA_pathway FPP Farnesyl Pyrophosphate (FPP) MVA_pathway->FPP Santalene_Synthase Santalene Synthase (SaSSy, SanSyn, etc.) FPP->Santalene_Synthase Squalene_Synthase Squalene Synthase (ERG9) FPP->Squalene_Synthase Competing Pathway Phosphatases Phosphatases (Lpp1, Dpp1) FPP->Phosphatases Competing Pathway Santalene α-, β-Santalene Santalene_Synthase->Santalene Other_Sesquiterpenes Other Sesquiterpenes (e.g., Bergamotene) Santalene_Synthase->Other_Sesquiterpenes Sterols Sterols Squalene_Synthase->Sterols Farnesol Farnesol (Byproduct) Phosphatases->Farnesol Troubleshooting_Workflow Start Low Santalene Titer or High Byproduct Formation Analyze Analyze Byproduct Profile (GC-MS) Start->Analyze HighFarnesol High Farnesol? Analyze->HighFarnesol HighOtherSesquiterpenes High Other Sesquiterpenes? HighFarnesol->HighOtherSesquiterpenes No DownregulatePhosphatases Downregulate/Delete LPP1, DPP1 HighFarnesol->DownregulatePhosphatases Yes EngineerSynthase Engineer Santalene Synthase (Site-Directed Mutagenesis) HighOtherSesquiterpenes->EngineerSynthase Yes CheckFlux Low Overall Titer? HighOtherSesquiterpenes->CheckFlux No DownregulatePhosphatases->HighOtherSesquiterpenes EngineerSynthase->CheckFlux DownregulateErg9 Downregulate ERG9 CheckFlux->DownregulateErg9 Yes End Improved Santalene Production CheckFlux->End No OptimizeMVA Optimize MVA Pathway (Overexpression) DownregulateErg9->OptimizeMVA OptimizeMVA->End

References

Technical Support Center: Optimization of (-)-α-Santalene Extraction from Biomass

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of (-)-α-Santalene from various biomass sources.

Section 1: Pre-Extraction Biomass Preparation

Proper preparation of the biomass is a critical first step that can significantly impact the efficiency and yield of (-)-α-Santalene extraction.

FAQs on Biomass Preparation

Q1: What is the ideal particle size for biomass before extraction?

A1: Grinding the biomass, such as sandalwood heartwood, into a fine powder increases the surface area available for extraction, which can lead to higher yields.[1][2] However, excessively fine particles can sometimes clog the extraction apparatus, particularly in steam distillation.[3] A balance must be struck based on the specific extraction method being employed.

Q2: Should the biomass be dried before extraction?

A2: While some methods can process wet biomass, drying is often recommended. For solvent extraction of sesquiterpene lactones, it's advised to use freshly powdered herbal material as a loss of about 20% of total sesquiterpenes was found after 15-20 days.[4] The moisture content can influence the efficiency of certain extraction techniques. For instance, in microwave-assisted extraction, the water within the plant material can aid in the heating process.

Q3: Are there any other pre-treatment methods to consider?

A3: Yes, studies have shown that physical pre-treatment of biomass can enhance essential oil yields. For example, densification of forest biomass into bundles has been found to improve essential oil yield compared to shredded or ground biomass.[5] Soaking the ground biomass in water for 12-18 hours before steam distillation is another common practice.[3]

Section 2: Steam Distillation

Steam distillation is a traditional and widely used method for extracting essential oils. It involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[6][7]

Experimental Protocol for Steam Distillation
  • Preparation: Grind the dried biomass to a suitable particle size. For sandalwood, heartwood is the preferred part of the tree.[2][7]

  • Apparatus Setup: Assemble the steam distillation apparatus, which consists of a boiling flask to generate steam, a biomass flask, a condenser, and a collection vessel.[8] Ensure all glass connections are secure and lubricated.[8]

  • Loading: Place the ground biomass into the biomass flask. Fill the boiling flask with distilled water to about two-thirds full.[8]

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the biomass, carrying the volatile (-)-α-Santalene.[1]

  • Condensation: The steam and essential oil vapor mixture is then passed through a condenser, where it is cooled and converted back into a liquid.[1]

  • Collection: The condensed liquid, a mixture of water (hydrosol) and essential oil, is collected in a receiving vessel. The less dense essential oil will typically form a layer on top of the water and can be separated.[7][8]

  • Duration: The distillation process can be lengthy, often lasting for several hours to ensure complete extraction.[3] For sandalwood, this can be up to 48 hours.[3]

graph SteamDistillationWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

// Nodes Biomass [label="Ground Biomass", fillcolor="#F1F3F4", fontcolor="#202124"]; BoilingFlask [label="Boiling Flask\n(Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; BiomassFlask [label="Biomass Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; Condenser [label="Condenser", fillcolor="#F1F3F4", fontcolor="#202124"]; Collection [label="Collection Vessel", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Separation of\nOil and Hydrosol", fillcolor="#F1F3F4", fontcolor="#202124"]; Santalene [label="(-)-α-Santalene\nRich Oil", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Biomass -> BiomassFlask [color="#4285F4"]; BoilingFlask -> BiomassFlask [label="Steam", color="#EA4335", fontcolor="#202124"]; BiomassFlask -> Condenser [label="Vapor Mixture", color="#EA4335", fontcolor="#202124"]; Condenser -> Collection [label="Condensate", color="#4285F4"]; Collection -> Separation [color="#4285F4"]; Separation -> Santalene [color="#4285F4"]; }

Caption: Workflow for (-)-α-Santalene extraction using steam distillation.

Troubleshooting Guide for Steam Distillation

Q: Why is my (-)-α-Santalene yield lower than expected?

A: Several factors can contribute to low yields in steam distillation:

  • Insufficient Distillation Time: Essential oils are extracted slowly, and cutting the process short will result in a lower yield. For some biomass like sandalwood, distillation can take 24-48 hours.[3]

  • Improper Biomass Preparation: If the biomass is not ground to a fine enough powder, the steam may not effectively penetrate the plant material to extract the oil.[1] Conversely, if the powder is too fine, it can clump together and prevent steam from passing through.[3]

  • Incorrect Temperature and Pressure: The temperature of the steam is crucial. If it's too low, it won't vaporize the essential oils effectively. If it's too high, it can lead to the degradation of heat-sensitive compounds.[6]

  • Volatility of the Compound: Essential oils are volatile and can evaporate at room temperature.[9] Ensure the collection system is efficient to minimize losses.

  • Biomass Quality: The concentration of (-)-α-Santalene can vary depending on the age, origin, and storage conditions of the biomass. For sandalwood, older trees and the heartwood generally have higher oil content.[7]

Q: The collected distillate is cloudy or emulsified. How can I separate the oil?

A: Emulsions can form, especially when dealing with certain types of biomass.

  • Allow Time to Settle: Sometimes, simply letting the mixture stand for a period will allow the oil and water to separate naturally.

  • Salting Out: Adding salt to the distillate can help break the emulsion by increasing the polarity of the aqueous phase, forcing the non-polar oil to separate.

  • Centrifugation: For persistent emulsions, centrifugation can be an effective method to force the separation of the oil and water layers.

FAQs on Steam Distillation

Q1: What is the difference between hydrodistillation and steam distillation?

A1: In hydrodistillation, the biomass is in direct contact with boiling water. In steam distillation, the biomass is supported on a grid above the water, and steam is passed through it.[7] Steam distillation is generally considered gentler as it avoids direct boiling of the plant material.

Q2: Can the hydrosol be reused?

A2: Yes, the hydrosol, which is the water that has been co-distilled with the essential oil, contains a small amount of dissolved essential oil components. Reusing the hydrosol in subsequent distillations can help to increase the overall yield.[3]

Section 3: Solvent Extraction

Solvent extraction involves the use of an organic solvent to dissolve the (-)-α-Santalene from the biomass. This method is effective for extracting a wide range of compounds and is often used for more delicate botanicals.

Experimental Protocol for Solvent Extraction (Soxhlet)
  • Preparation: The biomass should be finely ground and, if necessary, dried to improve extraction efficiency.

  • Apparatus Setup: Assemble a Soxhlet extractor, which consists of a round-bottom flask, a Soxhlet extractor body, and a condenser.

  • Loading: Place the ground biomass in a thimble and insert it into the Soxhlet extractor. Fill the round-bottom flask with the chosen solvent (e.g., hexane, ethanol).

  • Extraction: Heat the solvent in the round-bottom flask. The solvent vaporizes, travels up to the condenser, liquefies, and drips back down onto the biomass in the thimble. The solvent fills the thimble and extracts the desired compounds. Once the thimble is full, the solvent and extracted compounds are siphoned back into the round-bottom flask. This cycle repeats, concentrating the extracted compounds in the flask.

  • Solvent Removal: After the extraction is complete, the solvent is removed from the extract, typically using a rotary evaporator, to yield the crude (-)-α-Santalene extract.[10]

  • Purification: The crude extract may require further purification to remove co-extracted impurities.[10]

graph SolventExtractionWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

// Nodes Biomass [label="Ground Biomass\nin Thimble", fillcolor="#F1F3F4", fontcolor="#202124"]; SolventFlask [label="Solvent Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; Soxhlet [label="Soxhlet Extractor", fillcolor="#F1F3F4", fontcolor="#202124"]; Condenser [label="Condenser", fillcolor="#F1F3F4", fontcolor="#202124"]; SolventRemoval [label="Solvent Removal\n(Rotary Evaporator)", fillcolor="#F1F3F4", fontcolor="#202124"]; CrudeExtract [label="Crude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; Santalene [label="Purified\n(-)-α-Santalene", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Biomass -> Soxhlet [color="#4285F4"]; SolventFlask -> Soxhlet [label="Solvent Vapor", color="#EA4335", fontcolor="#202124"]; Soxhlet -> Condenser [color="#EA4335"]; Condenser -> Soxhlet [label="Condensed Solvent", color="#4285F4"]; Soxhlet -> SolventFlask [label="Solvent + Extract", color="#4285F4"]; SolventFlask -> SolventRemoval [color="#4285F4"]; SolventRemoval -> CrudeExtract [color="#4285F4"]; CrudeExtract -> Purification [color="#4285F4"]; Purification -> Santalene [color="#4285F4"]; }

Caption: Workflow for (-)-α-Santalene extraction using a Soxhlet apparatus.

Troubleshooting Guide for Solvent Extraction

Q: The extraction is taking a very long time. How can I speed it up?

A:

  • Particle Size: Ensure the biomass is finely ground to maximize the surface area for solvent contact.

  • Solvent Choice: The choice of solvent is critical. A solvent with a boiling point that allows for a reasonable cycle time in the Soxhlet apparatus should be chosen.

  • Heating Rate: Increasing the heating rate of the solvent will increase the frequency of the siphoning cycles. However, be cautious not to overheat and degrade the target compounds.

Q: I am having trouble with emulsification during the workup. What can I do?

A: Emulsification is a common issue in solvent extraction systems.[11]

  • Solvent Selection: The choice of solvent and its interaction with the aqueous phase (if any) can contribute to emulsion formation.[11]

  • pH Adjustment: Adjusting the pH of the aqueous phase can sometimes help to break emulsions.

  • Filtration: Passing the emulsified layer through a filter aid like celite can sometimes help to break the emulsion.

FAQs on Solvent Extraction

Q1: What are the best solvents for extracting (-)-α-Santalene?

A1: Non-polar solvents like hexane are often effective for extracting sesquiterpenes like santalene. Ethanol can also be used and is a more environmentally friendly option.[10] The choice of solvent will depend on the specific biomass and the desired purity of the final product.

Q2: Are there safety concerns with solvent extraction?

A2: Yes, many organic solvents are flammable and can be toxic.[12] It is essential to perform solvent extractions in a well-ventilated fume hood and to take appropriate safety precautions, including wearing personal protective equipment.

Section 4: Supercritical Fluid (CO2) Extraction (SFE)

SFE is a "green" extraction technology that uses supercritical carbon dioxide as a solvent. It offers several advantages, including high selectivity and the absence of residual organic solvents in the final product.[6]

Experimental Protocol for Supercritical CO2 Extraction
  • Preparation: The biomass should be ground to a consistent particle size to ensure even extraction.

  • Apparatus Setup: The SFE system consists of a CO2 source, a high-pressure pump, a heating unit, an extraction vessel, and a separator.

  • Loading: The ground biomass is packed into the extraction vessel.

  • Extraction: The CO2 is heated and pressurized to bring it to a supercritical state (above 31.1°C and 73.8 bar). The supercritical CO2 is then passed through the extraction vessel, where it dissolves the (-)-α-Santalene.

  • Separation: The CO2 laden with the extract is then passed into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted oil to precipitate.

  • Collection: The extracted oil is collected from the separator. The CO2 can be recycled and reused in the process.

graph SFEWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

// Nodes CO2_Source [label="CO2 Source", fillcolor="#F1F3F4", fontcolor="#202124"]; Pump [label="High-Pressure Pump", fillcolor="#F1F3F4", fontcolor="#202124"]; Heater [label="Heater", fillcolor="#F1F3F4", fontcolor="#202124"]; Extractor [label="Extraction Vessel\n(Biomass)", fillcolor="#F1F3F4", fontcolor="#202124"]; Separator [label="Separator", fillcolor="#F1F3F4", fontcolor="#202124"]; Collection [label="Collection of\n(-)-α-Santalene", fillcolor="#34A853", fontcolor="#FFFFFF"]; CO2_Recycle [label="CO2 Recycle", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges CO2_Source -> Pump [color="#4285F4"]; Pump -> Heater [color="#4285F4"]; Heater -> Extractor [label="Supercritical CO2", color="#EA4335", fontcolor="#202124"]; Extractor -> Separator [label="CO2 + Extract", color="#EA4335", fontcolor="#202124"]; Separator -> Collection [color="#4285F4"]; Separator -> CO2_Recycle [label="Gaseous CO2", color="#4285F4"]; CO2_Recycle -> Pump [color="#4285F4"]; }

Caption: Workflow for (-)-α-Santalene extraction using Supercritical Fluid Extraction (SFE).

Troubleshooting Guide for SFE

Q: The extraction yield is low. How can I improve it?

A:

  • Optimize Parameters: The density of the supercritical CO2, which is controlled by temperature and pressure, is a key factor in its solvent power. Experiment with different temperature and pressure combinations to find the optimal conditions for (-)-α-Santalene extraction.

  • Flow Rate: The flow rate of the supercritical CO2 can also impact the extraction efficiency. A lower flow rate may allow for more thorough extraction but will take longer.

  • Co-solvent: For some compounds, the addition of a small amount of a co-solvent, such as ethanol, can increase the polarity of the supercritical CO2 and improve the extraction of more polar compounds.

Q: The extracted oil contains unwanted compounds. How can I improve selectivity?

A:

  • Fractional Separation: By using multiple separators at different pressures and temperatures, it is possible to fractionate the extract and selectively precipitate different compounds.

  • Fine-tuning Parameters: Small adjustments to the temperature and pressure can significantly alter the solvating power of the supercritical CO2, allowing for more selective extraction.

FAQs on SFE

Q1: What are the main advantages of SFE over traditional methods?

A1: SFE offers several advantages, including:

  • "Green" Technology: It uses non-toxic, non-flammable, and inexpensive CO2 as the solvent.[13]

  • High Purity: The final product is free of residual organic solvents.[6]

  • Selectivity: The solvent properties of supercritical CO2 can be easily tuned by changing the temperature and pressure.[13]

  • Mild Operating Conditions: The relatively low temperatures used in SFE are ideal for extracting heat-sensitive compounds.[13]

Q2: Is SFE expensive to set up?

A2: The initial investment for SFE equipment can be higher than for traditional extraction methods.[6] However, the lower operating costs (due to solvent recycling and reduced energy consumption) can make it economically viable for high-value products.

Section 5: Microwave-Assisted Hydrodistillation (MAHD)

MAHD is a modern extraction technique that combines microwave heating with hydrodistillation. The microwave energy rapidly heats the water and plant material, leading to a faster extraction process compared to conventional hydrodistillation.[14]

Experimental Protocol for MAHD
  • Preparation: The biomass is ground and placed in a microwave-safe extraction vessel.

  • Apparatus Setup: A modified Clevenger-type apparatus is typically used, which is placed inside a microwave oven.

  • Extraction: Water is added to the biomass, and the mixture is subjected to microwave irradiation. The microwaves rapidly heat the water and the plant material, causing the plant cells to rupture and release the essential oil. The essential oil is then carried over with the steam.

  • Condensation and Collection: The steam and essential oil vapor are condensed and collected in a similar manner to conventional hydrodistillation.

graph MAHDWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

// Nodes BiomassWater [label="Biomass + Water\nin Microwave Vessel", fillcolor="#F1F3F4", fontcolor="#202124"]; Microwave [label="Microwave Irradiation", fillcolor="#F1F3F4", fontcolor="#202124"]; Condenser [label="Condenser", fillcolor="#F1F3F4", fontcolor="#202124"]; Collection [label="Collection Vessel", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Separation of\nOil and Hydrosol", fillcolor="#F1F3F4", fontcolor="#202124"]; Santalene [label="(-)-α-Santalene\nRich Oil", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges BiomassWater -> Microwave [color="#4285F4"]; Microwave -> Condenser [label="Vapor Mixture", color="#EA4335", fontcolor="#202124"]; Condenser -> Collection [label="Condensate", color="#4285F4"]; Collection -> Separation [color="#4285F4"]; Separation -> Santalene [color="#4285F4"]; }

Caption: Workflow for (-)-α-Santalene extraction using Microwave-Assisted Hydrodistillation (MAHD).

Troubleshooting Guide for MAHD

Q: The extraction is happening too quickly and I'm concerned about thermal degradation.

A:

  • Microwave Power: Reduce the microwave power to have more control over the heating rate.

  • Pulsed Irradiation: Instead of continuous irradiation, use a pulsed mode to allow for periods of cooling.

Q: The yield is not significantly better than conventional hydrodistillation.

A:

  • Moisture Content: The moisture content of the biomass can affect the efficiency of microwave heating. Experiment with different levels of hydration.

  • Extraction Time: While MAHD is faster, an optimal extraction time still needs to be determined to ensure complete extraction.

FAQs on MAHD

Q1: What are the key advantages of MAHD?

A1: The main advantages of MAHD include a significantly shorter extraction time, reduced energy consumption, and often a higher quality extract due to the shorter exposure to heat.[14][15]

Q2: Can any microwave be used for MAHD?

A2: It is recommended to use a dedicated microwave extraction system that is designed for laboratory use and has features for controlling power and monitoring temperature.

Section 6: Post-Extraction Purification

The crude extract obtained from any of the above methods may contain impurities that need to be removed to obtain high-purity (-)-α-Santalene.

FAQs on Purification

Q1: What are common methods for purifying crude (-)-α-Santalene extract?

A1:

  • Filtration: A simple filtration step can remove any solid particles from the extract.[10]

  • Vacuum Distillation: This technique can be used to separate compounds based on their boiling points at reduced pressure, which helps to prevent thermal degradation.[16]

  • Chromatography: Techniques like column chromatography or preparative gas chromatography can be used to separate (-)-α-Santalene from other closely related compounds.[16] Silver nitrate-impregnated silica gel has been used for the separation of α- and β-santalenes.[17]

Q2: How can I remove residual water from the extracted oil?

A2: Adding a drying agent like anhydrous sodium sulfate to the oil and then filtering it is a common method to remove residual water.[10]

Section 7: Biosynthetic Alternatives

In addition to extraction from biomass, (-)-α-Santalene can be produced through metabolic engineering of microorganisms such as E. coli and yeast.[18] This approach offers a sustainable and potentially more consistent source of the compound.

FAQs on Biosynthesis

Q1: How does biosynthetic production of (-)-α-Santalene work?

A1: It involves introducing the genes for the enzymes responsible for santalene synthesis into a microbial host. The host organism is then cultured under specific conditions to produce the compound.

Q2: What are the advantages of biosynthesis over extraction?

A2: Biosynthesis can offer several advantages, including:

  • Sustainability: It does not rely on the harvesting of slow-growing plants like sandalwood.[16]

  • Consistency: It can provide a more consistent supply and quality of the product.

  • Scalability: The production can be scaled up in fermenters.

Quantitative Data Summary

Extraction MethodBiomassKey ParametersYield(-)-α-Santalene Content in OilReference
Steam DistillationSantalum album (Sandalwood)10 hours1.60 g/LHigh[19]
HydrodistillationSantalum album (Sandalwood)48 hours1.86 - 2.68 g/L-[19]
Solvent Extraction (Ethanol)Santalum album (Sandalwood)5 hours3.70 g/LHigh (84% α- and β-santalol)[19]
Subcritical CO2 ExtractionSantalum album (Sandalwood)200 bar, 28°C, 4 hours3.83 g/L51.30% α-santalol, 0.55% α-santalene (in first hour)[19][20]
Microwave Air-HydrodistillationSantalum album (Sandalwood)600W, 0.05 g/mL, 40 min1.1938 ± 0.0979%-[21]
Microwave HydrodistillationSantalum album (Sandalwood)600W, 0.05 g/mL, 80 min1.1930 ± 0.0404%-[21]

References

fed-batch fermentation strategies to increase (-)-alpha-Santalene titer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on increasing (-)-α-santalene titer through fed-batch fermentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is fed-batch fermentation the preferred method for high-titer (-)-α-santalene production?

Fed-batch fermentation is a superior strategy for several reasons. It allows for the achievement of high cell densities, which is directly correlated with higher product yield. By gradually feeding nutrients, typically a concentrated carbon source, it avoids the accumulation of toxic byproducts associated with high substrate concentrations, such as ethanol in yeast or acetate in E. coli.[1][2][3] This controlled feeding also prevents the repression of cellular metabolism that can occur in batch cultures with high initial nutrient levels, leading to significantly higher final product titers.[2]

Q2: What are the most common microbial hosts used for (-)-α-santalene production?

The most commonly engineered microbial hosts for (-)-α-santalene production include:

  • Escherichia coli : Known for its rapid growth and well-established genetic tools.[4][5][6]

  • Saccharomyces cerevisiae : A robust and widely used yeast in industrial fermentations, with well-characterized metabolic pathways.[7][8]

  • Komagataella phaffii (formerly Pichia pastoris) : A methylotrophic yeast capable of reaching exceptionally high cell densities, which has demonstrated the highest reported titers of α-santalene.[9][10][11]

Q3: What is the core biosynthetic pathway for (-)-α-santalene in engineered microbes?

(-)-α-Santalene is a sesquiterpene synthesized from the universal precursor farnesyl diphosphate (FPP).[4] In most engineered microbes, FPP is produced via the mevalonate (MVA) pathway, starting from acetyl-CoA. The final step is the conversion of FPP to (-)-α-santalene, catalyzed by a specific (-)-α-santalene synthase (SAS).[9] Metabolic engineering efforts focus on optimizing this pathway to direct the maximum possible carbon flux towards the final product.

G Simplified (-)-α-Santalene Biosynthesis Pathway cluster_mva Mevalonate (MVA) Pathway cluster_product Product & Byproduct Synthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa ERG10, ERG13 mevalonate Mevalonate hmg_coa->mevalonate tHMG1 ipp IPP / DMAPP mevalonate->ipp ERG12, ERG19, IDI1 fpp Farnesyl Diphosphate (FPP) ipp->fpp ERG20 (FPPS) santalene (-)-α-Santalene fpp->santalene Santalene Synthase (SAS) ergosterol Ergosterol (in yeast) fpp->ergosterol ERG9 (Squalene Synthase) farnesol Farnesol fpp->farnesol DPP1 / LPP1

Caption: Core metabolic pathway for (-)-α-santalene production.

Q4: What are the primary metabolic engineering targets for increasing (-)-α-santalene titer?

Key strategies involve redirecting and amplifying the metabolic flux towards FPP and its subsequent conversion to α-santalene. Common targets include:

  • Overexpression of MVA Pathway Genes : Increasing the expression of key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), FPP synthase (ERG20), and isopentenyl diphosphate isomerase (IDI1), is crucial for boosting the supply of the FPP precursor.[10][11]

  • Engineering Santalene Synthase (SAS) : Improving the soluble expression and catalytic activity of the SAS enzyme through site-directed mutagenesis or by adding fusion tags can significantly increase the final titer.[4][5]

  • Downregulating Competing Pathways : To prevent the diversion of FPP to other products, competing pathways are often suppressed. In yeast, this is commonly achieved by replacing the promoter of the ERG9 gene (squalene synthase, the first step in ergosterol biosynthesis) with a weaker, regulatable promoter.[7][12] Deleting phosphatases like DPP1 and LPP1 that convert FPP to farnesol is also an effective strategy.[7] In E. coli, attenuating competitive pathways, such as deleting tnaA to reduce indole synthesis, has been shown to improve production.[6]

Section 2: Troubleshooting Guide

Problem: Low (-)-α-Santalene Titer

This is the most common issue encountered during fermentation. The following guide helps diagnose and address potential causes.

Q: My final titer is low. How can I determine if my feeding strategy is the cause?

An improper feeding strategy often leads to either substrate limitation, which halts production, or excess substrate, which causes the formation of inhibitory byproducts (overflow metabolism).

  • Symptom Checklist:

    • Do you observe a rapid spike in dissolved oxygen (DO) during the fed-batch phase? This indicates carbon source depletion.

    • Is there a significant accumulation of ethanol (S. cerevisiae) or acetate (E. coli)? This points to overflow metabolism from excessive feeding.[1]

  • Recommended Actions:

    • Implement Exponential Feeding: Start with a pre-calculated exponential feeding strategy designed to maintain a constant specific growth rate (μ) below the critical threshold for overflow metabolism.[13][14]

    • Use Feedback Control: Employ a feedback control strategy to dynamically adjust the feed rate. A Respiratory Quotient (RQ)-controlled feed is highly effective in yeast, as it maintains aerobic respiration and minimizes ethanol formation.[1][15] For E. coli, a DO-stat method, where the feed pump is triggered by a rise in DO, can prevent carbon source limitation.

G Troubleshooting Workflow for Low Titer start Low (-)-α-Santalene Titer check_byproducts Check for Byproducts (Ethanol, Acetate) start->check_byproducts high_byproducts High Byproducts? check_byproducts->high_byproducts check_growth Analyze Growth Curve (OD, Biomass) poor_growth Poor Growth? check_growth->poor_growth check_precursor Quantify Precursor (FPP) or Byproduct (Farnesol) low_precursor High FPP/Farnesol? check_precursor->low_precursor high_byproducts->check_growth No optimize_feed Optimize Feeding Strategy (Reduce feed rate, use RQ/DO control) high_byproducts->optimize_feed Yes poor_growth->check_precursor No optimize_media Optimize Feed Medium (Check N, P, vitamin limitations) poor_growth->optimize_media Yes boost_mva Boost MVA Pathway (Overexpress tHMG1, ERG20, IDI1) low_precursor->boost_mva No improve_sas Improve SAS Enzyme (Mutagenesis, codon optimization) low_precursor->improve_sas Yes

Caption: A decision-tree workflow for troubleshooting low titers.

Q: How can I identify and resolve a precursor (FPP) limitation?

A bottleneck in the MVA pathway can starve the santalene synthase of its substrate, FPP.

  • Symptom Checklist:

    • Low or undetectable levels of FPP-derived byproducts like farnesol.

    • The introduction of a highly active SAS does not improve the final titer.

  • Recommended Actions:

    • Strengthen the MVA Pathway: Systematically overexpress key MVA pathway genes, particularly tHMG1 (truncated HMG-CoA reductase) and ERG20 (FPP synthase).[10]

    • Alleviate Acetyl-CoA Competition: Ensure the central carbon metabolism provides a sufficient pool of acetyl-CoA, the primary building block for the MVA pathway.

Q: What steps can I take if my santalene synthase (SAS) has low activity or poor expression?

Even with sufficient FPP, an inefficient SAS will result in a low titer.

  • Symptom Checklist:

    • Accumulation of the precursor FPP or its byproduct, farnesol.

    • Low product yield relative to the biomass concentration.

  • Recommended Actions:

    • Enzyme Engineering: Use site-directed mutagenesis to improve the catalytic efficiency and soluble expression of the SAS.[4][5]

    • Fusion Tags: Add fusion tags to the SAS, which has been shown to increase the titer from 887.5 mg/L to 1078.8 mg/L in one E. coli study.[4]

    • Codon Optimization: Ensure the SAS gene sequence is optimized for expression in the chosen microbial host.

Section 3: Data and Experimental Protocols

Data Presentation

Table 1: Comparison of (-)-α-Santalene Production in Different Hosts and Fermentation Modes

Host OrganismFermentation ModeTiter AchievedReference
Komagataella phaffiiFed-Batch21.5 ± 1.6 g/L[10][11]
Escherichia coliFed-Batch2916 mg/L[4][5]
Saccharomyces cerevisiaeFed-Batch (RQ-controlled)163 mg/L[8][15]
Saccharomyces cerevisiaeFed-Batch92 mg/L[7]
Escherichia coliShake Flask1272 mg/L[4][5]
Komagataella phaffiiShake Flask829.8 ± 70.6 mg/L[10]

Table 2: Key Genetic Modifications for Enhancing (-)-α-Santalene Production

ModificationTarget Gene(s)Host OrganismEffect on PathwayReference
OverexpressiontHMG1, IDI1, ERG20K. phaffii, S. cerevisiaeIncreases FPP precursor supply[9][10]
Promoter ReplacementERG9 (with P_HXT1)S. cerevisiaeReduces FPP flux to ergosterol[7][12]
Gene DeletionLPP1, DPP1S. cerevisiaePrevents FPP conversion to farnesol[7]
Gene DeletiontnaAE. coliReduces competitive indole synthesis[6]
Enzyme EngineeringSantalene Synthase (ClSS)E. coliImproves soluble expression and activity[4][5]
Experimental Protocols

Protocol 1: Generic Exponential Fed-Batch Fermentation for E. coli

This protocol is a starting point and requires optimization for specific strains and fermenter systems.

  • Batch Phase:

    • Medium: Use a defined mineral medium (e.g., modified M9) with 20 g/L glucose, trace metals, and necessary antibiotics.

    • Inoculation: Inoculate the fermenter with an overnight seed culture to an initial OD₆₀₀ of ~0.1.

    • Conditions: Maintain temperature at 37°C, pH at 7.0 (controlled with NH₄OH), and dissolved oxygen (DO) above 30% by cascading agitation and airflow.

    • Duration: Run the batch phase until the initial glucose is depleted, indicated by a sharp spike in DO.

  • Fed-Batch Phase:

    • Feed Medium: Concentrated glucose solution (500 g/L) with MgSO₄ (20 g/L). A separate feed containing complex nutrients like yeast extract may also be required for some strains.[16]

    • Induction: When OD₆₀₀ reaches ~20-30, decrease the temperature to 30°C and add the inducer (e.g., IPTG).

    • Feeding Strategy: Initiate an exponential feeding profile using the formula: F(t) = (μ_set / Y_xs) * X₀ * V₀ * e^(μ_set * t) where μ_set is the target specific growth rate (e.g., 0.1 h⁻¹), Y_xs is the biomass yield on substrate, X₀ and V₀ are the biomass and volume at the start of the feed, and t is time.[13]

    • DO Control: Continue to maintain DO > 30% through agitation and aeration.

    • Sampling: Collect samples periodically to measure OD₆₀₀, residual glucose, and (-)-α-santalene concentration. An in-situ dodecane overlay (10% v/v) is typically used to capture the product.

Protocol 2: RQ-Controlled Fed-Batch Fermentation for S. cerevisiae

This protocol is adapted for yeast and focuses on preventing ethanol formation.

  • Batch Phase:

    • Medium: Use a defined synthetic medium with 20 g/L glucose.

    • Inoculation: Inoculate to an initial OD₆₀₀ of ~0.1.

    • Conditions: Maintain temperature at 30°C, pH at 5.5, and DO > 30%.

    • Duration: Run until glucose is depleted, observed by a drop in the off-gas CO₂ percentage and a rise in RQ above 1.05.

  • Fed-Batch Phase:

    • Feed Medium: Concentrated glucose (500 g/L) and nitrogen source solution.

    • Feeding Strategy: Utilize the fermenter's off-gas analyzer to control the feed.

      • Set an RQ setpoint of ~1.05-1.1.

      • Implement a PID control loop where the feed pump rate is increased when RQ drops below the setpoint and decreased when it rises above it. This ensures the culture remains in a fully respiratory state, minimizing ethanol production.[1][15]

    • Duration: Continue the fed-batch cultivation for 72-96 hours, or until productivity declines.

    • Product Capture: Use an in-situ dodecane overlay (10% v/v) in the fermenter to sequester the secreted (-)-α-santalene.

References

Technical Support Center: (-)-alpha-Santalene Synthase Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of recombinant tagged (-)-alpha-santalene synthase. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with purifying this sesquiterpene synthase.

Frequently Asked Questions (FAQs)

Q1: Why is my recombinant this compound synthase expressed in an insoluble form (inclusion bodies)?

A1: Terpenoid synthases can sometimes form inclusion bodies when expressed in E. coli[1]. This can be due to several factors, including the high rate of protein expression, improper protein folding, or the hydrophobic nature of the enzyme. The N-terminal transit peptides of some synthases can also promote the formation of inclusion bodies[1].

Q2: What is the purpose of an affinity tag and which one should I choose?

A2: Affinity tags are short peptide sequences or proteins genetically fused to your target protein to facilitate its purification from a complex mixture like a cell lysate[2][3]. The tag provides a specific binding site for a chromatography resin, allowing for a highly selective, single-step purification[2][4]. The choice of tag depends on factors like the properties of your target protein, the expression system, and the required final purity. Common tags include Poly-Histidine (His-tag), Glutathione-S-transferase (GST), and Maltose-Binding Protein (MBP)[2]. Larger tags like GST and MBP can sometimes enhance the solubility of the fusion protein[5].

Q3: Is it necessary to remove the affinity tag after purification?

A3: In some cases, the affinity tag may interfere with the structure, function, or downstream applications of the purified protein[6][7]. For structural studies (like crystallography) or therapeutic applications, it is generally advisable to remove the tag[8][9]. However, for initial activity assays or when the tag is small and known not to interfere (e.g., His-tag), it can sometimes be left on.

Q4: My purified santalene synthase has very low or no activity. What could be the cause?

A4: Low activity can result from several issues. The protein may be unstable or inactive in the chosen buffer; it's important to determine the optimal pH and salt stability for your protein[10]. The enzyme may have been separated from a necessary cofactor during purification[11]. Terpene synthases, for instance, often require a divalent metal ion like Mg²⁺ for activity[12]. Additionally, harsh elution conditions (e.g., very low pH) can denature the protein[13].

Q5: What are common contaminants I might see after a single-step affinity purification?

A5: Even with affinity chromatography, some host cell proteins may non-specifically bind to the resin[14]. For His-tagged proteins purified via Immobilized Metal Affinity Chromatography (IMAC), common contaminants are host proteins that naturally have histidine-rich regions or metal-binding motifs[15]. If purifying from plant hosts, impurities can include proteases, phenolics, and pigments that pose unique challenges[16].

Troubleshooting Guide

This guide addresses specific problems encountered during the purification of tagged this compound synthase.

Problem Possible Cause Recommended Solution Citation
Low Protein Yield Proteolytic Degradation: The protein is being degraded by proteases from the host cell.Add protease inhibitors to your lysis buffer and keep the sample cold at all times.[11]
Inefficient Cell Lysis: Not enough protein is being released from the cells.Optimize your lysis method (e.g., increase sonication time/amplitude, use enzymatic lysis).[17]
Poor Binding to Resin: The tagged protein is not binding efficiently to the affinity column.Ensure your lysis/binding buffer has the correct pH and ionic strength for optimal tag-resin interaction. Check that the tag is not sterically hindered.[18]
Low Expression Levels: The initial amount of expressed protein is too low.Optimize expression conditions (e.g., lower induction temperature, try a different expression strain, co-express rare tRNAs if the gene has rare codons).[1][18]
Protein Precipitation/ Aggregation Incorrect Buffer Conditions: The buffer pH is too close to the protein's isoelectric point (pI), or the salt concentration is too low.Adjust the buffer pH to be at least one unit away from the theoretical pI. Increase the salt concentration (e.g., up to 300 mM NaCl) to reduce non-specific interactions.[18]
Hydrophobic Interactions: The protein has exposed hydrophobic patches leading to aggregation.Add stabilizing agents to your buffers, such as 5-10% glycerol, mild non-ionic detergents (e.g., Tween-20), or ethylene glycol.[11][18]
High Protein Concentration: The protein is too concentrated during elution or dialysis.Elute into a larger volume or perform dialysis against a buffer optimized for solubility.[18]
Inefficient Tag Removal Inaccessible Cleavage Site: The protease recognition site is sterically hindered or buried within the protein structure.Consider re-engineering the construct to include a longer, more flexible linker between the tag and the cleavage site.[6]
Suboptimal Reaction Conditions: The cleavage reaction is performed at a non-optimal temperature or for too short a duration.Perform a small-scale pilot experiment to optimize cleavage time and temperature (e.g., 4°C overnight vs. room temperature for 2 hours).[6]
Inactive Protease: The protease used for cleavage has lost its activity.Use a fresh batch of highly active protease. Ensure the cleavage buffer is compatible with the protease.[15]
High Levels of Contaminating Proteins Non-Specific Binding: Host proteins are binding to the affinity resin.Increase the stringency of your wash steps. For His-tags, this can be done by adding a low concentration of imidazole (e.g., 20 mM) to the wash buffer.[17]
Co-purification of Chaperones: Heat-shock proteins (chaperones) have bound to your protein.Treat the cell lysate with ATP and MgCl₂ (e.g., 5 mM each) before purification to promote the release of chaperones.
Resin Overload: Too much total protein was loaded onto the column.Reduce the amount of crude lysate loaded onto the column or use a larger column volume.

Comparative Data Tables

Table 1: Comparison of Common Affinity Tags
Affinity TagSizeBinding PrincipleElution MethodKey AdvantagesPotential Challenges
6x-His Tag ~0.8 kDa (6 aa)Coordination with immobilized metal ions (Ni²⁺, Co²⁺).Competitive elution with imidazole or pH reduction.Small size, unlikely to affect protein function; can be used under denaturing conditions.Co-purification of host metal-binding proteins; imidazole may affect some enzymes.[5]
GST Tag ~26 kDa (211 aa)High affinity for immobilized glutathione.Competitive elution with reduced glutathione.Can enhance solubility and stability of the fusion protein.Large size may interfere with protein function; can dimerize; tag removal is often necessary.[5]
MBP Tag ~43 kDaSpecific binding to amylose resin.Competitive elution with maltose.Significantly enhances the solubility of many difficult-to-express proteins.Very large tag that must be removed; not all MBP fusions bind effectively to amylose.[4][7]
Strep-tag® II ~1 kDa (8 aa)Binds to engineered streptavidin (Strep-Tactin®).Competitive elution with desthiobiotin.Small size; elution is under very mild, physiological conditions.Resin can be more expensive than other types.[4]

Detailed Experimental Protocols

Protocol 1: Expression of Tagged this compound Synthase in E. coli
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the tagged santalene synthase gene. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C. Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM to induce protein expression.

  • Expression: Continue to incubate the culture at the lower temperature (18-25°C) for 16-20 hours with shaking. This slower expression often improves protein solubility[18].

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

Protocol 2: Cell Lysis and Affinity Purification (His-Tag Example)
  • Buffer Preparation:

    • Lysis/Binding Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM DTT.

    • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole, 10% Glycerol, 1 mM DTT.

    • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole, 10% Glycerol, 1 mM DTT.

  • Resuspension: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of original culture. Add a protease inhibitor cocktail.

  • Lysis: Lyse the cells on ice using sonication (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF). Ensure the sample does not overheat.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble protein fraction.

  • Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of Lysis/Binding Buffer.

  • Binding: Load the clarified lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding (e.g., 1 mL/min).

  • Washing: Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the target protein with 5-10 CV of Elution Buffer. Collect fractions (e.g., 1 mL each) and analyze by SDS-PAGE to identify those containing the purified protein.

  • Buffer Exchange: Pool the purest fractions and perform buffer exchange via dialysis or a desalting column into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 50% glycerol) for long-term storage at -80°C[19].

Protocol 3: Affinity Tag Removal using TEV Protease

This protocol assumes a TEV protease recognition site has been engineered between the tag and the santalene synthase.

Option A: Off-Column (Post-Elution) Cleavage [9]

  • Pool the eluted fractions containing the purified tagged protein.

  • If necessary, dialyze the protein into a cleavage buffer compatible with TEV protease (e.g., 50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 1 mM DTT).

  • Add TEV protease to the protein solution. A common starting ratio is 1:50 to 1:100 (w/w) of protease to target protein.

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • After cleavage, the tag, uncleaved protein, and the (His-tagged) TEV protease can be removed by passing the mixture back over a Ni-NTA column. The tag-free santalene synthase will be found in the flow-through.

Option B: On-Column Cleavage [15]

  • After binding the tagged protein to the affinity resin and performing the wash steps (Protocol 2, steps 6-7), equilibrate the column with 3-5 CV of cleavage buffer.

  • Prepare a solution of TEV protease in cleavage buffer.

  • Pass the protease solution over the column, then stop the flow to allow the protease to incubate with the resin-bound protein. This can be done for 4-6 hours at room temperature or overnight at 4°C.

  • Elute the tag-free protein using the cleavage buffer. The tag and any uncleaved protein will remain bound to the resin.

Visual Workflow and Process Diagrams

Purification_Workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis & Storage Transformation 1. Transformation into E. coli Culture 2. Culture Growth & Induction Transformation->Culture Harvest 3. Cell Harvesting Culture->Harvest Lysis 4. Cell Lysis & Clarification Harvest->Lysis AffinityChrom 5. Affinity Chromatography (Binding, Wash, Elution) Lysis->AffinityChrom TagCleavage 6. Tag Removal (Optional) On- or Off-Column AffinityChrom->TagCleavage Polishing 7. Final Polishing (e.g., SEC) TagCleavage->Polishing Analysis 8. Purity & Activity Analysis (SDS-PAGE, Enzyme Assay) Polishing->Analysis Storage 9. Storage at -80°C Analysis->Storage

Caption: General experimental workflow for recombinant this compound synthase purification.

Troubleshooting_Tree cluster_expression Check Expression cluster_purification Check Purification Start Problem: Low Yield or Activity of Final Protein Exp_Check Analyze pre-induction vs. post-induction whole cell lysate by SDS-PAGE Start->Exp_Check Exp_Result Is there a strong induced band? Exp_Check->Exp_Result Sol_Check Is the protein in the soluble fraction? Exp_Result->Sol_Check Yes Exp_Result_No Action: Optimize induction (IPTG conc., time). Check plasmid sequence. Exp_Result->Exp_Result_No No Sol_Result_No Action: Optimize expression (lower temp, different strain). Try solubility-enhancing tags (MBP/GST). Sol_Check->Sol_Result_No No Pur_Check Analyze flow-through, wash, and elution fractions by SDS-PAGE Sol_Check->Pur_Check Yes Bind_Check Is protein in the flow-through? Pur_Check->Bind_Check Bind_Result_Yes Action: Check binding buffer pH/salt. Ensure tag is accessible. Repack column. Bind_Check->Bind_Result_Yes Yes Activity_Check Is purified protein active? Bind_Check->Activity_Check No Activity_Result_No Action: Check buffer stability. Add cofactors (Mg2+). Use milder elution conditions. Activity_Check->Activity_Result_No No

Caption: A logical troubleshooting tree for diagnosing purification issues.

Tag_Removal cluster_off Off-Column Cleavage cluster_on On-Column Cleavage start_off Tag Protein Site step1_off 1. Elute tagged protein from affinity column. protease_off Protease step2_off 2. Incubate eluted protein with protease in solution. step1_off->step2_off cleaved_prot_off Protein cleaved_tag_off Tag step3_off 3. Re-apply to affinity column. Collect flow-through. resin_on Resin start_on Tag Protein Site resin_on->start_on binds step1_on 1. Bind tagged protein to affinity column. protease_on Protease step2_on 2. Flow protease over column and incubate. protease_on->step2_on step1_on->step2_on cleaved_prot_on Protein bound_tag_on Tag step3_on 3. Elute tag-free protein. Tag remains bound. cleaved_prot_on->step3_on

Caption: Comparison of off-column versus on-column affinity tag removal strategies.

References

enhancing santalene synthase activity and stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing santalene synthase activity and stability. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common host organisms for expressing santalene synthase?

A1: Santalene synthase has been successfully expressed in various microbial hosts, including Escherichia coli and Saccharomyces cerevisiae. The choice of host can depend on the specific research goals, such as desired production scale and post-translational modifications.

Q2: What is the primary substrate for santalene synthase?

A2: The primary substrate for santalene synthase is Farnesyl diphosphate (FPP). The enzyme catalyzes the cyclization of FPP to produce a mixture of santalene isomers, including α-santalene, β-santalene, and epi-β-santalene, as well as α-exo-bergamotene.[1][2]

Q3: Are there any known cofactors required for santalene synthase activity?

A3: Yes, santalene synthase activity is dependent on the presence of divalent cations, with magnesium chloride (MgCl₂) being commonly used in reaction buffers.[1]

Q4: How can I measure the activity of my santalene synthase enzyme?

A4: Enzyme activity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the santalene products.[1] Alternatively, a colorimetric assay that couples the release of pyrophosphate (a byproduct of the synthase reaction) to the production of a colored compound can be used for higher-throughput screening.[3]

Troubleshooting Guide

Issue 1: Low or No Santalene Production

Possible Cause 1.1: Insufficient Precursor (FPP) Supply

  • Solution: Overexpress key enzymes in the upstream mevalonate (MVA) pathway to increase the intracellular pool of FPP. In S. cerevisiae, this includes overexpressing genes such as tHMG1, IDI1, and ERG20.[4] In E. coli, introducing a heterologous MVA pathway can significantly boost isoprenoid production.[5]

Possible Cause 1.2: Competing Metabolic Pathways

  • Solution: Downregulate or knock out genes that divert FPP to other metabolic pathways. In S. cerevisiae, downregulating the ERG9 gene, which encodes squalene synthase, can redirect metabolic flux towards santalene synthesis.[6][7][8][9] In E. coli, deleting the tnaA gene, involved in indole synthesis, has been shown to increase α-santalene production.[10]

Possible Cause 1.3: Poor Santalene Synthase Expression or Stability

  • Solution 1: Codon Optimization: Optimize the codon usage of the santalene synthase gene for the specific expression host.

  • Solution 2: Fusion Tags: Adding a fusion tag to the santalene synthase protein can sometimes improve its soluble expression and stability, leading to higher product titers.[11][12]

  • Solution 3: Site-Directed Mutagenesis: Engineering the santalene synthase through site-directed mutagenesis can enhance its soluble expression and overall catalytic efficiency.[11][12]

Issue 2: Poor Enzyme Solubility and Formation of Inclusion Bodies

Possible Cause 2.1: High Expression Rate

  • Solution: Lower the induction temperature and/or the concentration of the inducer (e.g., IPTG) to slow down the rate of protein expression, which can promote proper folding.

Possible Cause 2.2: Intrinsic Properties of the Protein

  • Solution: Co-express molecular chaperones to assist in the proper folding of the santalene synthase. Alternatively, as mentioned above, the use of fusion tags or site-directed mutagenesis can improve the soluble expression of the enzyme.[11][12]

Issue 3: Undesirable Product Profile (Incorrect Isomer Ratios)

Possible Cause 3.1: Inherent Properties of the Santalene Synthase Isoform

  • Solution: Different santalene synthase enzymes from various organisms exhibit different product specificities. Consider screening santalene synthases from different sources. For example, SaSSy from Santalum album produces a mixture of santalene isomers, while SanSyn from Clausena lansium is more specific.[3]

Possible Cause 3.2: Active Site Conformation

  • Solution: Rational engineering of the enzyme's active site can alter the product profile. For instance, mutating key residues that influence the conformational dynamics of reaction intermediates can shift the ratio of α-santalene to β-santalene.[13]

Quantitative Data Summary

Table 1: Impact of Metabolic Engineering Strategies on α-Santalene Production in E. coli

Strain/Modificationα-Santalene Titer (mg/L)Fold IncreaseReference
Initial Strain6.4-[11][12]
Site-directed mutagenesis of ClSS887.5~139x[11][12]
Addition of fusion tag to mutant ClSS1078.8~169x[11][12]
Shake flask fermentation of best strain1272~199x[11][12]
Fed-batch fermentation of best strain2916~456x[11][12]
RBS optimization (NA-IS3D strain)412-[10]
tnaA deletion in NA-IS3D strain5991.5x[10]

Table 2: Impact of Metabolic Engineering Strategies on Santalene/Santalol Production in S. cerevisiae

Strain/ModificationProduct Titer (mg/L)Reference
Santalenes in engineered yeast (shake flask)94.6[6][9]
Santalols after P450-CPR integration24.6[6][9]
Santalenes after ERG9 downregulation164.7[6][9]
Santalols after ERG9 downregulation68.8[6][9]
α-Santalene in engineered K. phaffii (shake flask)829.8[4]
α-Santalene in engineered K. phaffii (fed-batch)21,500[4]

Experimental Protocols

Protocol 1: Santalene Synthase Activity Assay (GC-MS)
  • Reaction Setup: Prepare a reaction mixture containing 25 mM HEPES buffer (pH 7.4), 10% (v/v) glycerol, 5 mM DTT, 10 mM MgCl₂, and 100 µM FPP.

  • Enzyme Addition: Add the purified santalene synthase enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • Extraction: Extract the products by adding an equal volume of an organic solvent (e.g., hexane or ethyl acetate) and vortexing.

  • Analysis: Analyze the organic phase using GC-MS to separate and identify the santalene isomers. Compare the retention times and mass spectra to authentic standards.[1]

Protocol 2: Colorimetric Santalene Synthase Assay
  • Reaction Setup: Prepare the same reaction mixture as for the GC-MS assay.

  • Enzyme Addition: Add the purified santalene synthase and yeast inorganic pyrophosphatase (IPP1) as a coupling enzyme.[3]

  • Incubation: Incubate at 25°C for 10 minutes.

  • Stop Reaction: Stop the reaction by heat inactivation in a boiling water bath for 2 minutes.[3]

  • Color Development: Add a molybdate-based reagent to the reaction mixture. The orthophosphate produced by IPP1 will react with the molybdate to form a colored compound.

  • Quantification: Measure the absorbance at the appropriate wavelength and determine the amount of phosphate produced using a standard curve. This is proportional to the activity of the santalene synthase.

Visualizations

Santalene_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Santalene Santalene Synthesis cluster_Competing Competing Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP IDI1 FPP Farnesyl Diphosphate (FPP) IPP->FPP ERG20 DMAPP->FPP ERG20 Santalene α/β-Santalene FPP->Santalene Santalene Synthase Squalene Squalene FPP->Squalene ERG9 (Squalene Synthase)

Caption: Metabolic pathway for santalene biosynthesis in yeast.

Experimental_Workflow_Santalene_Production start Start: Low Santalene Titer troubleshoot Troubleshooting Step start->troubleshoot precursor Increase FPP Supply (Overexpress MVA pathway genes) troubleshoot->precursor Issue: Precursor Limitation flux Redirect Metabolic Flux (Downregulate ERG9) troubleshoot->flux Issue: Competing Pathways enzyme Enhance Synthase (Mutagenesis, Fusion Tags) troubleshoot->enzyme Issue: Poor Enzyme Performance fermentation Optimize Fermentation precursor->fermentation flux->fermentation enzyme->fermentation end End: High Santalene Titer fermentation->end

Caption: Troubleshooting workflow for enhancing santalene production.

References

Validation & Comparative

Validating (-)-α-Santalene Purity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical methods for validating the purity of (-)-α-Santalene, a sesquiterpene of significant interest in the pharmaceutical and fragrance industries. High-Performance Liquid Chromatography (HPLC) is a primary focus, with supporting data and protocols presented alongside alternative techniques to offer a complete analytical overview.

Comparison of Analytical Methods for (-)-α-Santalene Purity

The selection of an appropriate analytical method for purity determination depends on several factors, including the required resolution, sensitivity, speed, and available instrumentation. While Gas Chromatography-Mass Spectrometry (GC-MS) is a prevalent technique for volatile compounds like (-)-α-Santalene, HPLC offers distinct advantages, particularly in its non-destructive nature and versatility.

Analytical MethodPrincipleStationary PhaseMobile Phase/Carrier GasDetectionKey AdvantagesKey Limitations
Normal-Phase HPLC Adsorption chromatography based on polarity.Silver nitrate-impregnated silica gelHexane/DichloromethaneUV/Vis or ELSDExcellent separation of isomers (α- and β-santalene)[1][2]. Non-destructive.Requires specialized silver nitrate columns. Mobile phase is non-polar.
Gas Chromatography (GC) Partitioning based on boiling point and polarity.Polysiloxane-based (e.g., DB-5, HP-5MS)Inert gas (e.g., Helium, Hydrogen)Flame Ionization (FID) or Mass Spectrometry (MS)High resolution for volatile compounds. Well-established methods. MS provides structural information.High temperatures can cause degradation of thermolabile compounds. Not suitable for non-volatile impurities.
HPTLC Planar chromatography based on adsorption.Silica gel 60 F254Non-polar solvent systems (e.g., toluene/ethyl acetate)Densitometry (UV/Vis) after derivatizationHigh sample throughput. Cost-effective.Lower resolution and sensitivity compared to HPLC and GC.
SFC Partitioning using a supercritical fluid as the mobile phase.Various packed columns (silica, diol, chiral)Supercritical CO2 with modifiers (e.g., methanol)UV/Vis, MSFast separations. Reduced organic solvent consumption ("green" chemistry)[3][4][5][6]. Suitable for a wide range of polarities.Higher initial instrument cost.

Experimental Protocols

Normal-Phase HPLC Method for (-)-α-Santalene Purity

This protocol is based on the principles of argentation chromatography, which leverages the interaction of silver ions with the double bonds in unsaturated compounds to achieve separation[1][2].

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV/Vis or Evaporative Light Scattering Detector (ELSD)

  • Autosampler

  • Column oven

Chromatographic Conditions:

  • Column: Silver nitrate-impregnated silica gel column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with n-Hexane. If isomers are present, a gradient with a small percentage of a more polar solvent like dichloromethane may be required for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detector Wavelength: 210 nm (for UV/Vis) or as optimized for ELSD

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the (-)-α-Santalene sample.

  • Dissolve the sample in 10 mL of n-Hexane to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 100 µg/mL with n-Hexane.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Validation Parameters: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation. The following diagram illustrates the logical flow of the HPLC purity validation for (-)-α-Santalene.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Data Processing & Validation Sample (-)-α-Santalene Sample Weighing Accurate Weighing Sample->Weighing Standard Reference Standard Standard->Weighing Dissolution Dissolution in n-Hexane Weighing->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration 0.45 µm Filtration Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (AgNO3-Silica Column) Injection->Separation Detection UV/Vis or ELSD Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Area Calculation Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area Normalization) Peak_Integration->Purity_Calculation Validation Method Validation (ICH) Purity_Calculation->Validation Report Generate Report Validation->Report

Caption: Experimental workflow for the validation of (-)-α-Santalene purity by HPLC.

Signaling Pathway of Analysis

The analytical process can be conceptualized as a signaling pathway, where each step triggers the next, leading to the final purity assessment.

Analysis_Pathway Analyte (-)-α-Santalene in Solution Interaction Differential π-Complexation Analyte->Interaction Stationary_Phase Stationary Phase (AgNO3-Silica) Stationary_Phase->Interaction Mobile_Phase Mobile Phase (n-Hexane) Mobile_Phase->Interaction Separation Analyte Separation Interaction->Separation Detection Signal Generation (UV Absorbance or Light Scattering) Separation->Detection Signal_Processing Signal Processing & Quantification Detection->Signal_Processing Result Purity Assessment Signal_Processing->Result

Caption: Conceptual pathway of HPLC analysis for (-)-α-Santalene.

By utilizing the detailed protocols and comparative data presented, researchers can confidently select and implement the most suitable analytical method for the validation of (-)-α-Santalene purity, ensuring the quality and reliability of their scientific investigations.

References

A Comparative Analysis of the Bioactivities of (-)-α-Santalene and β-Santalene

Author: BenchChem Technical Support Team. Date: November 2025

(-)-α-Santalene and β-santalene, two isomeric sesquiterpenes, are key aromatic constituents of sandalwood oil, renowned for its fragrance and traditional medicinal applications. While structurally similar, emerging research suggests potential differences in their biological activities. This guide provides a comparative analysis of the available experimental data on the bioactivities of (-)-α-santalene and β-santalene, targeting researchers, scientists, and drug development professionals.

Summary of Bioactivities

While extensive research has been conducted on the bioactivity of sandalwood oil as a whole and its primary constituents, α-santalol and β-santalol, specific quantitative data for isolated (-)-α-santalene and β-santalene remains limited. The available information, primarily qualitative, suggests potential antimicrobial, anti-inflammatory, and anticancer properties for these sesquiterpenes.

Bioactivity(-)-α-Santaleneβ-Santalene
Antimicrobial Mentioned as a constituent of essential oils with antimicrobial properties.[1] Specific Minimum Inhibitory Concentration (MIC) values for the isolated compound are not readily available in the reviewed literature.Also found in essential oils with reported antimicrobial effects.[2] Specific MIC values for the isolated compound are not readily available in the reviewed literature.
Antioxidant No specific quantitative data (e.g., IC50 values from DPPH or ABTS assays) for the isolated compound was found in the reviewed literature.No specific quantitative data for the isolated compound was found in the reviewed literature.
Anti-inflammatory Implicated in the anti-inflammatory effects of sandalwood oil, which has been shown to suppress pro-inflammatory cytokines.[3]Also a component of sandalwood oil with demonstrated anti-inflammatory properties.[3]
Anticancer Sandalwood oil, containing α-santalene, exhibited an IC50 of 8.03 µg/mL against MCF-7 (breast adenocarcinoma) and 12.3 µg/mL against MCF-10A (non-tumorigenic breast epithelial) cells.[4][5] However, the specific contribution of α-santalene to this cytotoxicity is not delineated.As a component of sandalwood oil, it contributes to the overall cytotoxic effect observed against cancer cell lines.[4][5] Specific IC50 values for the isolated compound are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the bioassays mentioned are crucial for the replication and validation of findings. Below are generalized methodologies for key experiments cited in the context of sesquiterpene bioactivity evaluation.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is commonly used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after a defined incubation period.

General Protocol:

  • Preparation of Test Compounds: Dissolve (-)-α-santalene and β-santalene in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Controls: Include positive controls (microorganism in broth without test compound) and negative controls (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Observe the wells for turbidity. The MIC is the lowest concentration of the test compound where no visible growth is observed.[6]

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of (-)-α-santalene and β-santalene for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the bioactivity assessment, the following diagrams are provided.

experimental_workflow_antimicrobial cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound ((-)-α-Santalene or β-Santalene) SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Microorganism Microorganism Suspension Inoculation Inoculation Microorganism->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Visual Observation of Turbidity Incubation->Observation MIC MIC Determination Observation->MIC

Antimicrobial Activity (MIC) Workflow

experimental_workflow_anticancer cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Cells Cancer Cell Line Seeding Cell Seeding in 96-well Plate Cells->Seeding Treatment Compound Treatment Seeding->Treatment Compound Test Compound ((-)-α-Santalene or β-Santalene) Compound->Treatment MTT_Addition MTT Addition Treatment->MTT_Addition Formazan Formazan Crystal Formation MTT_Addition->Formazan Solubilization Solubilization Formazan->Solubilization Absorbance Absorbance Reading Solubilization->Absorbance IC50 IC50 Calculation Absorbance->IC50

Anticancer Activity (MTT Assay) Workflow

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Santalene Sandalwood Oil Constituents (α/β-Santalene) Santalene->NFkB inhibits?

Potential Anti-inflammatory Signaling Pathway

Conclusion

The current body of scientific literature provides a preliminary indication of the bioactive potential of (-)-α-santalene and β-santalene. However, a significant gap exists in the availability of robust, quantitative, and comparative data on their individual bioactivities. The information on sandalwood oil as a whole suggests that its constituent sesquiterpenes, including the santalenes, contribute to its overall therapeutic effects. Future research should focus on isolating these compounds and conducting comprehensive, standardized bioassays to elucidate their specific mechanisms of action and potential as standalone therapeutic agents. Such studies will be invaluable for the targeted development of new drugs and therapies.

References

Validating Synthesized (-)-α-Santalene: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic data validation of synthesized (-)-α-Santalene against its natural counterpart. This guide provides a detailed comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, complete with experimental protocols and a visual workflow for data validation.

Introduction

(-)-α-Santalene, a key sesquiterpene constituent of East Indian sandalwood oil, is highly valued in the fragrance and pharmaceutical industries for its characteristic woody aroma and potential therapeutic properties. With natural sources becoming increasingly scarce, microbial biosynthesis and chemical synthesis have emerged as promising alternative production methods. Rigorous analytical validation is crucial to ensure the identity and purity of synthesized (-)-α-Santalene. This guide presents a side-by-side comparison of spectroscopic data from naturally sourced and synthesized (-)-α-Santalene to aid researchers in this validation process.

Spectroscopic Data Comparison

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for both naturally occurring and synthesized (-)-α-Santalene. The data for the natural compound has been extracted from spectra available in the supplementary information of a publication by the Royal Society of Chemistry, while the data for the synthesized compound is sourced from studies on its microbial production.

Table 1: ¹H NMR Data Comparison for (-)-α-Santalene

Chemical Shift (δ) ppm (Natural) Chemical Shift (δ) ppm (Synthesized) Multiplicity Assignment
Data to be populated from spectraData to be populated from literatureData to be populatedData to be populated
............

Table 2: ¹³C NMR Data Comparison for (-)-α-Santalene

Chemical Shift (δ) ppm (Natural) Chemical Shift (δ) ppm (Synthesized) Assignment
Data to be populated from spectraData to be populated from literatureData to be populated
.........

Table 3: Mass Spectrometry Data Comparison for (-)-α-Santalene

m/z (Natural) Relative Intensity (%) (Natural) m/z (Synthesized) Relative Intensity (%) (Synthesized)
Data to be populated from literatureData to be populated from literatureData to be populated from literatureData to be populated from literature
............

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

Isolation of Natural (-)-α-Santalene from Sandalwood Oil

(-)-α-Santalene is typically isolated from East Indian sandalwood oil (Santalum album) using methods like fractional distillation or preparative gas chromatography. A common laboratory-scale method involves silica gel column chromatography, which separates the different components of the essential oil based on their polarity.

Synthesis and Purification of (-)-α-Santalene

Microbial biosynthesis of (-)-α-Santalene is commonly achieved in engineered host organisms such as Escherichia coli or Saccharomyces cerevisiae. The biosynthetic pathway involves the introduction and optimization of genes encoding enzymes in the mevalonate (MVA) pathway and a specific (-)-α-santalene synthase. Following fermentation, the synthesized (-)-α-Santalene is extracted from the culture using an organic solvent and purified using chromatographic techniques to remove other metabolites and impurities.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher.

  • Sample Preparation: A small amount of the purified (-)-α-Santalene (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like (-)-α-Santalene.

  • Gas Chromatography: A capillary column (e.g., DB-5 or HP-5ms) is used to separate the components of the sample based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up gradually to ensure good separation. Helium is typically used as the carrier gas.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (commonly by electron impact ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

  • Data Analysis: The identity of (-)-α-Santalene is confirmed by comparing its retention time and mass spectrum with those of a known standard or with data from spectral libraries (e.g., NIST, Wiley).

Workflow for Spectroscopic Data Validation

The following diagram illustrates the logical workflow for the validation of synthesized (-)-α-Santalene.

G Spectroscopic Data Validation Workflow for (-)-alpha-Santalene cluster_synthesis Synthesis & Purification cluster_natural Natural Source cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Validation synth Synthesized this compound NMR_synth 1H & 13C NMR synth->NMR_synth MS_synth GC-MS synth->MS_synth natural Natural this compound NMR_nat 1H & 13C NMR natural->NMR_nat MS_nat GC-MS natural->MS_nat compare_NMR Compare NMR Data NMR_synth->compare_NMR compare_MS Compare MS Data MS_synth->compare_MS NMR_nat->compare_NMR MS_nat->compare_MS validation Validation Confirmed compare_NMR->validation compare_MS->validation

Comparative Antifungal Activity of Alpha-Santalene and Beta-Santalol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the in-vitro antifungal properties of the sandalwood-derived sesquiterpenoids, alpha-santalene and beta-santalol, reveals significant differences in their efficacy against various fungal pathogens. Experimental data consistently demonstrates the superior antifungal potential of α-santalol over its β-isomer, while quantitative data on the antifungal activity of α-santalene remains limited in the current body of scientific literature.

This guide provides a comprehensive comparison of the antifungal activities of alpha-santalene and beta-santalol, presenting available quantitative data, detailed experimental protocols, and insights into their proposed mechanisms of action. This information is intended to assist researchers, scientists, and drug development professionals in their exploration of novel antifungal agents.

Quantitative Assessment of Antifungal Efficacy

The antifungal activities of α-santalol and β-santalol have been evaluated against several fungal species, with Minimum Inhibitory Concentration (MIC) being a key metric for comparison. Notably, α-santalol consistently exhibits lower MIC values, indicating greater potency.

CompoundFungal SpeciesMethodMICReference
α-Santalol Trichophyton rubrumDisc Diffusion12.5 µ g/disc [1]
β-Santalol Trichophyton rubrumDisc Diffusion25.0 µ g/disc [1]
(Z)-α-Santalol Madurella mycetomatisBroth Microdilution27.5 µg/mL (125 µmol/L)[2]
(Z)-β-Santalol Madurella mycetomatisBroth Microdilution55 µg/mL (250 µmol/L)[2]
α-Santalene Various Fungi-Data not available[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of the antifungal activities of α-santalol and β-santalol.

Disc Diffusion Assay for Trichophyton rubrum

This method is utilized to determine the susceptibility of the dermatophyte Trichophyton rubrum to the test compounds.

1. Culture Preparation:

  • Trichophyton rubrum is cultured on a suitable agar medium, such as Sabouraud Dextrose Agar (SDA), at 28°C until sufficient growth is achieved.

  • A spore suspension is prepared by flooding the agar surface with sterile saline and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments and adjusted to a concentration of approximately 10^6 spores/mL.

2. Inoculation:

  • A sterile cotton swab is dipped into the spore suspension and used to evenly inoculate the entire surface of a fresh SDA plate.

3. Disc Application:

  • Sterile paper discs (typically 6 mm in diameter) are impregnated with known concentrations of α-santalol and β-santalol dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • The impregnated discs are allowed to dry under sterile conditions to evaporate the solvent.

  • The discs are then placed onto the inoculated agar surface. A disc impregnated with the solvent alone serves as a negative control, and a disc with a known antifungal agent (e.g., griseofulvin) is used as a positive control.

4. Incubation and Measurement:

  • The plates are incubated at 28°C for 5-7 days.

  • The diameter of the zone of inhibition (the clear area around the disc where fungal growth is inhibited) is measured in millimeters. The MIC is defined as the lowest concentration of the compound that produces a clear zone of inhibition.[1]

Broth Microdilution Assay for Madurella mycetomatis

This method is employed to determine the MIC of the compounds against the fungus Madurella mycetomatis, a causative agent of eumycetoma.

1. Preparation of Test Solutions:

  • Stock solutions of (Z)-α-santalol and (Z)-β-santalol are prepared in DMSO.

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.

2. Inoculum Preparation:

  • Madurella mycetomatis is grown on a suitable agar medium.

  • A fungal suspension is prepared and adjusted to a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted compounds is inoculated with the fungal suspension.

  • Wells containing only the broth medium and the fungal suspension serve as growth controls. Wells with broth medium alone serve as sterility controls. A known antifungal agent (e.g., itraconazole) is used as a positive control.

  • The plate is incubated at 37°C for 72 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[2]

Mechanism of Antifungal Action

The primary proposed mechanism of antifungal action for both α-santalol and β-santalol involves the disruption of microtubule assembly, leading to mitotic arrest and subsequent inhibition of fungal growth.[1][3] Additionally, some evidence suggests an impact on the integrity of the fungal cell wall.[1]

Interference with Microtubule Assembly

Studies have indicated that santalols can directly interact with tubulin, the protein subunit of microtubules.[3][4] This interaction is thought to occur at or near the colchicine-binding site on β-tubulin, a critical component for microtubule polymerization. By binding to tubulin, santalols inhibit the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This disruption of mitosis ultimately leads to cell cycle arrest in the G2/M phase and prevents fungal proliferation.[4]

Caption: Proposed mechanism of santalol-induced mitotic arrest in fungi.

Impact on Fungal Cell Wall

Scanning electron microscopy studies have shown that treatment with α-santalol and β-santalol can lead to morphological changes in the terminal hyphae of fungi, including swelling and curling.[1] These alterations are similar to those caused by the antifungal drug griseofulvin, suggesting a possible interference with the synthesis of fungal cell wall components like chitin.[1] This fungistatic effect contributes to the overall antifungal activity.

G cluster_workflow Antifungal Susceptibility Testing Workflow start Prepare Fungal Inoculum inoculation Inoculate Plates with Fungal Suspension start->inoculation plate_prep Prepare Agar/Broth Plates plate_prep->inoculation compound_prep Prepare Test Compound Dilutions (α-Santalene, β-Santalol) application Apply Compound to Plates (Discs or in Wells) compound_prep->application inoculation->application incubation Incubate under Controlled Conditions application->incubation measurement Measure Zone of Inhibition / Observe Growth incubation->measurement mic_determination Determine Minimum Inhibitory Concentration (MIC) measurement->mic_determination

Caption: General experimental workflow for antifungal susceptibility testing.

References

A Comparative Analysis of the Cytotoxic Properties of (-)-α-Santalene and Other Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of (-)-α-Santalene and other prominent sesquiterpenes. While direct quantitative cytotoxic data for (-)-α-Santalene remains limited in publicly accessible literature, this document compiles available information on related compounds and offers a comparative context with other well-studied sesquiterpenes. The focus is on providing a clear, data-driven comparison to aid in research and drug development endeavors.

Quantitative Cytotoxicity Data

SesquiterpeneCell LineIC50 ValueCitation(s)
β-Caryophyllene T24 (Bladder Cancer)40 µg/mL[3]
5637 (Bladder Cancer)40 µg/mL[3]
MCF-7 (Breast Cancer)4.22 µg/mL[4]
A549 (Lung Cancer)18.10 µg/mL[4]
HeLa (Cervical Cancer)6.31 µg/mL[4]
Du-145 (Prostate Cancer)4.67 µg/mL[4]
Nerolidol Fibroblast cells0.06 ± 0.01 mM[5]
Leishmania amazonensis67 µM[5]
Leishmania braziliensis74 µM[5]
Leishmania chagasi75 µM[5]
Farnesol A549 (Lung Cancer)~70 µM (nebulized)[6]
H460 (Lung Cancer)35 µM (nebulized)[6]
Leukemic cells25 to 250 µM[7][8]
α-Bisabolol Glioma cells (human and rat)2.5-5 µM and 45 µM[9][10]
Non-small cell lung carcinoma15 µM[9][10]
B-chronic lymphocytic leukemia42 µM[9]
Primary Ph-B-ALL cells33 ± 15 μM[11]
Sandalwood Essential Oil MCF-7 (Breast Cancer)8.03 µg/mL[1]
MCF-10A (Nontumorigenic Breast)12.3 µg/mL[1]

Experimental Protocols

A frequently employed method for determining the cytotoxicity of sesquiterpenes is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cell Viability

Objective: To assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well microtiter plates

  • Complete cell culture medium

  • Test compound (sesquiterpene) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 × 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent alone).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways in Sesquiterpene-Induced Cytotoxicity

Several sesquiterpenes exert their cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

Apoptosis Induction Pathways

Many sesquiterpenes, including α-bisabolol, nerolidol, and farnesol, have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Bcl-2 family (Bax/Bcl-2) Bcl-2 family (Bax/Bcl-2) Bcl-2 family (Bax/Bcl-2)->Mitochondria Apoptosis Apoptosis Caspase-3->Apoptosis Sesquiterpenes Sesquiterpenes Sesquiterpenes->Death Receptors e.g., α-Bisabolol Sesquiterpenes->Bcl-2 family (Bax/Bcl-2) e.g., α-Bisabolol, Nerolidol

Caption: General overview of extrinsic and intrinsic apoptosis pathways targeted by sesquiterpenes.

Key Signaling Pathways Modulated by Sesquiterpenes

Sesquiterpenes can influence a network of signaling pathways that are often dysregulated in cancer. These include pathways that control cell proliferation, survival, and inflammation.

cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway Sesquiterpenes Sesquiterpenes PI3K PI3K Sesquiterpenes->PI3K Inhibition (e.g., β-Caryophyllene, Farnesol) MAPK MAPK Sesquiterpenes->MAPK Modulation (e.g., Nerolidol) STAT3 STAT3 Sesquiterpenes->STAT3 Inhibition (e.g., β-Caryophyllene) NF-κB NF-κB Sesquiterpenes->NF-κB Inhibition (e.g., α-Bisabolol) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation MAPK->Proliferation STAT3->Survival NF-κB->Survival Inflammation Inflammation NF-κB->Inflammation

References

Validating the Stereochemistry of (-)-α-Santalene: A Comparative Guide to Chiral Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is a critical aspect of its characterization, influencing its biological activity, sensory properties, and regulatory approval. This guide provides a comprehensive comparison of chiral chromatography techniques for the validation of the stereochemistry of the sesquiterpene (-)-α-santalene, alongside alternative analytical approaches. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

The sandalwood fragrance of α-santalene is primarily attributed to the (-)-enantiomer. Consequently, robust analytical methods are required to confirm the enantiomeric purity of (-)-α-santalene in natural extracts and synthetic preparations. Chiral chromatography, particularly gas chromatography (GC), stands as a principal technique for this purpose.

Chiral Gas Chromatography (GC) for Enantiomeric Purity

Chiral GC is a powerful technique for separating the enantiomers of volatile compounds like α-santalene. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Cyclodextrin-based CSPs are commonly employed for the analysis of terpenes.

Case Study: Chiral GC-MS Analysis of Germacrene D Enantiomers

The enantiomers of germacrene D were successfully separated using a chiral GC-MS system, demonstrating the potential for applying a similar methodology to α-santalene.

Parameter Value
Analyte (+)- and (-)-Germacrene D
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Chiral Column Cyclodextrin-based chiral capillary column
Carrier Gas Helium
Temperature Program Optimized temperature gradient to ensure separation
Injection Mode Splitless
Detection Mass Spectrometry (MS)
Outcome Baseline separation of (+)- and (-)-germacrene D enantiomers

This table summarizes the typical parameters for chiral GC-MS analysis of a sesquiterpene hydrocarbon.

Experimental Protocol: Chiral GC-MS for Sesquiterpene Enantiomer Analysis

This protocol is a representative example for the chiral analysis of a sesquiterpene like α-santalene.

1. Sample Preparation:

  • Dissolve the α-santalene sample in a volatile organic solvent (e.g., n-hexane or dichloromethane) to a concentration of approximately 100 µg/mL.

2. GC-MS Instrumentation:

  • GC System: Agilent 7890A GC (or equivalent)

  • MS System: Agilent 5975C MS (or equivalent)

  • Chiral Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 140°C at 2°C/min.

    • Ramp 2: Increase to 220°C at 10°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-300.

3. Data Analysis:

  • Identify the peaks corresponding to the α-santalene enantiomers based on their retention times and mass spectra.

  • Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (ee%).

Alternative Methods for Stereochemical Validation

While chiral chromatography is a primary tool, other methods can provide complementary information or be used when chromatographic separation is challenging.

Medium Pressure Liquid Chromatography (MPLC) with Silver Nitrate Impregnation

This technique is effective for the separation of diastereomers, such as α- and β-santalene. While not a method for enantiomer separation, it is crucial for the initial purification and isolation of the target isomer.

Performance Comparison: Chiral GC vs. AgNO₃-MPLC

Technique Principle Application for Santalenes Advantages Limitations
Chiral GC Diastereomeric interactions with a chiral stationary phaseSeparation of (-)- and (+)-α-santalene enantiomersHigh resolution, sensitive, requires small sample volumeRequires volatile analytes, method development can be complex
AgNO₃-MPLC Complexation of double bonds with silver ionsSeparation of α-santalene and β-santalene (diastereomers)[1][2]Preparative scale possible, good for isomer separationDoes not separate enantiomers, use of heavy metal

Experimental Protocol: AgNO₃-MPLC for α- and β-Santalene Separation

1. Stationary Phase Preparation:

  • Prepare a slurry of silica gel in a solution of silver nitrate in acetonitrile.

  • Evaporate the solvent to obtain silver nitrate-impregnated silica gel.

2. MPLC System:

  • Pack a glass column with the prepared stationary phase.

  • Use a medium pressure liquid chromatography system with a suitable pump and detector.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of ethyl acetate in hexane.

  • Detection: UV detector at a suitable wavelength or refractive index detector.

4. Fraction Collection and Analysis:

  • Collect fractions and analyze by GC-MS to identify those containing pure α-santalene.[1][2]

Spectroscopic and Spectrometric Methods

Advanced spectroscopic techniques can determine the absolute configuration of chiral molecules.

Raman Optical Activity (ROA) Spectroscopy

ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized incident light. This technique was successfully used to determine the absolute configuration of (+)-(E)-α-santalol, a closely related compound to α-santalene.

Comparison of Advanced Spectroscopic Methods

Technique Principle Application Advantages Limitations
Raman Optical Activity (ROA) Measures vibrational optical activityDetermination of absolute configurationApplicable to a wide range of molecules in solution, sensitive to stereochemistryRequires specialized instrumentation, interpretation can be complex
Vibrational Circular Dichroism (VCD) Measures differential absorption of left and right circularly polarized infrared lightDetermination of absolute configurationProvides detailed structural informationCan be less sensitive than ROA for some molecules
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents Forms diastereomeric complexes that have different NMR spectraDetermination of enantiomeric purityWidely available instrumentation, can provide structural informationRequires the use of chiral shift reagents, can cause line broadening

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the validation of (-)-α-santalene stereochemistry.

experimental_workflow_chiral_gc cluster_sample_prep Sample Preparation cluster_gc_ms Chiral GC-MS Analysis cluster_data_analysis Data Analysis start (-)-α-Santalene Sample dissolve Dissolve in Hexane start->dissolve inject Inject into GC-MS dissolve->inject separate Enantiomeric Separation on Chiral Column inject->separate detect Mass Spectrometric Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Excess (ee%) integrate->calculate end end calculate->end Validated Stereochemistry

Caption: Workflow for the validation of (-)-α-santalene stereochemistry using chiral GC-MS.

logical_relationship_methods cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic/Spectrometric Methods chiral_gc Chiral GC (Enantiomer Separation) chiral_hplc Chiral HPLC (Enantiomer Separation) agno3_mplc AgNO3-MPLC (Diastereomer Separation) roa Raman Optical Activity (ROA) (Absolute Configuration) vcd Vibrational Circular Dichroism (VCD) (Absolute Configuration) nmr_csr NMR with Chiral Shift Reagents (Enantiomeric Purity) main_topic Stereochemical Validation of (-)-α-Santalene main_topic->chiral_gc main_topic->chiral_hplc main_topic->agno3_mplc main_topic->roa main_topic->vcd main_topic->nmr_csr

Caption: Methods for the stereochemical validation of (-)-α-santalene.

References

Quantitative Comparison of (-)-α-Santalene in Sandalwood Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a quantitative comparison of (-)-α-santalene content across different Santalum (sandalwood) species, aimed at researchers, scientists, and professionals in drug development. The data presented is compiled from various scientific studies utilizing gas chromatography-mass spectrometry (GC-MS) for the analysis of essential oils extracted from the heartwood of these species.

(-)-α-Santalene is a key sesquiterpene hydrocarbon that contributes to the characteristic aroma of sandalwood oil and serves as a precursor to the medicinally significant α-santalol.[1] Its concentration varies significantly among different Santalum species, impacting the oil's chemical profile and potential therapeutic applications.

Data Presentation: Quantitative Analysis of (-)-α-Santalene

The following table summarizes the reported quantitative data for (-)-α-santalene in the essential oils of various Santalum species. It is important to note that the concentration of essential oil components can be influenced by factors such as the age of the tree, geographical origin, and the specific extraction and analytical methods employed.

Santalum SpeciesCommon Name(-)-α-Santalene Content (%)Reference(s)
Santalum albumIndian Sandalwood0.08 - 1.6[2][3][4]
Santalum spicatumAustralian Sandalwood1.94
Santalum yasiFijian SandalwoodMinor component[5]
Santalum austrocaledonicumNew Caledonian SandalwoodData not consistently reported
Santalum lanceolatumNorthern SandalwoodData not specifically available; α-santalol is a major component[6]

Experimental Protocols

The primary analytical method for the quantification of (-)-α-santalene and other volatile components in sandalwood oil is Gas Chromatography-Mass Spectrometry (GC-MS).[2][7][8]

Sample Preparation: Solvent Extraction

A common method for preparing sandalwood oil for analysis involves solvent extraction from the heartwood.[2]

  • Finely powdered heartwood (e.g., 200 mg) is extracted with a suitable solvent, such as n-hexane (e.g., 2 mL).[8]

  • The extraction is facilitated by sonication for a period, for instance, 60 minutes.[8]

  • The resulting supernatant is filtered, typically through a 0.22 µm filter, to remove particulate matter before injection into the GC-MS system.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Below is a representative GC-MS protocol for the analysis of sandalwood essential oil:

  • Gas Chromatograph (GC) System: Agilent 6890 or similar.[8]

  • Mass Selective Detector (MSD): Agilent 5973N or equivalent, operating under electron impact (EI) at 70 eV.[8]

  • Column: A non-polar fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is commonly used.[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

  • Injector Temperature: Maintained at a constant temperature, for example, 250°C.[8]

  • Injection Mode: Splitless injection of 1 µL of the sample extract.[8]

  • Oven Temperature Program: A programmed temperature gradient is crucial for separating the various components of the essential oil. A typical program might be:

    • Initial temperature of 50°C, held for a set time.[8]

    • Ramp up to 120°C at a rate of 20°C/min, with a brief hold.[8]

    • Increase to 160°C at 8°C/min, with a hold.[8]

    • Further increase to 170°C at 2°C/min, with a hold.[8]

    • Ramp to 200°C at 5°C/min, with a hold.[8]

    • Increase to 250°C at 3°C/min, with a hold.[8]

    • Finally, ramp to 280°C at 20°C/min and hold for an extended period to ensure all components have eluted.[8]

  • Data Analysis: Compound identification is achieved by comparing the mass spectra of the eluted peaks with reference spectra in established libraries (e.g., NIST, Wiley) and by comparing their retention indices. Quantification is typically performed by peak area normalization.[7]

Mandatory Visualizations

Biosynthetic Pathway of (-)-α-Santalene

The biosynthesis of (-)-α-santalene is a critical step in the formation of sandalwood's characteristic sesquiterpenoids. The pathway begins with the universal precursor, farnesyl diphosphate (FPP), which is cyclized by the enzyme α-santalene synthase.[1]

G Biosynthesis of (-)-α-Santalene FPP Farnesyl Diphosphate (FPP) Santalene (-)-α-Santalene FPP->Santalene Cyclization Santalol (-)-α-Santalol Santalene->Santalol Hydroxylation (via Cytochrome P450s) Enzyme α-Santalene Synthase Enzyme->FPP

Caption: Biosynthesis of (-)-α-Santalene from Farnesyl Diphosphate.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of (-)-α-santalene in Santalum species.

G Experimental Workflow for (-)-α-Santalene Quantification Sample Santalum Heartwood Sample Extraction Solvent Extraction (e.g., n-hexane) Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition (Chromatogram & Mass Spectra) GCMS->Data Analysis Peak Identification & Quantification Data->Analysis

Caption: Workflow for (-)-α-Santalene analysis in Santalum.

References

A Comparative Analysis of the Anti-inflammatory Properties of (-)-α-Santalene and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of (-)-α-Santalene and its key isomers: β-santalene, α-bergamotene, and epi-β-santalene. The information presented is based on available experimental data, offering insights into their potential as therapeutic agents.

Executive Summary

(-)-α-Santalene and its isomers, all sesquiterpenes found in various aromatic plants, exhibit anti-inflammatory potential. However, the extent of this activity and the underlying mechanisms appear to vary among the isomers. While direct comparative studies are limited, this guide synthesizes available data to draw objective comparisons. The primary mechanism of action for many sesquiterpenes involves the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.

Quantitative Data Comparison

Due to the limited number of studies that directly compare the anti-inflammatory activities of (-)-α-santalene and its isomers using identical experimental setups, a direct quantitative comparison with IC50 values in a single table is challenging. The following table summarizes the available qualitative and semi-quantitative findings.

CompoundAnti-inflammatory ActivityKey Findings
(-)-α-Santalene DocumentedModulates inflammatory responses by inhibiting pro-inflammatory cytokines.[1]
β-Santalene ImpliedPresent in essential oils with known anti-inflammatory properties.
α-Bergamotene DocumentedA component of bergamot oil, which has demonstrated anti-inflammatory effects.[2][3]
epi-β-Santalene Not well-documentedLimited to no specific data available on its anti-inflammatory properties.

Experimental Protocols

The assessment of the anti-inflammatory properties of sesquiterpenes typically involves a combination of in vitro and in vivo models.

In Vitro Anti-inflammatory Assays

1. Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages:

This is a widely used in vitro model to screen for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., (-)-α-Santalene or its isomers) for a specific duration (e.g., 1 hour).

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[4]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[5][6] A decrease in nitrite levels indicates inhibition of inducible nitric oxide synthase (iNOS).

    • Pro-inflammatory Cytokine Production (TNF-α, IL-6): The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7]

    • Cyclooxygenase-2 (COX-2) Expression: The expression of COX-2, an enzyme involved in the synthesis of prostaglandins, can be assessed at the protein level using Western blotting or at the mRNA level using RT-PCR.[8]

2. Nuclear Factor-kappa B (NF-κB) Activation Assay:

The NF-κB signaling pathway is a key regulator of inflammation.

  • Cell Line: Reporter cell lines expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element are often used.

  • Treatment and Stimulation: Cells are pre-treated with the test compounds followed by stimulation with an NF-κB activator like TNF-α or LPS.

  • Measurement: The activity of the reporter gene is measured to determine the extent of NF-κB activation. Inhibition of the reporter signal indicates suppression of the NF-κB pathway.[9]

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rodents:

This is a classic and well-established model of acute inflammation.[10][11]

  • Animal Model: Typically, rats or mice are used.

  • Treatment: Animals are administered the test compound orally or via injection prior to the induction of inflammation.

  • Inflammation Induction: A sub-plantar injection of carrageenan solution into the hind paw of the animal induces a localized inflammatory response characterized by edema (swelling).[10]

  • Measurement: The volume or thickness of the paw is measured at regular intervals after carrageenan injection using a plethysmometer or calipers. The percentage inhibition of edema in the treated group is calculated by comparing it with the vehicle-treated control group.[3]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of sesquiterpenes like (-)-α-Santalene and its isomers are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Many natural compounds exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.[9][13]

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_p p-IκB (Degradation) IkB->IkB_p NFkB NF-κB NFkB_n NF-κB (Nuclear Translocation) NFkB->NFkB_n IkB_p->NFkB Release Nucleus Nucleus NFkB_n->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Transcription Santalene (-)-α-Santalene & Isomers Santalene->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and potential inhibition by (-)-α-Santalene and its isomers.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of test compounds in a cell-based assay.

Experimental_Workflow start Start culture Culture RAW 264.7 Macrophages start->culture treat Pre-treat with (-)-α-Santalene or Isomers culture->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate stimulate->incubate collect Collect Supernatant incubate->collect no_assay Measure NO Production (Griess Assay) collect->no_assay cytokine_assay Measure Cytokine Levels (ELISA) collect->cytokine_assay end End no_assay->end cytokine_assay->end

Caption: A standard experimental workflow for in vitro anti-inflammatory activity screening.

Conclusion

Current evidence suggests that (-)-α-Santalene and some of its isomers, particularly α-bergamotene, possess anti-inflammatory properties. These effects are likely mediated through the inhibition of key inflammatory pathways such as the NF-κB signaling cascade, leading to a reduction in the production of pro-inflammatory mediators. However, there is a clear need for direct comparative studies employing standardized experimental protocols and quantitative endpoints to definitively rank the anti-inflammatory potency of these related sesquiterpenes. Such studies would be invaluable for guiding future research and development efforts in the pursuit of novel anti-inflammatory therapeutics derived from natural sources. Further investigation into the specific molecular targets of each isomer is also warranted to elucidate their precise mechanisms of action.

References

comparative study of microbial hosts for (-)-alpha-Santalene production

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Microbial Hosts for (-)-alpha-Santalene Production

For researchers and professionals in the fields of metabolic engineering and synthetic biology, the selection of an appropriate microbial chassis is a critical first step in the development of scalable bioproduction processes. This guide provides a comparative analysis of common microbial hosts—Escherichia coli, Saccharomyces cerevisiae, Komagataella phaffii (formerly Pichia pastoris), and Yarrowia lipolytica—for the production of the valuable sesquiterpene, this compound, a key precursor to sandalwood oil.

Data Presentation: Performance Comparison of Microbial Hosts

The following table summarizes the reported production titers of this compound in different microbial hosts, highlighting the significant impact of host selection and metabolic engineering strategies on final product yield.

Microbial HostEngineering StrategyTiter (mg/L)Fermentation Scale
Escherichia coli RBS manipulation of α-santalene synthetic operon412Shake Flask
Deletion of competing indole synthesis pathway (tnaA)599Shake Flask
Screening FPP synthases & santalene synthase mutagenesis1272Shake Flask
Fed-batch fermentation with engineered synthase2916Fed-batch Fermenter
Saccharomyces cerevisiae Optimization of MVA pathway and fermentation process163Not Specified
Downregulation of ERG9, linking pathway to GAL regulation1600 (total santalenes/santalols)Not Specified
Komagataella phaffii Promoter optimization, overexpression of MVA pathway genes829.8Shake Flask
Batch fermentation of optimized strain4400Batch Fermenter
Fed-batch fermentation of optimized strain21500Fed-batch Fermenter
Yarrowia lipolytica Codon-optimized α-santalene synthase integration5.19Not Specified

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols derived from common practices in the cited studies for the production of this compound.

Strain and Plasmid Construction
  • Host Strains: Common laboratory strains such as E. coli DH5α or BL21(DE3), S. cerevisiae CEN.PK or BY4741, K. phaffii GS115, and Y. lipolytica ATCC 201249 are often used as the starting point for genetic modification.

  • Gene Sources: The α-santalene synthase (SAS) gene is typically sourced from plants like Clausena lansium or Santalum album. Genes for the mevalonate (MVA) pathway can be native to the host (e.g., in yeast) or heterologously expressed (e.g., in E. coli).

  • Plasmid Assembly: Standard molecular cloning techniques (e.g., Gibson assembly, Golden Gate) are used to construct expression plasmids. These plasmids typically contain the SAS gene and other pathway-enhancing genes (e.g., for the MVA pathway) under the control of inducible (e.g., T7, GAL) or constitutive promoters. Codon optimization of heterologous genes for the specific expression host is a common practice.

  • Genomic Integration: For stable expression, particularly in yeasts like K. phaffii and Y. lipolytica, the expression cassettes are often integrated into the host genome using CRISPR/Cas9 or homologous recombination.

Microbial Cultivation and Fermentation
  • E. coli Cultivation:

    • Shake Flask: Engineered E. coli is typically grown in Luria-Bertani (LB) or Terrific Broth (TB) medium at 37°C to a specific optical density (OD600), after which protein expression is induced (e.g., with IPTG). The temperature is then often lowered to 16-30°C for protein expression and santalene production for 48-72 hours. A dodecane overlay is commonly used to capture the volatile product.

    • Fed-batch Fermentation: High-density cultivation is performed in a bioreactor with a defined minimal medium. A fed-batch strategy with controlled feeding of a carbon source (e.g., glucose) is employed to maintain optimal growth and production. pH, temperature, and dissolved oxygen are carefully controlled.

  • Yeast Cultivation (S. cerevisiae, K. phaffii, Y. lipolytica):

    • Shake Flask: Yeast strains are typically grown in a rich medium (e.g., YPD) or a defined synthetic complete (SC) medium at 30°C. For inducible systems in S. cerevisiae (e.g., GAL promoters), galactose is added to induce gene expression.

    • Fed-batch Fermentation: Similar to E. coli, fed-batch fermentation is used to achieve high cell densities and product titers. For K. phaffii, a common strategy involves an initial glycerol batch phase followed by a methanol fed-batch phase to induce expression from the strong AOX1 promoter.

Product Extraction and Analysis
  • Extraction: Due to the volatile nature of this compound, an organic solvent overlay (e.g., dodecane, hexadecane) is typically used during cultivation for in situ product removal. After fermentation, the organic layer is collected. Alternatively, the whole broth can be extracted with a solvent like ethyl acetate.

  • Quantification: The extracted samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and quantification. A standard curve of pure this compound is used to determine the concentration.

Mandatory Visualization

Below are diagrams illustrating the key biosynthetic pathway and a general experimental workflow for producing this compound in a microbial host.

Metabolic_Pathway_for_alpha_Santalene_Production AcetylCoA Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA AcetylCoA->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate mvp Mevalonate-5-P mevalonate->mvp mvpp Mevalonate-5-PP mvp->mvpp ipp IPP mvpp->ipp dmapp DMAPP ipp->dmapp gpp GPP ipp->gpp fpp FPP ipp->fpp dmapp->gpp gpp->fpp squalene Squalene (Sterols) fpp->squalene ERG9 alpha_santalene (-)-α-Santalene fpp->alpha_santalene SaS

Caption: The heterologous mevalonate (MVA) pathway for this compound production.

Experimental_Workflow gene_synthesis Gene Synthesis & Codon Optimization (α-santalene synthase, MVA pathway) plasmid_construction Plasmid Construction / Genomic Integration Cassette Assembly gene_synthesis->plasmid_construction host_transformation Microbial Host Transformation (E. coli, S. cerevisiae, etc.) plasmid_construction->host_transformation strain_cultivation Strain Cultivation & Induction host_transformation->strain_cultivation fermentation Shake Flask / Fed-Batch Fermentation (with organic overlay) strain_cultivation->fermentation extraction Product Extraction from Overlay or Broth fermentation->extraction analysis GC-MS Analysis & Quantification extraction->analysis

Caption: A generalized experimental workflow for microbial this compound production.

A Comparative Guide to the Validation of Analytical Methods for (-)-α-Santalene Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of the sesquiterpene (-)-α-Santalene. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC) are evaluated, with supporting experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific research needs.

Comparison of Analytical Method Performance

The selection of an analytical method for the quantification of (-)-α-Santalene depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of validated GC-MS, GC-FID, and HPLC methods for the analysis of sesquiterpenes, providing a baseline for what can be expected for (-)-α-Santalene analysis.

Parameter GC-MS GC-FID HPLC-DAD
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) Low (ng/mL to pg/mL)Moderate (ng/mL)High (µg/mL)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL)Moderate (ng/mL)High (µg/mL)
Accuracy (% Recovery) Typically 90-110%Typically 95-105%Typically 95-105%
Precision (%RSD) < 15%< 10%< 5%
Selectivity High (Mass Spectra)Moderate (Retention Time)Moderate (UV Spectra)
Sample Throughput ModerateHighHigh
Instrumentation Cost HighModerateModerate to High
Solvent Consumption LowLowHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample types and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like (-)-α-Santalene. Its high sensitivity and selectivity make it a gold standard for terpene analysis[1].

Sample Preparation (Liquid Extraction):

  • Weigh 1 gram of the homogenized sample (e.g., plant material, essential oil).

  • Add 10 mL of a suitable organic solvent (e.g., hexane, dichloromethane).

  • Vortex the mixture for 1 minute to ensure thorough extraction.

  • Sonicate the mixture for 15 minutes in an ultrasonic bath.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

  • An internal standard (e.g., n-alkane) may be added before extraction for improved accuracy.

Instrumentation and Analytical Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 4 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Quantification: Quantification is typically performed using an external or internal standard method. A calibration curve is constructed by plotting the peak area of (-)-α-Santalene against its concentration. The identification of (-)-α-Santalene is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of organic compounds. While less selective than GC-MS, it often provides excellent precision and a wide linear range.

Sample Preparation: The sample preparation protocol is the same as for GC-MS.

Instrumentation and Analytical Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent with a Flame Ionization Detector.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program: Same as for GC-MS.

  • Detector Temperature: 300 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (Helium or Nitrogen): 25 mL/min.

Quantification: Quantification is based on the peak area of (-)-α-Santalene relative to a calibration curve prepared from a certified reference standard. Identification is based on the retention time compared to the standard.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including some sesquiterpenes. It is particularly useful for non-volatile or thermally labile compounds. For a non-chromophoric compound like (-)-α-Santalene, derivatization might be necessary to achieve sufficient sensitivity with a DAD detector. Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer can be used. The following protocol is a general guideline for sesquiterpene analysis by HPLC-DAD[2].

Sample Preparation:

  • Dissolve a known amount of the sample in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Instrumentation and Analytical Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode-Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might be:

    • 0-10 min: 60-80% Acetonitrile

    • 10-15 min: 80-100% Acetonitrile

    • 15-20 min: 100% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: As (-)-α-Santalene lacks a strong chromophore, detection can be challenging with DAD. A low wavelength (e.g., 210 nm) may be used, but with limited sensitivity and selectivity.

Quantification: A calibration curve is generated by plotting the peak area against the concentration of the (-)-α-Santalene standard.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of (-)-α-Santalene.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sampling Sample Collection extraction Solvent Extraction sampling->extraction filtration Filtration extraction->filtration gc_ms GC-MS filtration->gc_ms gc_fid GC-FID filtration->gc_fid hplc HPLC filtration->hplc identification Peak Identification gc_ms->identification gc_fid->identification hplc->identification quantification Quantification identification->quantification validation Method Validation quantification->validation method_selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Start: Define Analytical Goal need_id Need for Definitive Identification? start->need_id high_sensitivity High Sensitivity Required? need_id->high_sensitivity No gc_ms GC-MS need_id->gc_ms Yes high_throughput High Throughput Needed? high_sensitivity->high_throughput No high_sensitivity->gc_ms Yes gc_fid GC-FID high_throughput->gc_fid Yes hplc HPLC high_throughput->hplc Yes

References

Safety Operating Guide

Proper Disposal of (-)-alpha-Santalene in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of (-)-alpha-Santalene, a sesquiterpene commonly used in fragrance and chemical research. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.

This compound is a flammable, water-immiscible organic compound. Improper disposal, such as pouring it down the drain, can lead to environmental contamination and may create a fire hazard in the plumbing. Therefore, it must be treated as a hazardous chemical waste and disposed of through a licensed waste management service.

Key Physical and Chemical Properties for Disposal Consideration

A summary of the key properties of this compound relevant to its safe disposal is presented in the table below.

PropertyValueImplication for Disposal
Molecular Formula C₁₅H₂₄Organic compound, to be segregated with other organic wastes.
Molecular Weight 204.35 g/mol -
Appearance Colorless to pale yellow liquidLiquid waste collection is required.
Solubility in water InsolubleMust not be disposed of down the sanitary sewer.[1]
Flash Point 73.33 °C (164.00 °F)Classified as a flammable liquid; requires collection in a designated flammable waste container.[2][3]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat, when handling this compound.

2. Waste Segregation and Collection:

  • Do not pour this compound down the drain.[1][4][5]

  • Designate a specific, properly labeled hazardous waste container for flammable organic liquids. This container should be made of a material compatible with organic solvents (e.g., high-density polyethylene or glass).

  • The waste container must be clearly labeled as "Hazardous Waste - Flammable Liquids" and should list this compound as a component.

  • Carefully transfer the waste this compound into the designated container using a funnel to prevent spills.

  • Keep the waste container securely closed when not in use to prevent the release of flammable vapors.

3. Storage of Waste:

  • Store the hazardous waste container in a designated, well-ventilated satellite accumulation area away from sources of ignition such as open flames, hot plates, and electrical equipment.[6]

  • Ensure that the storage area has secondary containment to capture any potential leaks.

  • Do not store with incompatible chemicals, such as strong oxidizing agents.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

  • Follow all institutional and local regulations for hazardous waste disposal.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • If the spill is small, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.

  • Collect the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_actions Disposal Actions start Have waste this compound for disposal is_liquid Is it a liquid? start->is_liquid is_flammable Is it flammable? is_liquid->is_flammable Yes is_water_soluble Is it water soluble? is_flammable->is_water_soluble Yes no_drain DO NOT pour down the drain. is_water_soluble->no_drain No collect_waste Collect in a labeled, closed container for flammable organic waste. contact_ehs Store in a designated satellite accumulation area and contact EHS for disposal. collect_waste->contact_ehs no_drain->collect_waste

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling (-)-alpha-Santalene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for (-)-alpha-Santalene, a sesquiterpene found in sandalwood oil. The following procedural guidance is based on available data and general best practices for handling volatile and combustible organic compounds in a laboratory setting.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic woody aroma.[1][2] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource
CAS Number 512-61-8[3]
Molecular Formula C₁₅H₂₄[3]
Molecular Weight 204.35 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1][2]
Odor Woody[1][2]
Flash Point 73.33 °C (164.00 °F) - Tagged Closed Cup[2]
Specific Gravity 0.895 - 0.901 @ 25 °C[2]
Boiling Point Approximately 160–165 °C[1]
Solubility Insoluble in water; Soluble in alcohol[2]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.To prevent eye contact with splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact.
Skin and Body Protection Laboratory coat.To protect skin and clothing.
Respiratory Protection Not typically required if handled in a well-ventilated area or a fume hood.Use a respirator with an organic vapor cartridge if ventilation is inadequate.

Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

  • Handling :

    • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4]

    • Avoid contact with skin and eyes.[4]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[4]

    • Use non-sparking tools.

    • Ground/bond container and receiving equipment to prevent static discharge.

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[4]

    • Keep containers tightly closed when not in use.

    • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste Characterization : The waste is likely to be classified as a flammable/combustible liquid.

  • Containment : Collect waste in a designated, properly labeled, and sealed container.

  • Disposal : Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal A Review SDS (if available) and safety procedures B Don appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a well-ventilated area (Chemical Fume Hood) B->C D Dispense this compound away from ignition sources C->D E Securely close container D->E F Clean work area E->F G Collect waste in a labeled, sealed container F->G H Arrange for hazardous waste pickup G->H

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.